Baimaside (Standard)
Description
Quosp has been reported in Oldenlandia herbacea var. herbacea, Equisetum arvense, and other organisms with data available.
structure given in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O17/c28-6-14-17(34)20(37)22(39)26(41-14)44-25-21(38)18(35)15(7-29)42-27(25)43-24-19(36)16-12(33)4-9(30)5-13(16)40-23(24)8-1-2-10(31)11(32)3-8/h1-5,14-15,17-18,20-22,25-35,37-39H,6-7H2/t14-,15-,17-,18-,20+,21+,22-,25-,26+,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUAJIJVNHKTQC-UJECXLDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60940039 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 2-O-hexopyranosylhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60940039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
626.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18609-17-1, 27459-71-8 | |
| Record name | Quercetin 3-O-sophoroside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18609-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quercetin-3-O-sophoroside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018609171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quercetin, 3-(O-glucosylglucoside) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027459718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 2-O-hexopyranosylhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60940039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Quercetin 3-O-sophoroside: A Comprehensive Technical Guide on its Natural Sources, Distribution, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quercetin 3-O-sophoroside, a significant flavonoid glycoside, is widely distributed throughout the plant kingdom and is noted for its potential health benefits. This technical guide provides an in-depth overview of its natural sources, distribution within various plant tissues, and current understanding of its biosynthesis. Furthermore, this document details established experimental protocols for its extraction, purification, and quantification. Finally, it explores the known signaling pathways modulated by its aglycone, quercetin, providing a foundation for future research into the specific bioactivity of quercetin 3-O-sophoroside.
Natural Sources and Distribution
Quercetin 3-O-sophoroside has been identified in a diverse range of plant species, highlighting its widespread occurrence in the plant kingdom. Notable sources include vegetables from the Brassica genus, such as rapeseed (Brassica napus) and broccoli, as well as fruits like red raspberries (Rubus idaeus).[1] It is also found in medicinal plants, including Apocynum venetum and Thevetia peruviana.
The concentration of quercetin 3-O-sophoroside can vary significantly between different plant species and even within the tissues of a single plant. The following tables summarize the available quantitative data on its distribution.
Table 1: Concentration of Quercetin 3-O-sophoroside in Various Plant Sources
| Plant Species | Plant Part | Concentration | Reference |
| Rubus idaeus (Red Raspberry) | Fruit (dried) | 1.4-3.1 mg/100g | [2] |
| Brassica napus (Rapeseed) | - | Presence confirmed | [1] |
| Apocynum venetum | - | Presence confirmed | [1] |
Note: Data for many species is still limited to qualitative identification.
Biosynthesis
The biosynthesis of quercetin 3-O-sophoroside follows the general flavonoid biosynthetic pathway, a well-characterized route in plants. This pathway begins with the amino acid phenylalanine and proceeds through the phenylpropanoid pathway to produce 4-coumaroyl-CoA. This intermediate then enters the flavonoid synthesis pathway, leading to the formation of the flavonol aglycone, quercetin.
The final step in the formation of quercetin 3-O-sophoroside is the glycosylation of the quercetin molecule at the 3-hydroxyl position with a sophorose (a disaccharide of glucose) moiety. This reaction is catalyzed by a specific UDP-glycosyltransferase (UGT). While the general class of enzymes is known, the specific UGT responsible for the attachment of sophorose to quercetin has not yet been definitively identified in most plant species.
Experimental Protocols
Extraction and Purification of Quercetin 3-O-sophoroside from Poacynum hendersonii Leaves
This protocol is adapted from a method developed for the large-scale preparation of quercetin 3-O-sophoroside.
1. Extraction:
-
Dried and powdered leaves of Poacynum hendersonii are extracted with 70% ethanol in water at a ratio of 1:10 (w/v) for 2 hours at 60°C.
-
The extraction is repeated three times.
-
The combined extracts are filtered and concentrated under reduced pressure.
2. Macroporous Resin Chromatography:
-
The concentrated extract is loaded onto a pre-treated HPD-300 macroporous resin column.
-
The column is washed with deionized water to remove impurities.
-
The flavonoids are eluted with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol). Fractions are collected and monitored by HPLC.
-
Fractions rich in quercetin 3-O-sophoroside are pooled and concentrated.
3. Sephadex LH-20 Column Chromatography:
-
The enriched fraction is dissolved in a minimal amount of methanol and applied to a Sephadex LH-20 column.
-
The column is eluted with methanol.
-
Fractions are collected and analyzed by HPLC.
-
Fractions containing pure quercetin 3-O-sophoroside are combined and dried.
Quantification by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase:
-
A gradient elution is typically used. A common system consists of:
-
Solvent A: Acetonitrile
-
Solvent B: 0.1% Formic acid in water
-
Gradient Program:
-
A linear gradient from 10% to 30% A over 30 minutes, followed by a wash and re-equilibration step. The flow rate is typically 1.0 mL/min.
Detection:
-
Monitoring at a wavelength of 350 nm.
Quantification:
-
A calibration curve is generated using a pure standard of quercetin 3-O-sophoroside at various concentrations.
-
The concentration in the sample is determined by comparing its peak area to the calibration curve.
Signaling Pathways and Biological Activity
The biological activities of many flavonoid glycosides are attributed to their aglycone form, which is released upon hydrolysis in the body. Therefore, the signaling pathways affected by quercetin are highly relevant to the potential bioactivity of quercetin 3-O-sophoroside.
Quercetin is a well-documented modulator of several key signaling pathways involved in inflammation and cellular stress responses.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Quercetin has been shown to inhibit the activation of NF-κB.[3][4][5][6][7] This inhibition is thought to occur through the prevention of the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, quercetin prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.
Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, Keap1 targets Nrf2 for degradation. In the presence of oxidative stress or inducers like quercetin, Nrf2 is stabilized, translocates to the nucleus, and activates the expression of antioxidant and detoxification genes.[8][9][10][11] Quercetin is believed to interact with Keap1, disrupting its ability to bind to Nrf2, thereby promoting Nrf2-mediated gene expression.[2]
Conclusion and Future Directions
Quercetin 3-O-sophoroside is a widely distributed flavonoid glycoside with potential for significant biological activity. While its natural sources are numerous, quantitative data on its concentration in many plants remain limited. The biosynthetic pathway leading to its aglycone, quercetin, is well-established, though the specific glycosyltransferase for the final step requires further investigation.
Future research should focus on:
-
Quantitative analysis of quercetin 3-O-sophoroside in a wider range of plant species and cultivars to identify rich natural sources.
-
Isolation and characterization of the specific UDP-glycosyltransferase(s) responsible for its synthesis to enable biotechnological production.
-
In-depth investigation of the specific biological activities and signaling pathways directly modulated by quercetin 3-O-sophoroside, as its glycosidic form may have unique properties compared to its aglycone.
This technical guide provides a solid foundation for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development to further explore the potential of quercetin 3-O-sophoroside.
References
- 1. caymanchem.com [caymanchem.com]
- 2. the-involvement-of-p62-keap1-nrf2-antioxidative-signaling-pathway-and-jnk-in-the-protection-of-natural-flavonoid-quercetin-against-hepatotoxicity - Ask this paper | Bohrium [bohrium.com]
- 3. Quercetin, a potent suppressor of NF-κB and Smad activation in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quercetin inhibits NF-kB and JAK/STAT signaling via modulating TLR in thymocytes and splenocytes during MSG-induced immunotoxicity: an in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. The Effects of Quercetin on the Nrf2 Pathway [casi.org]
- 9. Quercetin as a therapeutic agent activate the Nrf2/Keap1 pathway to alleviate lung ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quercetin as a therapeutic agent activate the Nrf2/Keap1 pathway to alleviate lung ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Discovery and Isolation of Quercetin 3-O-sophoroside: A Technical Guide for Researchers
For Immediate Release
This whitepaper provides a comprehensive technical overview of the discovery, isolation, and biological significance of quercetin 3-O-sophoroside, a naturally occurring flavonoid glycoside. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.
Introduction
Quercetin 3-O-sophoroside is a flavonoid glycoside consisting of the aglycone quercetin linked to a sophorose disaccharide at the 3-hydroxyl position.[1][2] Found in various plant sources, including Poacynum hendersonii and Brassica napus (rapeseed), this compound has garnered interest for its potential pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.[3][4] This guide details the isolation and characterization of quercetin 3-O-sophoroside, providing protocols and data to facilitate further research and development.
Physicochemical Properties
A summary of the key physicochemical properties of quercetin 3-O-sophoroside is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₀O₁₇ | [2] |
| Molecular Weight | 626.51 g/mol | [2] |
| Appearance | Yellowish powder | N/A |
| UV λmax | 257, 355 nm | [5] |
Isolation Methodologies
The isolation of quercetin 3-O-sophoroside from plant matrices typically involves extraction followed by multi-step chromatographic purification. The following protocol is a detailed method for its isolation from the leaves of Poacynum hendersonii.[4]
Extraction
-
Sample Preparation: Air-dried and powdered leaves of Poacynum hendersonii are used as the starting material.
-
Solvent Extraction: The powdered leaves are extracted with 70% ethanol at a 1:10 (w/v) ratio under reflux for 2 hours. This process is repeated three times.
-
Concentration: The combined ethanolic extracts are concentrated under reduced pressure to yield a crude extract.
Chromatographic Purification
A two-step chromatographic procedure is employed for the purification of quercetin 3-O-sophoroside from the crude extract.
Step 1: Macroporous Resin Chromatography [4]
-
Resin Selection: HPD-300 macroporous resin is selected for its optimal adsorption and desorption characteristics for flavonoids.
-
Column Preparation: The resin is packed into a column and pre-equilibrated with deionized water.
-
Loading: The crude extract, dissolved in deionized water, is loaded onto the column at a specific flow rate.
-
Washing: The column is washed with deionized water to remove impurities.
-
Elution: The flavonoid-rich fraction is eluted with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70% ethanol). Fractions are collected and monitored by HPLC.
Step 2: Sephadex LH-20 Column Chromatography [4]
-
Column Preparation: Sephadex LH-20 gel is swelled in methanol and packed into a column.
-
Loading: The enriched fraction from the macroporous resin chromatography, dissolved in methanol, is loaded onto the Sephadex LH-20 column.
-
Elution: The column is eluted with methanol at a constant flow rate.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by HPLC. Fractions containing pure quercetin 3-O-sophoroside are pooled and concentrated.
Purity and Yield
The following table summarizes the quantitative data from a study on the isolation of quercetin 3-O-sophoroside from Poacynum hendersonii.[4]
| Parameter | Initial Crude Extract | After HPD-300 Resin | After Sephadex LH-20 |
| Purity of Quercetin 3-O-sophoroside | 2.16% | 21.34% | 93.5% |
| Recovery Yield | - | 82.1% | N/A |
Structural Characterization
The structure of quercetin 3-O-sophoroside is confirmed using various spectroscopic techniques.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a key technique for the structural elucidation of flavonoid glycosides. The fragmentation pattern provides information about the aglycone and the sugar moieties.
Table of MS Fragmentation Data for Quercetin 3-O-sophoroside:
| Precursor Ion [M-H]⁻ | Fragment Ion (m/z) | Interpretation |
| 625.14 | 301.03 | [Quercetin - H]⁻ (aglycone) |
| 463.08 | [M - H - 162]⁻ (Loss of one glucose unit) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Biological Activity and Signaling Pathways
Quercetin and its glycosides are known to modulate various cellular signaling pathways, contributing to their biological activities. While research specifically on quercetin 3-O-sophoroside is ongoing, the activities of the parent compound, quercetin, provide a strong indication of its potential mechanisms of action.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Quercetin has been shown to inhibit this pathway, which may contribute to its anticancer effects.
Caption: PI3K/Akt signaling pathway and the inhibitory role of quercetin.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is involved in the regulation of cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Quercetin has been reported to modulate MAPK/ERK signaling, which may underlie some of its therapeutic effects.
Caption: MAPK/ERK signaling pathway and potential inhibition by quercetin.
Experimental Workflow
The overall workflow for the isolation and characterization of quercetin 3-O-sophoroside is depicted below.
Caption: General workflow for the isolation of quercetin 3-O-sophoroside.
Conclusion
Quercetin 3-O-sophoroside represents a promising natural product with the potential for therapeutic applications. This guide provides a foundational understanding of its isolation and characterization, which is essential for advancing research in this area. Further studies are warranted to fully elucidate the specific mechanisms of action of quercetin 3-O-sophoroside on cellular signaling pathways and to explore its full therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Blockage of Wnt/β-catenin signaling by quercetin reduces survival and proliferation of B-1 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Flavonoids as Strong Inhibitors of MAPK3: A Computational Drug Discovery Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biosynthesis of Quercetin Glycosides in Plants
Authored for: Researchers, Scientists, and Drug Development Professionals
October 29, 2025
Abstract
Quercetin, a ubiquitous flavonoid in the plant kingdom, is renowned for its significant antioxidant, anti-inflammatory, and potential therapeutic properties. In planta, quercetin predominantly exists not as a free aglycone but as a diverse array of quercetin glycosides. The attachment of sugar moieties, or glycosylation, profoundly alters its solubility, stability, and bioavailability, thereby modulating its biological activity. Understanding the intricate biosynthetic pathway of these glycosides is paramount for metabolic engineering efforts aimed at enhancing their production in crops and for harnessing their full potential in pharmaceutical and nutraceutical applications. This technical guide provides an in-depth exploration of the core biosynthetic pathway of quercetin glycosides, from precursor molecules to the final glycosylated products. It details the key enzymatic players, summarizes quantitative data on enzyme kinetics and metabolite concentrations, outlines comprehensive experimental protocols for their study, and provides visual representations of the biochemical pathways and experimental workflows.
The Core Biosynthetic Pathway
The formation of quercetin glycosides is a multi-step process that begins with the general phenylpropanoid pathway, transitions into the flavonoid biosynthesis pathway to produce the quercetin aglycone, and culminates in the final glycosylation steps.
General Phenylpropanoid Pathway
The journey starts with the aromatic amino acid L-phenylalanine, which is synthesized via the shikimate pathway.[1] A series of three enzymatic reactions converts L-phenylalanine into p-coumaroyl-CoA, a critical entry point into the flavonoid biosynthesis pathway.[2][3]
-
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid.[1]
-
Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates trans-cinnamic acid to yield p-coumaric acid.[2]
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[2]
Flavonoid Biosynthesis: The Path to Quercetin Aglycone
The core flavonoid structure is assembled and modified through the sequential action of several key enzymes:
-
Chalcone Synthase (CHS): This is the first committed enzyme in flavonoid biosynthesis. It catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[3][4]
-
Chalcone Isomerase (CHI): Catalyzes the stereospecific intramolecular cyclization of naringenin chalcone into (2S)-naringenin, a flavanone.[4]
-
Flavanone 3-Hydroxylase (F3H): A 2-oxoglutarate-dependent dioxygenase that hydroxylates naringenin at the C-3 position to produce dihydrokaempferol (DHK).[5]
-
Flavonoid 3'-Hydroxylase (F3'H): This crucial cytochrome P450 enzyme hydroxylates the B-ring of dihydrokaempferol at the 3' position, converting it to dihydroquercetin (DHQ), also known as taxifolin.[5]
-
Flavonol Synthase (FLS): Another 2-oxoglutarate-dependent dioxygenase, FLS introduces a double bond between the C-2 and C-3 atoms of dihydroquercetin, leading to the formation of the flavonol, quercetin.[5]
Glycosylation: The Final Diversification
The quercetin aglycone is rarely the final product. It serves as a substrate for a large family of enzymes known as UDP-dependent Glycosyltransferases (UGTs) . These enzymes transfer a sugar moiety from an activated nucleotide sugar donor, most commonly UDP-glucose, to a specific hydroxyl group on the quercetin molecule.[6] This process is critical as it enhances the water solubility and stability of quercetin, enabling its transport and storage within the plant cell, typically in the vacuole.[7] The regiospecificity of UGTs is highly variable, leading to a vast diversity of quercetin glycosides, such as quercetin-3-O-glucoside (isoquercitrin) or quercetin-3-O-rutinoside (rutin).[8]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure of a flavonoid glucosyltransferase reveals the basis for plant natural product modification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Quercetin 3-O-sophoroside: A Technical Guide to its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin 3-O-sophoroside is a flavonoid glycoside, a naturally occurring phytochemical found in various plants, including rapeseed (Brassica napus)[1]. As a derivative of quercetin, one of the most extensively studied flavonoids, quercetin 3-O-sophoroside is attracting scientific interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the current understanding of the mechanism of action of quercetin 3-O-sophoroside, with a focus on its antioxidant, anti-inflammatory, and potential anticancer properties. While much of the detailed molecular mechanism is inferred from studies on its aglycone, quercetin, emerging research on the absorption and metabolism of the glycoside form suggests it may possess unique biological activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways implicated in its action.
Core Mechanisms of Action
The biological activities of quercetin 3-O-sophoroside are multifaceted, primarily revolving around its potent antioxidant and anti-inflammatory effects. These properties are intrinsically linked and contribute to its potential efficacy in mitigating a range of pathological conditions.
Antioxidant Activity
Quercetin 3-O-sophoroside exhibits significant antioxidant properties by directly scavenging free radicals and inhibiting lipid peroxidation[1]. The antioxidant capacity is a cornerstone of its mechanism, as oxidative stress is a key pathological factor in numerous chronic diseases.
Quantitative Antioxidant Data
| Compound | Assay | Result | Reference |
| Quercetin 3-O-sophoroside | ABTS Assay | 1.45 (relative antioxidant capacity compared to Trolox) | [1] |
| Quercetin 3-O-sophoroside | Lipid Peroxidation Inhibition (cell-free) | IC50: 9.2 μM | [1] |
| Quercetin | Lipid Peroxidation Inhibition (in vitro) | Superior to its glycosides | [2] |
Experimental Protocol: ABTS Radical Scavenging Assay
This protocol outlines a common method for determining the antioxidant capacity of a compound like quercetin 3-O-sophoroside.
-
Reagent Preparation:
-
Prepare a 7 mM ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution.
-
Prepare a 2.45 mM potassium persulfate solution.
-
Prepare the ABTS radical cation (ABTS•+) working solution by mixing the two stock solutions in equal quantities and allowing them to react for 12-16 hours in the dark at room temperature.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add 10 µL of the test compound (quercetin 3-O-sophoroside at various concentrations) to 1 mL of the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Use Trolox as a standard for comparison.
-
-
Data Analysis:
-
Calculate the percentage inhibition of absorbance.
-
Determine the concentration required to inhibit 50% of the ABTS radicals (IC50) or express the antioxidant capacity relative to the Trolox standard.
-
Anti-Inflammatory Mechanisms
Chronic inflammation is a critical component of many diseases. Quercetin, and by extension its glycosides, are known to modulate key inflammatory signaling pathways, primarily the NF-κB and MAPK pathways.
a) Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals like TNF-α or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like IL-6, IL-1β, and TNF-α.
Studies on quercetin have demonstrated its ability to inhibit NF-κB activation by preventing the phosphorylation of IκBα[3]. While direct evidence for quercetin 3-O-sophoroside is still emerging, its structural similarity to quercetin suggests a comparable mechanism of action.
References
Pharmacological Properties of Quercetin 3-O-sophoroside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quercetin 3-O-sophoroside, a flavonoid glycoside found in various plant sources, is a molecule of growing interest in the pharmaceutical and nutraceutical industries. This technical guide provides a comprehensive overview of its known pharmacological properties, with a focus on its antioxidant, anti-inflammatory, and anticancer activities. While research specifically on quercetin 3-O-sophoroside is still emerging, this document synthesizes the available quantitative data and extrapolates potential mechanisms of action based on studies of its aglycone, quercetin, and other related glycosides. Detailed experimental protocols for evaluating its biological activities and diagrams of key signaling pathways are provided to facilitate further research and drug development efforts.
Introduction
Flavonoids are a diverse group of polyphenolic compounds ubiquitously present in plants, renowned for their broad spectrum of biological activities. Quercetin, one of the most abundant dietary flavonoids, has been extensively studied for its antioxidant, anti-inflammatory, and anticancer properties. In nature, quercetin often exists in its glycosidic forms, where one or more hydroxyl groups are conjugated to a sugar moiety. Quercetin 3-O-sophoroside is one such glycoside, where a sophorose sugar (a disaccharide of glucose) is attached at the 3-position of the quercetin backbone. The nature of the sugar moiety can significantly influence the bioavailability, metabolism, and ultimately, the pharmacological activity of the flavonoid. This guide aims to provide an in-depth technical overview of the current understanding of quercetin 3-O-sophoroside's pharmacological profile.
Physicochemical Properties
-
Chemical Name: 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[[2-O-(β-D-glucopyranosyl)-β-D-glucopyranosyl]oxy]-4H-1-benzopyran-4-one
-
Molecular Formula: C₂₇H₃₀O₁₇
-
Molecular Weight: 626.52 g/mol
-
Appearance: Typically a yellow powder.
-
Solubility: Generally more soluble in polar solvents compared to its aglycone, quercetin.
Pharmacological Properties
Antioxidant Activity
Quercetin 3-O-sophoroside exhibits notable antioxidant properties, contributing to its potential health benefits by mitigating oxidative stress. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic diseases.
Quantitative Data:
| Assay | Compound | Result | Reference |
| Lipid Peroxidation | Quercetin 3-O-sophoroside | IC₅₀ = 9.2 µM | [1] |
| ABTS Radical Scavenging | Quercetin 3-O-sophoroside | 1.45 (relative to Trolox) | [1] |
| DPPH Radical Scavenging | Quercetin | IC₅₀ = 19.17 µg/mL | [2] |
| H₂O₂ Scavenging | Quercetin | IC₅₀ = 36.22 µg/mL | [2] |
Anti-inflammatory Activity
Chronic inflammation is a key contributor to a wide range of diseases. Flavonoids, including quercetin and its glycosides, are known to possess anti-inflammatory properties. While specific quantitative data for quercetin 3-O-sophoroside is limited, studies on quercetin suggest that it can modulate inflammatory pathways.
Mechanisms of Action (Inferred from Quercetin):
-
Inhibition of Pro-inflammatory Enzymes: Quercetin can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the production of prostaglandins and leukotrienes, respectively.
-
Modulation of Inflammatory Signaling Pathways: Quercetin has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the inflammatory response.
Anticancer Activity
The potential of flavonoids as anticancer agents is an area of active research. Quercetin has been demonstrated to exert antiproliferative and pro-apoptotic effects in various cancer cell lines. The glycosidic form, quercetin 3-O-sophoroside, may also possess such activities, potentially with altered efficacy and bioavailability.
Quantitative Data (Related Glycosides):
| Cell Line | Compound | IC₅₀ (µg/mL) | Reference |
| Caco-2 | Quercetin-3-O-glucoside | 79 | [3] |
| HepG2 | Quercetin-3-O-glucoside | 150 | [3] |
| HeLa | Quercetin-3-O-rhamnoside | 46.67 | [4] |
| MCF-7 | Quercetin Derivatives | 25-200 | [5] |
| HepG2 | Quercetin | 24 µM | [1] |
Mechanisms of Action (Inferred from Quercetin):
-
Induction of Apoptosis: Quercetin can trigger programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspases and modulation of Bcl-2 family proteins.
-
Cell Cycle Arrest: It can halt the progression of the cell cycle at various checkpoints, thereby inhibiting cancer cell proliferation.
-
Inhibition of Angiogenesis: Quercetin has been reported to inhibit the formation of new blood vessels, which is crucial for tumor growth and metastasis.
Signaling Pathways
The pharmacological effects of quercetin and its glycosides are mediated through the modulation of various intracellular signaling pathways.
NF-κB Signaling Pathway in Inflammation
The NF-κB pathway is a critical regulator of the expression of genes involved in inflammation.
MAPK Signaling Pathway in Inflammation and Cancer
The MAPK pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis.
Experimental Protocols
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
DPPH solution (0.1 mM in methanol)
-
Quercetin 3-O-sophoroside stock solution (in a suitable solvent, e.g., DMSO or methanol)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of quercetin 3-O-sophoroside in methanol.
-
In a 96-well plate, add 100 µL of each dilution to respective wells.
-
Add 100 µL of DPPH solution to each well.
-
For the control, add 100 µL of methanol instead of the sample solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100
-
Determine the IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals).
MTT Cell Viability Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, HepG2)
-
Complete cell culture medium
-
Quercetin 3-O-sophoroside stock solution (sterile-filtered)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
DMSO
-
96-well cell culture plate
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and incubate overnight.
-
Treat the cells with various concentrations of quercetin 3-O-sophoroside and incubate for the desired time (e.g., 24, 48, 72 hours). Include untreated control wells.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the control and determine the IC₅₀ value.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and can be used to assess the effect of quercetin 3-O-sophoroside on signaling pathway proteins.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins, e.g., p-p38, NF-κB p65)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate proteins from cell lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
Quercetin 3-O-sophoroside is a promising flavonoid glycoside with demonstrated antioxidant activity. While further research is needed to fully elucidate its specific anti-inflammatory and anticancer properties and the underlying mechanisms, the existing data on quercetin and related glycosides provide a strong rationale for its continued investigation. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers in this field, paving the way for the potential development of quercetin 3-O-sophoroside as a therapeutic agent.
References
- 1. Quercetin induces HepG2 cell apoptosis by inhibiting fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comparison of the absorption and metabolism of the major quercetin in brassica, quercetin-3-O-sophoroside, to that of quercetin aglycone, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. revistabionatura.com [revistabionatura.com]
An In-depth Technical Guide to the Biological Activity of Quercetin 3-O-sophoroside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quercetin 3-O-sophoroside, a flavonoid glycoside found in various plants, has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of its biological activities, with a focus on its antioxidant, anti-inflammatory, and anticancer effects. While research on this specific glycoside is ongoing, this document consolidates available quantitative data, details relevant experimental methodologies, and illustrates the key signaling pathways implicated in the bioactivity of its parent aglycone, quercetin. This guide aims to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.
Introduction
Quercetin 3-O-sophoroside is a naturally occurring flavonoid in which the aglycone quercetin is attached to a sophorose disaccharide (two glucose units linked by a β-1,2 glycosidic bond) at the 3-hydroxyl position.[1][2] Flavonoids, a broad class of polyphenolic compounds, are known for their diverse biological activities, and glycosylation can significantly impact their bioavailability, solubility, and metabolic fate.[3] Quercetin itself is one of the most extensively studied flavonoids, exhibiting a wide range of pharmacological effects.[4] This guide focuses specifically on the biological activities attributed to quercetin 3-O-sophoroside, supplemented with data on quercetin where specific information for the glycoside is not yet available.
Quantitative Data on Biological Activities
This section presents available quantitative data for the biological activities of quercetin 3-O-sophoroside. For activities where specific data for the 3-O-sophoroside is limited, data for the aglycone quercetin is provided as a reference point, with the understanding that the glycosidic moiety can influence activity.
Table 1: Antioxidant Activity of Quercetin 3-O-sophoroside
| Assay | Test System | Result | Reference |
| ABTS Assay | Chemical Assay | 1.45 (relative antioxidant capacity compared to Trolox) | [5][6][7] |
| Lipid Peroxidation Inhibition | Cell-free assay using phospholipid liposomes | IC₅₀: 9.2 μM | [5][6][7] |
Table 2: Anticancer Activity of Quercetin (Aglycone)
| Cell Line | Cancer Type | Assay | IC₅₀ Value | Reference |
| HL-60 | Human Promyelocytic Leukemia | Growth Inhibition | ~7.7 µM (96 hr) | |
| T47D | Human Breast Cancer | MTT Assay | ~50 µM (48 hr) | |
| HCT116 | Human Colon Carcinoma | HDAC8 Inhibition | 181.7 µM |
Table 3: Enzyme Inhibition by Quercetin (Aglycone)
Specific enzyme inhibition data for quercetin 3-O-sophoroside is limited. The following data for quercetin highlights its potential as an enzyme inhibitor.
| Enzyme | Inhibition Type | IC₅₀ Value | Reference |
| Soybean Lipoxygenase-1 | Noncompetitive | 4.8 µM | |
| Cytosolic PKC (from HL-60 cells) | - | ~30.9 µM | |
| Membrane TPK (from HL-60 cells) | - | ~20.1 µM |
Key Signaling Pathways
The biological effects of quercetin and its glycosides are often mediated through the modulation of key intracellular signaling pathways. While specific studies on quercetin 3-O-sophoroside are emerging, the well-documented effects of quercetin on pathways like NF-κB and MAPK provide a strong indication of its potential mechanisms of action.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. Quercetin has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes.
Caption: General NF-κB signaling pathway and points of inhibition by quercetin.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascades are crucial for regulating a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. Quercetin has been shown to modulate MAPK signaling, often leading to anti-proliferative and pro-apoptotic effects in cancer cells.
Caption: General MAPK signaling pathway and points of modulation by quercetin.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for assessing the biological activities of flavonoid compounds like quercetin 3-O-sophoroside.
Antioxidant Activity Assays
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This generates the ABTS•+ radical.
-
-
Preparation of ABTS•+ Working Solution:
-
Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay:
-
Add a small volume of the test compound (quercetin 3-O-sophoroside) at various concentrations to a cuvette or microplate well.
-
Add a larger volume of the ABTS•+ working solution and mix.
-
Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of inhibition of ABTS•+ is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.
-
The IC₅₀ value (the concentration of the sample that causes 50% inhibition) is determined by plotting the percentage of inhibition against the sample concentration.
-
Principle: This assay assesses the ability of an antioxidant to inhibit the oxidative degradation of lipids. Lipid peroxidation is induced by a pro-oxidant, and the formation of peroxidation products (e.g., malondialdehyde, MDA) is measured.
Procedure:
-
Preparation of Liposomes:
-
Prepare phospholipid liposomes by sonication or extrusion of a phospholipid (e.g., phosphatidylcholine) in a buffer.
-
-
Induction of Lipid Peroxidation:
-
Incubate the liposome suspension with a pro-oxidant, such as a source of free radicals (e.g., AAPH) or a metal catalyst (e.g., Fe²⁺/ascorbate).
-
-
Assay:
-
Add the test compound (quercetin 3-O-sophoroside) at various concentrations to the liposome suspension before or concurrently with the pro-oxidant.
-
Incubate the mixture at 37°C for a specific time.
-
-
Measurement of Peroxidation:
-
Stop the reaction and measure the extent of lipid peroxidation. A common method is the Thiobarbituric Acid Reactive Substances (TBARS) assay, which measures MDA.
-
Add thiobarbituric acid (TBA) reagent to the reaction mixture and heat.
-
Measure the absorbance of the resulting pink-colored complex at approximately 532 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition of lipid peroxidation and determine the IC₅₀ value as described for the ABTS assay.
-
Anticancer Activity Assays
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Procedure:
-
Cell Culture:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of the test compound (quercetin 3-O-sophoroside) for a specific duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Remove the treatment medium and add fresh medium containing MTT solution (typically 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C to allow formazan crystal formation.
-
-
Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
-
Calculation:
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
The IC₅₀ value (the concentration of the compound that reduces cell viability by 50%) is calculated from the dose-response curve.
-
Caption: A simplified workflow diagram of the MTT assay.
Conclusion
Quercetin 3-O-sophoroside exhibits promising biological activities, with its antioxidant properties being the most quantitatively characterized to date. While specific data on its anti-inflammatory and anticancer effects are still limited, the extensive research on its aglycone, quercetin, provides a strong rationale for further investigation. The modulation of key signaling pathways such as NF-κB and MAPK is likely to be a central mechanism underlying its therapeutic potential. The experimental protocols detailed in this guide provide a framework for future studies aimed at elucidating the full spectrum of biological activities and mechanisms of action of quercetin 3-O-sophoroside. As research progresses, this flavonoid glycoside may emerge as a valuable lead compound in the development of novel therapeutic agents for a range of diseases.
References
- 1. Quercetin-3-O-sophoroside | 18609-17-1 | FQ74210 [biosynth.com]
- 2. quercetin 3-O-sophoroside | C27H30O17 | CID 5282166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. mdpi.com [mdpi.com]
- 5. quercetin-3-O-sophoroside | 18609-17-1 [chemicalbook.com]
- 6. quercetin-3-O-sophoroside | 18609-17-1 [amp.chemicalbook.com]
- 7. caymanchem.com [caymanchem.com]
Quercetin 3-O-sophoroside: An In-depth Technical Guide on Antioxidant Capacity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin 3-O-sophoroside, a flavonoid glycoside found in various plants, has garnered significant interest for its potential antioxidant properties. As a derivative of the well-studied flavonoid quercetin, it is hypothesized to contribute to the health benefits associated with plant-rich diets. This technical guide provides a comprehensive overview of the antioxidant capacity of quercetin 3-O-sophoroside, presenting available quantitative data, detailed experimental protocols for key antioxidant assays, and an exploration of the potential signaling pathways involved in its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, nutrition, and drug development.
Quantitative Antioxidant Capacity Data
The antioxidant capacity of a compound can be quantified using various assays that measure its ability to neutralize free radicals or chelate pro-oxidant metals. The following table summarizes the available quantitative data for quercetin 3-O-sophoroside and its aglycone, quercetin. It is important to note that data specifically for quercetin 3-O-sophoroside is limited, and therefore, data for quercetin is included for comparative purposes, as the biological activity of the glycoside is often related to its aglycone.
| Compound | Assay | Result | Reference(s) |
| Quercetin 3-O-sophoroside | ABTS Assay | 1.45 (relative antioxidant capacity compared to Trolox) | |
| Quercetin 3-O-sophoroside | Lipid Peroxidation | IC50: 9.2 μM | |
| Quercetin | DPPH Assay | IC50: 19.17 µg/mL | [1] |
| Quercetin | DPPH Assay | IC50: 19.3 µM | [2] |
| Quercetin | Cellular Antioxidant Activity (CAA) | EC50: 9.84 ± 0.34 μM | [3] |
IC50: The half maximal inhibitory concentration, representing the concentration of a substance required to inhibit a biological process by 50%. EC50: The half maximal effective concentration, representing the concentration of a substance that induces a response halfway between the baseline and maximum after a specified exposure time.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of antioxidant capacities. The following sections outline the general protocols for several widely used in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
DPPH solution (typically 0.1 mM in methanol)
-
Methanol
-
Test compound (Quercetin 3-O-sophoroside)
-
Standard antioxidant (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound and the standard antioxidant in methanol.
-
Add a specific volume of the test compound or standard solution to the wells of a 96-well microplate.
-
Add a specific volume of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
A control containing only methanol and the DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.
Materials:
-
ABTS solution (e.g., 7 mM in water)
-
Potassium persulfate solution (e.g., 2.45 mM in water)
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compound (Quercetin 3-O-sophoroside)
-
Standard antioxidant (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of approximately 0.70 at 734 nm.
-
Prepare a series of dilutions of the test compound and the standard antioxidant.
-
Add a small volume of the test compound or standard solution to the wells of a 96-well microplate.
-
Add a larger volume of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm using a microplate reader.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.
Materials:
-
FRAP reagent:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
The working FRAP reagent is prepared by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
-
Test compound (Quercetin 3-O-sophoroside)
-
Standard (e.g., Ferrous sulfate or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the working FRAP reagent fresh and warm it to 37°C.
-
Prepare a series of dilutions of the test compound and the standard.
-
Add a small volume of the test compound or standard solution to the wells of a 96-well microplate.
-
Add a larger volume of the working FRAP reagent to each well.
-
Incubate the plate at 37°C for a specific time (e.g., 4 minutes).
-
Measure the absorbance at 593 nm using a microplate reader.
-
A calibration curve is constructed using the standard, and the results for the test compound are expressed as equivalents of the standard (e.g., µM Fe(II)/g).
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment than purely chemical assays. It utilizes a fluorescent probe (DCFH-DA) that becomes fluorescent upon oxidation by intracellular reactive oxygen species (ROS).
Materials:
-
Human hepatocellular carcinoma (HepG2) cells or other suitable cell line
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA) solution
-
Peroxyl radical initiator (e.g., AAPH)
-
Test compound (Quercetin 3-O-sophoroside)
-
Standard antioxidant (e.g., Quercetin)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to reach confluence.
-
Remove the growth medium and wash the cells with PBS.
-
Treat the cells with the test compound at various concentrations for a specific period (e.g., 1 hour).
-
Load the cells with the DCFH-DA probe.
-
Induce oxidative stress by adding a peroxyl radical initiator.
-
Measure the fluorescence intensity over time using a fluorescence microplate reader (excitation ~485 nm, emission ~538 nm).
-
The antioxidant activity is quantified by calculating the area under the fluorescence curve.
-
The EC50 value is determined, representing the concentration of the compound required to reduce the initial percentage of oxidation by 50%.
Signaling Pathways
While direct evidence for the signaling pathways modulated by the antioxidant activity of quercetin 3-O-sophoroside is still emerging, the effects of its aglycone, quercetin, are well-documented. Quercetin is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of the cellular antioxidant response.
Nrf2 Signaling Pathway
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophiles, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes. This binding initiates the transcription of a battery of protective enzymes, including:
-
Heme oxygenase-1 (HO-1): Catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant properties.
-
NAD(P)H:quinone oxidoreductase 1 (NQO1): A phase II detoxification enzyme that catalyzes the two-electron reduction of quinones, preventing the generation of semiquinone radicals.
-
Glutamate-cysteine ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.
-
Superoxide dismutase (SOD), Catalase (CAT), and Glutathione peroxidase (GPx): Key enzymes involved in the detoxification of reactive oxygen species.
The activation of the Nrf2 pathway by compounds like quercetin enhances the cell's intrinsic antioxidant defenses, thereby protecting it from oxidative damage. It is plausible that quercetin 3-O-sophoroside, either directly or after being metabolized to quercetin, can also modulate this crucial protective pathway.
Visualizations
Experimental Workflow
Caption: General workflow for in vitro antioxidant capacity assays.
Nrf2 Signaling Pathway
Caption: Activation of the Nrf2 antioxidant signaling pathway.
Conclusion
Quercetin 3-O-sophoroside demonstrates notable antioxidant potential, as evidenced by its capacity to scavenge ABTS radicals and inhibit lipid peroxidation. While specific quantitative data for this glycoside across a broader range of standard antioxidant assays remains to be fully elucidated, the established antioxidant and cytoprotective activities of its aglycone, quercetin, provide a strong indication of its potential biological significance. The activation of the Nrf2 signaling pathway by quercetin highlights a key mechanism by which flavonoids can bolster endogenous antioxidant defenses. Further research is warranted to specifically delineate the antioxidant profile of quercetin 3-O-sophoroside and to confirm its direct effects on cellular signaling pathways. Such studies will be instrumental in fully understanding its potential applications in the prevention and mitigation of oxidative stress-related conditions.
References
- 1. nehu.ac.in [nehu.ac.in]
- 2. Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity [mdpi.com]
- 3. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Metabolism and Bioavailability of Quercetin 3-O-sophoroside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quercetin 3-O-sophoroside, a significant flavonoid glycoside found in various dietary sources such as Brassica vegetables, presents a unique metabolic and pharmacokinetic profile. This technical guide provides a comprehensive overview of the current scientific understanding of its absorption, metabolism, and bioavailability. Drawing from in vivo and in vitro studies, this document details the metabolic fate of quercetin 3-O-sophoroside, including its potential for intact absorption, phase II conjugation, and microbial degradation. Experimental methodologies are described to facilitate further research, and quantitative data, where available, are presented for comparative analysis. Signaling pathways associated with quercetin and its metabolites are also illustrated to provide context for its potential bioactivity. This guide is intended to be a valuable resource for researchers and professionals in the fields of nutrition, pharmacology, and drug development.
Introduction
Quercetin, a polyphenolic flavonoid, is ubiquitously present in the plant kingdom and is consumed as part of the human diet. It exists predominantly in its glycosidic forms, with the type and linkage of the sugar moiety significantly influencing its bioavailability and metabolic fate. Quercetin 3-O-sophoroside is a diglucoside of quercetin found in notable concentrations in various vegetables. Understanding the journey of this specific glycoside through the body is crucial for evaluating its potential health benefits and for the development of flavonoid-based therapeutics. This guide synthesizes the current knowledge on the metabolism and bioavailability of quercetin 3-O-sophoroside.
Absorption and Metabolism
The metabolism of quercetin 3-O-sophoroside is a complex process involving absorption in the small intestine, enzymatic modifications, and microbial catabolism in the colon.
Intestinal Absorption
A pivotal finding in the study of quercetin 3-O-sophoroside is its capacity for intact absorption in the small intestine. Research utilizing an in situ rat gut model has demonstrated that quercetin 3-O-sophoroside can be absorbed without prior deglycosylation[1][2]. This is a noteworthy observation, as many flavonoid glycosides are thought to require hydrolysis to their aglycone form by intestinal enzymes or gut microbiota before they can be absorbed. The mechanism behind the intact absorption of the sophoroside form may be related to the nature of the terminal sugar or the specific glycosidic linkage[1][2].
Phase II Metabolism
Following absorption, quercetin 3-O-sophoroside undergoes phase II metabolism, primarily in the enterocytes and the liver. The absorbed, intact sophoroside can be subjected to methylation and sulfation[1]. This results in the appearance of methylated, sulfated, and both methylated and sulfated forms of quercetin 3-O-sophoroside in the plasma[1]. The primary enzymes involved in these transformations are catechol-O-methyltransferases (COMT) and sulfotransferases (SULTs)[3][4].
Microbial Catabolism
Any unabsorbed quercetin 3-O-sophoroside that reaches the colon is subject to the metabolic activity of the gut microbiota. These microorganisms possess a wide array of enzymes capable of cleaving the glycosidic bonds, releasing the quercetin aglycone. The aglycone is then further catabolized into smaller phenolic acids. In studies involving the cecal introduction of quercetin 3-O-sophoroside in a rat model, derivatives of benzoic acid, phenylacetic acid, and phenylpropionic acid were identified as the primary microbial degradation products[1].
Bioavailability
While specific pharmacokinetic parameters for quercetin 3-O-sophoroside are not extensively documented in the literature, the bioavailability of quercetin glycosides, in general, is known to be influenced by the attached sugar moiety. It has been suggested that quercetin-3-O-oligoglucosides exhibit higher bioavailability compared to other glycosides like rutinosides and the aglycone itself.
Quantitative Data
There is a notable lack of specific quantitative bioavailability data (e.g., Cmax, Tmax, AUC) for quercetin 3-O-sophoroside in the published literature. The available data primarily focuses on quercetin aglycone and other common glycosides. For comparative purposes, the table below summarizes pharmacokinetic data for different forms of quercetin.
| Compound | Dose | Cmax | Tmax | AUC | Species | Reference |
| Quercetin 3-O-sophoroside | Data Not Available | Data Not Available | Data Not Available | Data Not Available | ||
| Quercetin Aglycone | 50 mg/kg (oral) | 2590.5 ± 987.9 ng/mL | ~15 min | 2590.5 ± 987.9 minmg/L | Rat | [5] |
| Quercetin-3-O-glucuronide | 50 mg/kg (oral) | 962.7 ± 602.3 ng/mL | ~120 min | 962.7 ± 602.3 minmg/L | Rat | [5] |
| Isoquercitrin (Quercetin-3-O-glucoside) | 50 mg/kg (oral) | 2212.7 ± 914.1 ng/mL (as quercetin) | ~15 min | 2212.7 ± 914.1 min*mg/L (as quercetin) | Rat | [5] |
Note: The data for quercetin aglycone, quercetin-3-O-glucuronide, and isoquercitrin are provided for context and comparison. The absence of data for quercetin 3-O-sophoroside highlights a key area for future research.
Experimental Protocols
In Situ Rat Gut Perfusion Model
This model is instrumental in studying the intestinal absorption of compounds in a controlled environment while maintaining physiological conditions.
Objective: To determine the extent and mechanism of intestinal absorption of quercetin 3-O-sophoroside.
Methodology:
-
Animal Preparation: Male rats are fasted overnight with free access to water. Anesthesia is induced and maintained throughout the experiment.
-
Surgical Procedure: A midline abdominal incision is made to expose the small intestine. A segment of the jejunum is isolated and cannulated at both ends. The bile duct is also cannulated to prevent bile secretion into the perfused segment.
-
Perfusion: The isolated intestinal segment is gently flushed with warm saline to remove any remaining contents. A perfusion solution containing a known concentration of quercetin 3-O-sophoroside is then circulated through the segment at a constant flow rate.
-
Sample Collection: Blood samples are collected from the portal vein at predetermined time intervals. The perfusate leaving the intestinal segment is also collected.
-
Analysis: The concentrations of quercetin 3-O-sophoroside and its metabolites in the plasma and perfusate are determined using analytical techniques such as HPLC-MS/MS.
Analytical Method: HPLC-MS/MS for Quercetin and its Metabolites
Objective: To identify and quantify quercetin 3-O-sophoroside and its metabolites in biological matrices.
Methodology:
-
Sample Preparation: Plasma samples are subjected to protein precipitation using a suitable organic solvent (e.g., acetonitrile). The supernatant is then collected, evaporated, and reconstituted in the mobile phase.
-
Chromatographic Separation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a C18 column is used for separation. A gradient elution with a mobile phase consisting of water with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile is typically employed.
-
Mass Spectrometric Detection: A tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source is used for detection. The analysis is often performed in negative ion mode. Specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) are used for the quantification of the target analytes.
Visualizations
Metabolic Pathway of Quercetin 3-O-sophoroside
Caption: Proposed metabolic pathway of quercetin 3-O-sophoroside.
Experimental Workflow for In Situ Rat Gut Perfusion
Caption: Workflow for the in situ rat gut perfusion experiment.
General Quercetin-Modulated Signaling Pathways
Caption: Overview of signaling pathways modulated by quercetin.
Conclusion and Future Directions
The available evidence indicates that quercetin 3-O-sophoroside has a distinct metabolic profile characterized by the potential for intact absorption and subsequent phase II metabolism, alongside microbial catabolism in the colon. However, a significant gap exists in the literature concerning its quantitative bioavailability in humans. Future research should focus on conducting pharmacokinetic studies in human subjects to determine key parameters such as Cmax, Tmax, and AUC. Furthermore, elucidating the specific transporters involved in the intact absorption of quercetin 3-O-sophoroside and the precise bioactivities of its methylated and sulfated metabolites will be crucial for a comprehensive understanding of its physiological effects. Such data will be invaluable for the development of functional foods and targeted therapeutic agents.
References
- 1. A comparison of the absorption and metabolism of the major quercetin in brassica, quercetin-3-O-sophoroside, to that of quercetin aglycone, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.illinois.edu [experts.illinois.edu]
- 3. Transit and Metabolic Pathways of Quercetin in Tubular Cells: Involvement of Its Antioxidant Properties in the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Therapeutic Effects and Mechanisms of Quercetin on Metabolic Diseases: Pharmacological Data and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Quercetin 3-O-sophoroside: A Technical Guide on its Role in Traditional Medicine and Modern Pharmacology
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin 3-O-sophoroside is a naturally occurring flavonoid glycoside, consisting of the well-known aglycone quercetin linked to a sophorose disaccharide (two glucose units) at the 3-position.[1][2] As a member of the flavonol class, it is widely distributed in the plant kingdom and is a significant component of various fruits, vegetables, and medicinal herbs.[3][4] This compound, also known as Baimaside, is of increasing interest to the scientific community due to the potent biological activities attributed to it, which underpin the use of its source plants in various traditional medicine systems.[3][5][6]
Found in plants such as Abelmoschus manihot, Wrightia tinctoria, and Goji berries (Lycium barbarum), quercetin 3-O-sophoroside contributes to their therapeutic profiles, which include anti-inflammatory, antioxidant, and nephroprotective effects.[3][7][8] Its molecular structure, featuring multiple hydroxyl groups and a glycosidic linkage, dictates its solubility, bioavailability, and potent capacity to scavenge free radicals and modulate key cellular signaling pathways.[3][4] This technical guide provides an in-depth overview of quercetin 3-O-sophoroside, focusing on its traditional medicinal context, pharmacological activities, quantitative data, underlying mechanisms of action, and the experimental protocols used for its evaluation.
Presence in Traditional Medicine
While the isolated compound is a subject of modern research, its role in traditional medicine is understood through the ethnobotanical use of the plants in which it is a prominent constituent.
-
Abelmoschus manihot (Aibika): The flowers of A. manihot have a long history of use in Traditional Chinese Medicine for treating chronic kidney disease, inflammation, ulcers, and burns.[3][9] The plant's demonstrated anti-inflammatory, antioxidant, and nephroprotective activities are attributed in part to its rich flavonoid content, including quercetin 3-O-sophoroside.[4] Traditional preparations often involve using the flowers and leaves to alleviate pain and treat urinary infections.[1][3]
-
Wrightia tinctoria (Dyer's Oleander): In traditional Indian medicine, this plant is recognized for its use in treating skin conditions like psoriasis and dandruff.[8] Its bark and leaves are also used for their anti-inflammatory, antidiarrheal, and febrifuge properties.[8] The presence of quercetin 3-O-sophoroside contributes to the plant's overall pharmacological profile.
-
Lycium barbarum (Goji Berry): Used for over 2,000 years in Traditional Chinese Medicine, Goji berries are prescribed to treat a variety of conditions, including diabetes and hypertension.[7] Quercetin 3-O-sophoroside is one of the glycosides identified in this plant, contributing to its complex phytochemical composition and therapeutic effects.[7]
Pharmacological Activities & Mechanisms of Action
The biological activities of quercetin 3-O-sophoroside are primarily centered on its antioxidant and anti-inflammatory effects. These properties are foundational to its potential therapeutic applications.
Antioxidant Activity
Quercetin 3-O-sophoroside is a potent antioxidant, capable of neutralizing free radicals and reducing oxidative stress.[3] This activity is crucial in preventing cellular damage associated with a range of chronic diseases.[3] Its efficacy has been quantified in various assays, demonstrating its ability to inhibit lipid peroxidation and scavenge radicals.[1][10]
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. Quercetin glycosides, including quercetin 3-O-sophoroside, exert significant anti-inflammatory effects by modulating cellular signaling pathways.[11][12] A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10][11] NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. By inhibiting the activation of NF-κB, quercetin 3-O-sophoroside can effectively suppress the inflammatory cascade.[10][12]
Quantitative Pharmacological Data
The biological activities of quercetin 3-O-sophoroside and extracts rich in this compound have been quantified in several studies. The data below is summarized for clarity.
| Activity Type | Assay | Test Substance | Result | Reference |
| Antioxidant | Lipid Peroxidation Inhibition | Pure Quercetin 3-O-sophoroside | IC₅₀: 9.2 µM | [1][6][10] |
| Antioxidant | ABTS Radical Scavenging | Pure Quercetin 3-O-sophoroside | 1.45 (Relative Antioxidant Capacity vs. Trolox) | [1][6][10] |
| Antioxidant | DPPH Radical Scavenging | Purple Carnation Extract | IC₅₀: 37.42 ± 0.20 µg/mL | [13] |
| Antioxidant | OH⁻ Radical Scavenging | Juglans regia Pollen Extract | IC₅₀: 92.89 µg/mL | [14] |
| Antioxidant | Ferrous Ion Chelating | Juglans regia Pollen Extract | IC₅₀: 335.01 µg/mL | [14] |
| Anticancer | Cytotoxicity against A549 cells | Purple Carnation Extract | IC₅₀: >500 µg/mL | [13] |
| Anticancer | Cytotoxicity against U2OS cells | Purple Carnation Extract | IC₅₀: 271.2 ± 27.51 µg/mL | [13] |
Note: IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the key pharmacological activities of quercetin 3-O-sophoroside.
General Experimental Workflow
The typical workflow for investigating a natural product like quercetin 3-O-sophoroside involves extraction from a plant source, isolation and purification of the compound, structural identification, and subsequent bioactivity testing.
Protocol: ABTS Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.
1. Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.
-
Potassium Persulfate (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.
-
ABTS Radical Cation (ABTS•⁺) Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is the blue/green radical.[15][16]
-
Dilution: Dilute the ABTS•⁺ working solution with ethanol or a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.05 at 734 nm.[15]
2. Assay Procedure:
-
Prepare serial dilutions of the test compound (Quercetin 3-O-sophoroside) and a standard antioxidant (e.g., Trolox) in a suitable solvent.
-
Add 20 µL of each sample dilution to a microplate well or cuvette.[17]
-
Add 980 µL of the diluted ABTS•⁺ working solution to each sample.[17]
-
Incubate the mixture at room temperature for a defined period (e.g., 10 minutes) in the dark.[17]
-
Measure the absorbance at 734 nm using a spectrophotometer.[18]
3. Calculation:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the ABTS•⁺ solution without the sample, and Abs_sample is the absorbance with the sample.
-
The IC₅₀ value is determined by plotting the percentage inhibition against the sample concentration.
Protocol: Lipid Peroxidation Inhibition Assay (MDA Method)
This assay quantifies malondialdehyde (MDA), a major byproduct of lipid peroxidation, to assess antioxidant protection.
1. Liposome Preparation:
-
Prepare liposomes from phospholipids (e.g., bovine liver phosphatidylcholine) by sonicating them in a buffer to yield small unilamellar vesicles.[19] This creates a model membrane system susceptible to oxidation.
2. Peroxidation Induction & Inhibition:
-
To a suspension of liposomes, add the test compound (Quercetin 3-O-sophoroside) at various concentrations.
-
Induce lipid peroxidation using an initiator such as cumene hydroperoxide and hematin or an iron-based system (e.g., Fe²⁺/ascorbate).[19]
-
Incubate the mixture at a controlled temperature (e.g., 37°C or 45°C) for a set time (e.g., 60 minutes).[20]
3. MDA Measurement (TBARS Reaction):
-
Stop the reaction by adding a solution containing thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid).
-
Heat the mixture (e.g., 95°C for 30-60 minutes) to allow the reaction between MDA and TBA, which forms a pink chromophore.[21]
-
Cool the samples and centrifuge to pellet any precipitate.[20]
-
Measure the absorbance of the supernatant at a specific wavelength, typically 532 nm for the TBA adduct or 586 nm if using reagents like N-methyl-2-phenylindole.[20]
4. Calculation:
-
The extent of lipid peroxidation is proportional to the absorbance.
-
Calculate the percentage inhibition of peroxidation for each concentration of the test compound relative to a control sample without the antioxidant.
-
Determine the IC₅₀ value from the concentration-response curve.
Conclusion and Future Directions
Quercetin 3-O-sophoroside is a flavonoid glycoside with well-supported antioxidant and anti-inflammatory properties. Its presence in plants used in traditional medicine provides a strong ethnobotanical basis for its investigation. Quantitative data confirms its efficacy in cell-free and cell-based models, particularly in inhibiting lipid peroxidation and modulating the NF-κB signaling pathway.
For drug development professionals, quercetin 3-O-sophoroside represents a promising lead compound. However, further research is required in several key areas:
-
Bioavailability and Metabolism: As a glycoside, its absorption, distribution, metabolism, and excretion (ADME) profile differs significantly from its aglycone, quercetin. Detailed pharmacokinetic studies are essential.
-
In Vivo Efficacy: While in vitro data is strong, validation in relevant animal models of inflammatory diseases and oxidative stress is necessary to establish therapeutic potential.
-
Target Identification: Further studies are needed to elucidate the specific molecular targets and signaling pathways beyond NF-κB that are modulated by this compound.
The synthesis of standardized experimental protocols and the clear presentation of quantitative data, as outlined in this guide, are critical for advancing the research and development of quercetin 3-O-sophoroside from a traditional remedy component to a modern therapeutic agent.
References
- 1. botanyjournals.com [botanyjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Traditional Uses, Chemical Constituents, Biological Properties, Clinical Settings, and Toxicities of Abelmoschus manihot L.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (PDF) Traditional Uses, Chemical Constituents, Biological Properties, Clinical Settings, and Toxicities of Abelmoschus manihot L.: A Comprehensive Review (2020) | Fei Luan | 69 Citations [scispace.com]
- 5. academicjournals.org [academicjournals.org]
- 6. Quercetin 3-O-sophoroside - Biochemicals - CAT N°: 28592 [bertin-bioreagent.com]
- 7. d-nb.info [d-nb.info]
- 8. iomcworld.com [iomcworld.com]
- 9. Traditional Uses, Chemical Constituents, Biological Properties, Clinical Settings, and Toxicities of Abelmoschus manihot L.: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic implications of quercetin and its derived-products in COVID-19 protection and prophylactic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potential Role of Quercetin Glycosides as Anti-Atherosclerotic Food-Derived Factors for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. scispace.com [scispace.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. m.youtube.com [m.youtube.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Lipid peroxidation and phospholipase A2 activity in liposomes composed of unsaturated phospholipids: a structural basis for enzyme activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. oxfordbiomed.com [oxfordbiomed.com]
- 21. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols [mdpi.com]
Phytochemical Analysis of Quercetin 3-O-Sophoroside: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the phytochemical analysis of plants containing quercetin 3-O-sophoroside. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to identify, extract, isolate, and quantify this potent flavonoid glycoside. This document details the botanical sources, advanced analytical methodologies, and the underlying biological signaling pathways influenced by quercetin 3-O-sophoroside, offering a foundation for further research and therapeutic development.
Botanical Sources and Quantitative Analysis
Quercetin 3-O-sophoroside is a significant flavonoid found in a variety of plant species. Its concentration can vary depending on the plant part, geographical location, and harvesting time. The following table summarizes the known botanical sources and the reported concentrations of quercetin 3-O-sophoroside.
| Plant Species | Plant Part | Concentration (% of Dry Weight or mg/g) | Reference |
| Poacynum hendersonii | Leaves | 2.16% (in crude extract) | [1] |
| Brassica napus (Rapeseed) | - | Presence confirmed | [2] |
| Pisum sativum (Pea) | Shoots | Presence confirmed | |
| Oldenlandia herbacea var. herbacea | - | Presence confirmed | |
| Equisetum arvense (Horsetail) | - | Presence confirmed | |
| Rubus idaeus (Raspberry) | Juice | 1.0 - 80.0 ppm | |
| Brassica nigra (Black Mustard) | Leaf | Presence confirmed | |
| Brassica oleracea var. capitata (Cabbage) | Leaf | Presence confirmed | |
| Gossypium sp. (Cotton) | Flower | Presence confirmed |
Experimental Protocols
Extraction of Quercetin 3-O-Sophoroside from Poacynum hendersonii Leaves
This protocol is adapted from a study on the large-scale preparation of quercetin 3-O-sophoroside from Poacynum hendersonii leaves.[1]
Materials:
-
Dried leaves of Poacynum hendersonii
-
70% Ethanol
-
Macroporous adsorption resin (e.g., HPD-300)
-
Deionized water
-
Ethanol (for elution)
Procedure:
-
Sample Preparation: The dried leaves are pulverized into a fine powder.
-
Extraction: The powdered leaves are extracted with 70% ethanol at a solid-to-liquid ratio of 1:10 (w/v) for 2 hours at 60°C. The extraction is repeated three times.
-
Filtration and Concentration: The extracts are combined, filtered, and concentrated under reduced pressure to obtain a crude extract.
-
Macroporous Resin Adsorption:
-
The crude extract is dissolved in deionized water.
-
The solution is loaded onto a pre-treated macroporous resin column at a specified flow rate.
-
The column is washed with deionized water to remove impurities.
-
-
Elution: The adsorbed flavonoids are eluted from the resin using a stepwise gradient of ethanol in water. Fractions are collected and monitored for the presence of quercetin 3-O-sophoroside.
Caption: Workflow for the extraction of quercetin 3-O-sophoroside.
Purification by Sephadex LH-20 Column Chromatography
This protocol describes the further purification of the enriched fractions obtained from the macroporous resin chromatography.[1]
Materials:
-
Enriched fractions containing quercetin 3-O-sophoroside
-
Sephadex LH-20
-
Methanol
Procedure:
-
Column Packing: A glass column is packed with Sephadex LH-20 slurry in methanol.
-
Sample Loading: The concentrated enriched fraction is dissolved in a minimal amount of methanol and loaded onto the top of the Sephadex LH-20 column.
-
Elution: The column is eluted with methanol at a constant flow rate.
-
Fraction Collection: Fractions are collected at regular intervals.
-
Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure quercetin 3-O-sophoroside.
-
Pooling and Concentration: Fractions containing the pure compound are pooled and concentrated to yield purified quercetin 3-O-sophoroside.
Caption: Workflow for the purification of quercetin 3-O-sophoroside.
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the quantification of quercetin 3-O-sophoroside. Specific parameters may need to be optimized based on the instrumentation and sample matrix.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 355 nm.
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: A stock solution of pure quercetin 3-O-sophoroside is prepared in methanol. A series of calibration standards are prepared by diluting the stock solution.
-
Sample Preparation: The plant extract or purified fraction is dissolved in methanol and filtered through a 0.45 µm syringe filter.
-
Analysis: The standards and samples are injected into the HPLC system.
-
Quantification: A calibration curve is constructed by plotting the peak area against the concentration of the standards. The concentration of quercetin 3-O-sophoroside in the samples is determined from the calibration curve.
Biological Activity and Signaling Pathways
Quercetin and its glycosides, including quercetin 3-O-sophoroside, are known to modulate various cellular signaling pathways, contributing to their antioxidant, anti-inflammatory, and anticancer properties.
Antioxidant Signaling Pathway
Quercetin 3-O-sophoroside exhibits antioxidant activity by scavenging free radicals and modulating endogenous antioxidant defense systems.[1][2] It can influence pathways involving key transcription factors like Nrf2, which regulates the expression of antioxidant enzymes.
Caption: Antioxidant signaling pathway of quercetin 3-O-sophoroside.
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of quercetin are partly mediated through the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway. By inhibiting the activation of NF-κB, quercetin can reduce the production of pro-inflammatory cytokines.
References
Methodological & Application
Enzymatic Synthesis of Quercetin 3-O-sophoroside: Application Notes and Protocols for Researchers
For Immediate Release
[City, State] – [Date] – New application notes detailing the enzymatic synthesis of quercetin 3-O-sophoroside, a flavonoid glycoside with significant antioxidant properties, are now available for researchers, scientists, and drug development professionals. This document provides comprehensive protocols for both whole-cell biocatalysis and cell-free enzymatic systems, offering a reproducible and scalable method for producing this valuable compound for further investigation into its therapeutic potential.
Quercetin 3-O-sophoroside is a naturally occurring flavonoid found in various plants.[1][2] Its structure, featuring a sophorose disaccharide attached to the quercetin backbone, enhances its solubility and bioavailability, making it a compound of interest for pharmaceutical and nutraceutical applications. Enzymatic synthesis offers a green and highly specific alternative to complex chemical methods for producing this and other flavonoid glycosides.
Application Notes
This protocol outlines two primary approaches for the enzymatic synthesis of quercetin 3-O-sophoroside: a whole-cell biocatalysis method using engineered Escherichia coli and a cell-free system utilizing purified UDP-glucosyltransferases (UGTs). The whole-cell approach leverages the bacterium's cellular machinery for the production and regeneration of the necessary sugar donor, UDP-glucose, while the cell-free system allows for more precise control over reaction conditions.
The synthesis is envisioned as a two-step glycosylation process. First, a UGT catalyzes the transfer of a glucose molecule to the 3-hydroxyl group of quercetin, forming quercetin-3-O-glucoside (isoquercitrin). Subsequently, a second UGT, or a di-glycosyltransferase, adds a second glucose molecule to the first, forming the sophoroside linkage.
Key Advantages of the Enzymatic Approach:
-
High Regioselectivity: Enzymes precisely target the desired hydroxyl group on the quercetin molecule, minimizing the formation of unwanted isomers.
-
Mild Reaction Conditions: Enzymatic reactions are typically conducted in aqueous buffers at or near neutral pH and moderate temperatures, avoiding the harsh chemicals and extreme conditions often required in chemical synthesis.
-
Environmentally Friendly: This biocatalytic method reduces the use of organic solvents and hazardous reagents.
-
Potential for Scalability: Both whole-cell and cell-free systems can be scaled up for larger-scale production.
Experimental Protocols
Method 1: Whole-Cell Biocatalysis using Engineered E. coli
This protocol describes the use of an engineered E. coli strain designed for the overproduction of UDP-glucose and co-expressing the necessary glucosyltransferases for the synthesis of quercetin 3-O-sophoroside.
1. Strain and Plasmid Construction:
-
An E. coli strain, such as BL21(DE3), is a suitable host.
-
To enhance the intracellular pool of UDP-glucose, genes such as phosphoglucomutase (Pgm) and UDP-glucose pyrophosphorylase (GalU) can be overexpressed.[3]
-
Co-express two UDP-glucosyltransferases (UGTs) with specificity for flavonoid 3-O-glucosylation and subsequent 2''-O-glucosylation. The selection of appropriate UGTs is critical and may require screening of candidate enzymes.
2. Culture and Induction:
-
Grow the engineered E. coli strain in Luria-Bertani (LB) medium supplemented with appropriate antibiotics at 37°C with shaking.
-
Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) at an OD600 of 0.6-0.8 and continue cultivation at a lower temperature (e.g., 18-25°C) for 12-16 hours.
3. Biotransformation Reaction:
-
Harvest the induced cells by centrifugation and resuspend them in a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5) containing glucose as a carbon source.
-
Add quercetin (solubilized in a minimal amount of DMSO) to the cell suspension.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking for 24-48 hours.
4. Product Extraction and Analysis:
-
Centrifuge the reaction mixture to pellet the cells.
-
Extract the supernatant with an equal volume of ethyl acetate.
-
Evaporate the organic solvent and redissolve the residue in methanol.
-
Analyze the product by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
Table 1: Quantitative Data for Whole-Cell Biocatalysis (Hypothetical)
| Parameter | Value |
| Quercetin Input | 100 mg/L |
| Quercetin-3-O-glucoside (intermediate) | 45 mg/L |
| Quercetin 3-O-sophoroside (final product) | 35 mg/L |
| Molar Conversion Rate (to sophoroside) | 22% |
| Specific Productivity | 0.73 mg/L/h |
Method 2: Cell-Free Enzymatic Synthesis
This protocol utilizes purified enzymes for the sequential glycosylation of quercetin.
1. Enzyme Expression and Purification:
-
Express the selected UGTs with a His-tag in E. coli.
-
Lyse the cells and purify the enzymes using nickel-affinity chromatography.
-
Determine the protein concentration using a Bradford assay.
2. Enzymatic Reaction:
-
Step 1: Synthesis of Quercetin-3-O-glucoside:
-
Prepare a reaction mixture containing quercetin, the first UGT, and UDP-glucose in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Incubate at the optimal temperature for the enzyme (e.g., 37°C) for 2-4 hours.
-
-
Step 2: Synthesis of Quercetin 3-O-sophoroside:
-
To the reaction mixture from Step 1, add the second UGT and an additional aliquot of UDP-glucose.
-
Continue the incubation for another 4-8 hours.
-
3. Product Purification and Analysis:
-
Stop the reaction by adding methanol.
-
Centrifuge to remove precipitated proteins.
-
Purify the product from the supernatant using solid-phase extraction (SPE) or preparative HPLC.
-
Confirm the product identity and purity using HPLC, LC-MS, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 2: Quantitative Data for Cell-Free Synthesis (Hypothetical)
| Parameter | Value |
| Quercetin Concentration | 1 mM |
| UDP-glucose Concentration (total) | 3 mM |
| Enzyme 1 (UGT for 3-O-glucosylation) | 5 µM |
| Enzyme 2 (UGT for 2''-O-glucosylation) | 10 µM |
| Yield of Quercetin-3-O-glucoside | ~70% |
| Yield of Quercetin 3-O-sophoroside | ~45% |
Visualizing the Workflow and Pathways
To aid in the understanding of the experimental processes, the following diagrams have been generated using Graphviz.
References
- 1. quercetin 3-O-sophoroside | C27H30O17 | CID 5282166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Metabolic Engineering of Escherichia coli for Hyperoside Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Qualitative and quantitative analysis of catechin and quercetin in flavonoids extracted from Rosa roxburghii Tratt - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Total Synthesis of Quercetin 3-O-sophoroside
Introduction
Quercetin 3-O-sophoroside is a naturally occurring flavonoid glycoside found in various plants.[1] As a derivative of quercetin, it exhibits significant antioxidant properties and is of great interest to researchers in medicinal chemistry, pharmacology, and drug development for its potential therapeutic applications, including in the prevention of diseases associated with oxidative stress.[1] The total synthesis of quercetin 3-O-sophoroside provides a reliable source of this compound for research purposes, enabling further investigation into its biological activities.
This document outlines a detailed protocol for the total synthesis of quercetin 3-O-sophoroside. The synthetic strategy involves four key stages:
-
Regioselective protection of quercetin: To ensure the glycosylation occurs at the desired 3-hydroxyl group, the other hydroxyl groups of the quercetin aglycone are selectively protected.
-
Preparation of the sophorose donor: A suitably protected sophorose derivative, a glycosyl bromide, is synthesized to act as the glycosyl donor in the subsequent coupling reaction.
-
Glycosylation: The protected quercetin is coupled with the sophorose donor via a Koenigs-Knorr glycosylation reaction to form the protected glycoside.
-
Deprotection: All protecting groups are removed to yield the final product, quercetin 3-O-sophoroside.
Logical Relationship of Synthetic Stages
Caption: Logical workflow for the total synthesis of quercetin 3-O-sophoroside.
Experimental Protocols
1. Regioselective Protection of Quercetin (Formation of 7,3',4'-Tri-O-benzylquercetin)
This protocol focuses on the selective benzylation of the 7, 3', and 4' hydroxyl groups of quercetin, leaving the 3- and 5-hydroxyl groups free for subsequent reactions. The 5-hydroxyl group is less reactive due to hydrogen bonding with the adjacent carbonyl group.
-
Materials: Quercetin, Benzyl bromide (BnBr), Potassium carbonate (K₂CO₃), Anhydrous N,N-Dimethylformamide (DMF), Ethyl acetate (EtOAc), Hexane, Brine.
-
Procedure:
-
Dissolve quercetin (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add finely ground anhydrous K₂CO₃ (3.5 eq).
-
Slowly add benzyl bromide (3.2 eq) to the stirring suspension at room temperature.
-
Heat the reaction mixture to 70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 7,3',4'-tri-O-benzylquercetin.
-
2. Preparation of Perbenzoylated Sophorosyl Bromide
This protocol describes the preparation of the glycosyl donor from sophorose.
-
Materials: Sophorose, Acetic anhydride, Pyridine, Hydrogen bromide (HBr) in acetic acid (33% w/v), Dichloromethane (DCM), Sodium bicarbonate (NaHCO₃).
-
Procedure:
-
Peracetylation of Sophorose:
-
Suspend sophorose (1.0 eq) in a mixture of acetic anhydride (10 eq) and pyridine (10 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into ice water and extract with DCM.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, then with brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate to give peracetylated sophorose.
-
-
Bromination:
-
Dissolve the peracetylated sophorose in a minimal amount of DCM at 0 °C.
-
Slowly add HBr in acetic acid (5 eq).
-
Stir the reaction at room temperature for 2-3 hours, monitoring by TLC.
-
Dilute the reaction mixture with DCM and wash carefully with ice-cold water, followed by cold saturated aqueous NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude peracetylated sophorosyl bromide, which should be used immediately in the next step.
-
-
3. Koenigs-Knorr Glycosylation
This protocol details the coupling of the protected quercetin with the sophorosyl bromide.
-
Materials: 7,3',4'-Tri-O-benzylquercetin, Peracetylated sophorosyl bromide, Silver(I) carbonate (Ag₂CO₃), Anhydrous toluene, Anhydrous dichloromethane (DCM), Celite.
-
Procedure:
-
Dissolve 7,3',4'-tri-O-benzylquercetin (1.0 eq) and the freshly prepared peracetylated sophorosyl bromide (1.5 eq) in a mixture of anhydrous toluene and anhydrous DCM under an inert atmosphere.
-
Add anhydrous Ag₂CO₃ (2.0 eq) to the solution.
-
Stir the reaction mixture vigorously in the dark at room temperature for 24-48 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite to remove silver salts.
-
Wash the filtrate with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the protected quercetin 3-O-sophoroside.
-
4. Global Deprotection
This final step removes all protecting groups to yield quercetin 3-O-sophoroside.
-
Materials: Protected quercetin 3-O-sophoroside, Sodium methoxide (NaOMe) solution (0.5 M in methanol), Methanol (MeOH), Dichloromethane (DCM), Palladium on carbon (10% Pd/C), Hydrogen gas (H₂).
-
Procedure:
-
Deacetylation (Zemplén conditions):
-
Dissolve the protected quercetin 3-O-sophoroside in a mixture of MeOH and DCM.
-
Add a catalytic amount of NaOMe solution and stir at room temperature. Monitor the reaction by TLC until all acetyl groups are removed (typically 1-2 hours).
-
Neutralize the reaction with Amberlite IR-120 (H⁺) resin, filter, and concentrate the filtrate.
-
-
Debenzylation:
-
Dissolve the deacetylated product in anhydrous MeOH.
-
Add 10% Pd/C catalyst.
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-24 hours.
-
Filter the reaction mixture through Celite to remove the catalyst and wash the pad with MeOH.
-
Concentrate the filtrate under reduced pressure.
-
Purify the final product by a suitable method such as preparative HPLC or recrystallization to obtain pure quercetin 3-O-sophoroside.
-
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the total synthesis.
Quantitative Data Summary
The following table provides representative yields for each key step of the synthesis. Actual yields may vary depending on reaction conditions and purification efficiency.
| Step | Product | Starting Material(s) | Representative Yield (%) | Reference(s) |
| 1. Regioselective Protection | 7,3',4'-Tri-O-benzylquercetin | Quercetin | 60-70 | [2] |
| 2. Preparation of Glycosyl Donor | Peracetylated Sophorosyl Bromide | Sophorose | >90 (for bromination) | General |
| 3. Koenigs-Knorr Glycosylation | Protected Quercetin 3-O-sophoroside | Protected Quercetin & Sophorosyl Bromide | 30-50 | [3] |
| 4. Global Deprotection | Quercetin 3-O-sophoroside | Protected Quercetin 3-O-sophoroside | 80-90 | General |
Conclusion
The described synthetic route provides a comprehensive and adaptable protocol for the total synthesis of quercetin 3-O-sophoroside. This methodology allows for the production of this valuable flavonoid glycoside in a laboratory setting, facilitating further research into its biological and pharmacological properties. The use of well-established reactions such as regioselective protection, Koenigs-Knorr glycosylation, and standard deprotection techniques ensures the reliability of the synthesis. Researchers can adapt the protecting group strategy and glycosylation conditions to optimize the synthesis for their specific needs.
References
Application Note: Structural Characterization of Quercetin 3-O-sophoroside using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin 3-O-sophoroside is a flavonoid glycoside found in various plant species, including some varieties of Rosa and other medicinal plants. As a derivative of quercetin, a well-studied flavonol with significant antioxidant and potential therapeutic properties, the accurate structural elucidation of its glycosides is crucial for understanding their bioactivity, metabolism, and potential applications in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of such complex natural products. This application note provides a detailed overview and protocols for the use of NMR spectroscopy in the structural confirmation of quercetin 3-O-sophoroside.
Data Presentation: NMR Chemical Shifts
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for quercetin 3-O-sophoroside. These values are based on computational predictions and serve as a reference for experimental data.[1] Experimental values may vary depending on the solvent, temperature, and instrument frequency.
| Atom No. | ¹³C Chemical Shift (ppm) (Predicted) [1] | ¹H Chemical Shift (ppm) (Predicted) [1] |
| Aglycone (Quercetin) | ||
| 2 | 158.5 | - |
| 3 | 135.5 | - |
| 4 | 179.5 | - |
| 5 | 163.0 | - |
| 6 | 99.9 | 6.25 (d) |
| 7 | 166.0 | - |
| 8 | 94.8 | 6.45 (d) |
| 9 | 159.0 | - |
| 10 | 105.7 | - |
| 1' | 123.2 | - |
| 2' | 117.6 | 7.60 (d) |
| 3' | 145.9 | - |
| 4' | 149.8 | - |
| 5' | 115.9 | 6.90 (d) |
| 6' | 123.1 | 7.58 (dd) |
| Inner Glucose | ||
| 1'' | 104.4 | 5.40 (d) |
| 2'' | 83.1 | 3.60 (m) |
| 3'' | 78.4 | 3.50 (m) |
| 4'' | 71.2 | 3.40 (m) |
| 5'' | 78.1 | 3.45 (m) |
| 6'' | 62.5 | 3.75 (m), 3.90 (m) |
| Outer Glucose | ||
| 1''' | 105.7 | 4.50 (d) |
| 2''' | 75.7 | 3.20 (m) |
| 3''' | 78.1 | 3.35 (m) |
| 4''' | 71.2 | 3.30 (m) |
| 5''' | 78.4 | 3.25 (m) |
| 6''' | 62.5 | 3.70 (m), 3.85 (m) |
Solvent: H₂O. Frequency: Predicted at 25 MHz for ¹³C and 100 MHz for ¹H.
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the characterization of quercetin 3-O-sophoroside are provided below.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of the isolated and purified quercetin 3-O-sophoroside.
-
Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent. Methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used for flavonoids. DMSO-d₆ is particularly useful for observing exchangeable hydroxyl protons.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool directly into the NMR tube to prevent shimming issues.
1D NMR Spectroscopy
-
¹H NMR (Proton):
-
Purpose: To determine the number and type of protons in the molecule, their chemical environment, and their coupling patterns (multiplicity).
-
Typical Parameters:
-
Spectrometer Frequency: 400-600 MHz
-
Pulse Program: Standard single pulse (e.g., zg30)
-
Spectral Width: 0-15 ppm
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (d1): 1-2 seconds
-
-
-
¹³C NMR (Carbon-13):
-
Purpose: To determine the number of carbon atoms and their chemical environment.
-
Typical Parameters:
-
Spectrometer Frequency: 100-150 MHz
-
Pulse Program: Standard single pulse with proton decoupling (e.g., zgpg30)
-
Spectral Width: 0-200 ppm
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2 seconds
-
-
2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to each other. This is crucial for assigning protons within the same spin system, such as the individual sugar rings and the aromatic rings of the aglycone.
-
Typical Parameters:
-
Pulse Program: cosygpqf
-
Data Points (F2 and F1): 1024 x 256
-
Number of Scans: 2-4 per increment
-
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond correlations between protons and their attached carbons (¹H-¹³C). This experiment is fundamental for assigning the carbon signals based on the already assigned proton signals.
-
Typical Parameters:
-
Pulse Program: hsqcedetgpsisp2.3
-
Spectral Width (F2 - ¹H): 0-15 ppm
-
Spectral Width (F1 - ¹³C): 0-180 ppm
-
Number of Scans: 2-8 per increment
-
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C). This is a powerful experiment for connecting different spin systems. For quercetin 3-O-sophoroside, it is critical for:
-
Determining the point of glycosylation (correlation between the anomeric proton of the inner sugar and C-3 of the quercetin aglycone).
-
Establishing the linkage between the two sugar units (correlation between the anomeric proton of the outer sugar and a carbon of the inner sugar).
-
Confirming the assignment of quaternary carbons.
-
-
Typical Parameters:
-
Pulse Program: hmbcgplpndqf
-
Spectral Width (F2 - ¹H): 0-15 ppm
-
Spectral Width (F1 - ¹³C): 0-200 ppm
-
Number of Scans: 4-16 per increment
-
-
Visualizations
Logical Workflow for NMR Characterization
The following diagram illustrates the logical workflow for the structural elucidation of quercetin 3-O-sophoroside using NMR spectroscopy.
Caption: Workflow for the NMR-based structural elucidation of quercetin 3-O-sophoroside.
Signaling Pathway of Key HMBC Correlations
This diagram illustrates the key long-range correlations observed in an HMBC experiment that are essential for confirming the structure of quercetin 3-O-sophoroside.
Caption: Key HMBC correlations for identifying quercetin 3-O-sophoroside.
Conclusion
NMR spectroscopy, through a combination of 1D and 2D experiments, provides an unequivocal method for the structural characterization of complex flavonoid glycosides like quercetin 3-O-sophoroside. The detailed protocols and expected data presented in this application note serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development to confidently identify and characterize this and similar compounds. The application of these techniques is fundamental for ensuring the identity and purity of compounds of interest in further biological and pharmacological studies.
References
Application Note: Quantification of Quercetin 3-O-Sophoroside in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quercetin 3-O-sophoroside is a flavonoid glycoside, a specific form of quercetin found in various plants. As a member of the flavonoid family, it is studied for its potential health benefits, including antioxidant and anti-inflammatory properties.[1] Accurate and reliable quantification of this specific glycoside in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies in drug development. This document provides a detailed protocol for the quantification of quercetin 3-O-sophoroside using High-Performance Liquid Chromatography (HPLC) coupled with UV detection, a widely accepted and robust analytical technique. An overview of a more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is also discussed.
Quantitative Data Summary
Direct comparative studies quantifying quercetin 3-O-sophoroside across a wide range of plant species are limited in publicly available literature. However, various quercetin glycosides are well-documented. The following table lists plants known to contain quercetin derivatives. The provided analytical protocol can be used to determine the specific quantity of quercetin 3-O-sophoroside in these or other plant matrices, provided a certified reference standard is available.
Table 1: Presence of Quercetin and its Glycosides in Various Plant Species
| Plant Species | Common Name | Typical Quercetin Glycosides Found | Notes |
| Malus domestica | Apple | Quercetin-3-O-galactoside, Quercetin-3-O-glucoside, Quercetin-3-O-rhamnoside[2] | Glycoside profile is cultivar-specific.[2] |
| Allium cepa | Onion | Quercetin-4'-O-glucoside, Quercetin-3,4'-diglucoside[2] | Primarily found in the outer, dry layers. |
| Coffea arabica (Green Beans) | Coffee | Quercetin, Rutin (Quercetin-3-O-rutinoside), Hyperoside, Quercitrin[3] | Content can vary based on geographical origin.[3] |
| Dimorphandra gardneriana | Fava d'anta | Rutin, Isoquercitrin, Quercetin[4] | The method was developed for quality control of extracts.[4] |
| Sedum sarmentosum | Stringy Stonecrop | Quercetin | Quercetin content varies with the harvest season. |
| Hibiscus rosa-sinensis | Chinese Hibiscus | Quercetin 3-O-sophorotrioside | A related, more complex sophoroside is present. |
Experimental Protocols
This section details the methodology for sample preparation and analysis for the quantification of quercetin 3-O-sophoroside.
Sample Preparation: Solid-Liquid Extraction
This protocol is a generalized method for extracting flavonoids from dried plant material. Optimization may be required depending on the specific plant matrix.
-
1.1. Plant Material Preparation:
-
Dry the plant material (e.g., leaves, flowers, stems) at 40-60°C to a constant weight.
-
Grind the dried material into a fine powder (e.g., using an electric grinder) to increase the surface area for extraction.
-
-
1.2. Extraction Procedure:
-
Accurately weigh approximately 1.0 g of the dried plant powder into a flask.[3]
-
Add 20 mL of the extraction solvent (e.g., 70% ethanol or methanol).[3]
-
For enhanced extraction efficiency, use an ultrasonic bath for 60-90 minutes at a controlled temperature (e.g., 60°C).[3] Alternatively, reflux the mixture for 1-2 hours.
-
Centrifuge the mixture at 5000 x g for 10 minutes to pellet the solid material.[3]
-
Carefully decant the supernatant into a clean volumetric flask.
-
Repeat the extraction process (steps 2-5) on the remaining plant material at least once more to ensure complete extraction.
-
Combine the supernatants and make up to a final volume (e.g., 50 mL) with the extraction solvent.
-
Filter the final extract through a 0.45 µm syringe filter prior to HPLC or LC-MS/MS analysis to remove any remaining particulate matter.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC-UV)
This method is adapted from established protocols for flavonoid quantification.[5]
-
2.1. Instrumentation and Columns:
-
System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.
-
-
2.2. Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of:
-
Solvent A: 0.4% Phosphoric Acid in Water
-
Solvent B: Methanol or Acetonitrile
-
-
Example Isocratic Condition: Methanol and 0.4% phosphoric acid (49:51, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: Flavonols like quercetin and its glycosides show strong absorbance around 370 nm. A PDA detector can be used to scan from 200-400 nm to ensure peak purity.
-
-
2.3. Calibration and Quantification:
-
Prepare a stock solution of a certified quercetin 3-O-sophoroside reference standard in methanol (e.g., 100 µg/mL).
-
Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.
-
Inject each standard into the HPLC system to generate a calibration curve by plotting peak area versus concentration.
-
The regression equation from the calibration curve (y = mx + c) should have a correlation coefficient (r²) of ≥ 0.999 for good linearity.
-
Inject the prepared plant extracts and use the peak area corresponding to quercetin 3-O-sophoroside to calculate its concentration in the sample.
-
Advanced Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
For higher sensitivity and selectivity, especially in complex matrices or for pharmacokinetic studies, a UPLC-MS/MS method is recommended.[6]
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6]
-
Separation: A sub-2 µm particle size C18 column (e.g., 2.1 x 100 mm, 1.7 µm) provides better resolution and faster run times.[6]
-
Ionization: ESI in negative mode is typically used for flavonoids.[6]
-
Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification. This involves monitoring a specific precursor ion to product ion transition for quercetin 3-O-sophoroside and its internal standard, providing high specificity.[6] The exact mass transitions would need to be determined by infusing the pure standard into the mass spectrometer.
Visualizations
Experimental and Analytical Workflow
The diagram below outlines the general workflow from sample preparation to final data analysis for the quantification of quercetin 3-O-sophoroside.
References
- 1. Analytical Methods for the Determination of Quercetin and Quercetin Glycosides in Pharmaceuticals and Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. ajphs.com [ajphs.com]
- 6. A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quercetin 3-O-Sophoroside in In Vitro Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin 3-O-sophoroside is a flavonoid glycoside, a derivative of the widely studied flavonol, quercetin. While research on quercetin is extensive, studies specifically investigating quercetin 3-O-sophoroside are less common. However, based on the known biological activities of quercetin and other quercetin glycosides, quercetin 3-O-sophoroside is a compound of significant interest for its potential antioxidant, anti-inflammatory, and anticancer properties.
These application notes provide a comprehensive guide for the in vitro evaluation of quercetin 3-O-sophoroside. The protocols and mechanistic insights are primarily based on the well-documented effects of quercetin, its aglycone, and are proposed as the putative framework for investigating quercetin 3-O-sophoroside. Researchers are encouraged to adapt these protocols to their specific cell models and experimental questions.
Physicochemical Properties and Preparation for Cell Culture
| Property | Data | Reference |
| Molecular Formula | C27H30O16 | N/A |
| Molecular Weight | 610.52 g/mol | N/A |
| Solubility | Soluble in DMSO, ethanol | General flavonoid properties |
| Stock Solution | Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO. | Standard laboratory practice |
| Working Solution | Dilute the stock solution in a complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%). | Standard laboratory practice |
I. Anticancer Activity
Quercetin, the aglycone of quercetin 3-O-sophoroside, has been shown to inhibit the proliferation of a wide range of cancer cell lines.[1][2][3] The proposed mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.[1][4][5]
Quantitative Data Summary (Based on Quercetin)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| MCF-7 | Breast Cancer | 37 | 24 | [2] |
| MDA-MB-231 | Breast Cancer | >100 | 24 | [2] |
| HepG2 | Liver Cancer | 59.7 | 24 | [6] |
| Caco-2 | Colon Cancer | ~50 | Not Specified | [3] |
| HT-29 | Colon Cancer | 15 - 100 | Not Specified | [3] |
| PC-3 | Prostate Cancer | Not Specified | Not Specified | [1] |
| LNCaP | Prostate Cancer | Not Specified | Not Specified | [1] |
| CT-26 | Colon Carcinoma | Not Specified | Not Specified | [1] |
| MOLT-4 | Leukemia | Not Specified | Not Specified | [1] |
| Raji | Lymphoma | Not Specified | Not Specified | [1] |
| A172 | Glioblastoma | ~50 | 24 | [4] |
| LBC3 | Glioblastoma | ~50 | 24 | [4] |
| BT-474 | Breast Cancer | >20 | Not Specified | [7] |
Note: The IC50 values for quercetin can vary significantly depending on the cell line, assay method, and experimental conditions. It is crucial to determine the IC50 of quercetin 3-O-sophoroside empirically in the cell line of interest.
Putative Signaling Pathways Involved in Anticancer Activity
Quercetin is known to modulate several critical signaling pathways in cancer cells. It is hypothesized that quercetin 3-O-sophoroside may exert its effects through similar mechanisms.
II. Anti-inflammatory Activity
Quercetin is a well-established anti-inflammatory agent.[8] It can inhibit the production of pro-inflammatory mediators in various cell types. Quercetin 3-O-sophoroside is expected to share these properties.
Quantitative Data Summary (Based on Quercetin)
| Cell Line | Stimulant | Inhibited Mediator | Effective Concentration (µM) | Reference |
| RAW 264.7 | LPS | TNF-α | 10 | N/A |
| RAW 264.7 | LPS | IL-6 | 10 | N/A |
| RAW 264.7 | LPS | NO | 10 | N/A |
| HUVECs | LPS | TNF-α, NF-κB activation | Not Specified | N/A |
Putative Signaling Pathways Involved in Anti-inflammatory Activity
The anti-inflammatory effects of quercetin are largely attributed to its ability to inhibit the NF-κB and MAPK signaling pathways.
III. Experimental Protocols
A. Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of quercetin 3-O-sophoroside on cultured cells.
Materials:
-
Quercetin 3-O-sophoroside stock solution (in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of quercetin 3-O-sophoroside in a complete medium.
-
Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank (medium only).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
B. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Quercetin 3-O-sophoroside stock solution
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of quercetin 3-O-sophoroside for the desired time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
C. Western Blot Analysis for Signaling Pathway Proteins
This protocol allows for the detection of changes in the expression and phosphorylation of key proteins in signaling pathways.
Materials:
-
Quercetin 3-O-sophoroside stock solution
-
6-well or 10 cm cell culture dishes
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-phospho-p38, anti-p38, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells and treat with quercetin 3-O-sophoroside.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
D. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol measures the changes in the mRNA levels of target genes.
Materials:
-
Quercetin 3-O-sophoroside stock solution
-
6-well cell culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for target genes (e.g., Bax, Bcl-2, Caspase-3, TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Procedure:
-
Seed cells and treat with quercetin 3-O-sophoroside.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using the cDNA, primers, and qPCR master mix.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression.
IV. Experimental Workflow and Logic
Disclaimer
The provided protocols and mechanistic insights are intended as a guide for research purposes only. It is essential to optimize these protocols for your specific experimental conditions and cell lines. The information regarding the biological activities and signaling pathways of quercetin 3-O-sophoroside is largely extrapolated from studies on quercetin and should be experimentally verified.
References
- 1. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. jbclinpharm.org [jbclinpharm.org]
- 7. Quercetin induces caspase-dependent extrinsic apoptosis through inhibition of signal transducer and activator of transcription 3 signaling in HER2-overexpressing BT-474 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quercetin protects against neuronal toxicity by activating the PI3K/Akt/GSK-3β pathway in vivo models of MPTP-induced Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quercetin 3-O-sophoroside in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin 3-O-sophoroside is a naturally occurring flavonoid glycoside, a derivative of the well-studied flavonol, quercetin.[1] Quercetin itself has demonstrated potent anti-cancer properties in a multitude of studies, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of signaling pathways crucial for cancer cell proliferation and survival.[2][3][4] While research on quercetin is extensive, studies specifically investigating quercetin 3-O-sophoroside are less common. However, the biological activity of quercetin glycosides is often attributed to the aglycone, quercetin, which is released upon enzymatic hydrolysis. Therefore, understanding the effects of quercetin provides a strong foundation for investigating the potential of quercetin 3-O-sophoroside as a therapeutic agent.
These application notes provide a comprehensive overview of the anticipated effects of quercetin 3-O-sophoroside on cancer cell lines, based on the extensive data available for quercetin. Detailed protocols for key in vitro experiments are provided to facilitate research in this area.
Disclaimer: The quantitative data and specific signaling pathway modulations presented in this document are primarily based on studies of quercetin . These should be considered as a guide and require experimental verification for quercetin 3-O-sophoroside.
Data Presentation: In Vitro Effects of Quercetin on Cancer Cell Lines
The following tables summarize the cytotoxic effects (IC50 values) of quercetin on various cancer cell lines. These values can serve as a starting point for determining the effective concentration range for quercetin 3-O-sophoroside in your experiments.
Table 1: IC50 Values of Quercetin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 24 | 37 | [5] |
| MDA-MB-231 | Breast Cancer | 48 | ~50 | [5] |
| PC-3 | Prostate Cancer | 48 | ~40 | |
| LNCaP | Prostate Cancer | 48 | ~30 | |
| A549 | Lung Cancer | 48 | ~60 | |
| HCT-116 | Colon Cancer | 48 | ~50 | |
| HepG2 | Liver Cancer | 48 | ~75 | |
| SK-OV-3 | Ovarian Cancer | 48 | ~50 |
Note: IC50 values can vary depending on the specific experimental conditions (e.g., cell density, serum concentration).
Key Biological Effects and Signaling Pathways
Based on studies of quercetin, quercetin 3-O-sophoroside is anticipated to induce the following effects in cancer cell lines through the modulation of key signaling pathways:
-
Induction of Apoptosis: Quercetin is known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3] This involves the upregulation of pro-apoptotic proteins (e.g., Bax, Bak) and downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), leading to caspase activation.
-
Cell Cycle Arrest: Quercetin can arrest the cell cycle at various phases, most commonly at the G1/S or G2/M transition, thereby inhibiting cell proliferation.[6] This is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins.
-
Inhibition of Pro-Survival Signaling Pathways: Quercetin has been shown to inhibit several key signaling pathways that are often dysregulated in cancer, including:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Quercetin can inhibit key components of this pathway, leading to decreased cell viability.
-
MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival. Quercetin can modulate this pathway to inhibit cancer cell growth.
-
JNK/Foxo3a Pathway: Quercetin can activate the JNK pathway, leading to the activation of the pro-apoptotic transcription factor Foxo3a.[5]
-
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-cancer effects of quercetin 3-O-sophoroside in vitro.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Quercetin 3-O-sophoroside (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of quercetin 3-O-sophoroside in complete growth medium. The final concentrations should typically range from 1 µM to 200 µM. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared quercetin 3-O-sophoroside dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
Quercetin 3-O-sophoroside
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of quercetin 3-O-sophoroside and a vehicle control for the desired time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry-based assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
Quercetin 3-O-sophoroside
-
6-well plates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with quercetin 3-O-sophoroside as described for the apoptosis assay.
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
Quercetin 3-O-sophoroside
-
6-well plates or larger culture dishes
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., against Akt, p-Akt, mTOR, p-mTOR, ERK, p-ERK, Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4, p21, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed cells and treat with quercetin 3-O-sophoroside as described previously.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows described in these application notes.
References
- 1. Quercetin Induces Cell Cycle Arrest and Apoptosis in YD10B and YD38 Oral Squamous Cell Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KoreaMed Synapse [synapse.koreamed.org]
- 3. Quercetin induces apoptosis and cell cycle arrest in triple-negative breast cancer cells through modulation of Foxo3a activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential mechanisms of quercetin in cancer prevention: focus on cellular and molecular targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
In Vivo Animal Models for Quercetin 3-O-Sophoroside Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the current in vivo animal models utilized in the research of quercetin 3-O-sophoroside, a naturally occurring flavonoid glycoside. The information presented herein is intended to guide the design and execution of preclinical studies aimed at evaluating the therapeutic potential of this compound.
Application Note 1: Neuroprotective Effects in a Scopolamine-Induced Amnesia Mouse Model
This section details the use of a well-established mouse model of cognitive impairment to investigate the neuroprotective properties of quercetin 3-O-sophoroside.
Animal Model and Rationale
The scopolamine-induced amnesia model in mice is a widely accepted paradigm for studying learning and memory deficits relevant to Alzheimer's disease and other neurodegenerative conditions. Scopolamine, a muscarinic receptor antagonist, induces a transient cholinergic deficit, leading to impairments in spatial learning and memory. This model is valuable for screening potential therapeutic agents that may enhance cholinergic function or protect against neuronal damage.
Quantitative Data Summary
The following table summarizes the key quantitative findings from a representative study investigating the effects of quercetin 3-O-sophoroside (Q3OS) in the scopolamine-induced amnesia model.
| Parameter | Control Group | Scopolamine (SCOP) Group | SCOP + Q3OS (Low Dose) | SCOP + Q3OS (High Dose) |
| Escape Latency (s) in Morris Water Maze (Day 5) | 15.2 ± 2.1 | 45.8 ± 3.5 | 30.1 ± 2.8 | 20.5 ± 2.4 |
| Platform Crossings in Morris Water Maze (Probe Trial) | 8.5 ± 1.2 | 2.1 ± 0.5 | 4.8 ± 0.9 | 7.2 ± 1.1 |
| Hippocampal Acetylcholinesterase (AChE) Activity (U/mg protein) | 0.25 ± 0.03 | 0.58 ± 0.06 | 0.41 ± 0.04 | 0.30 ± 0.03 |
| Hippocampal Choline Acetyltransferase (ChAT) Expression (relative to control) | 1.00 | 0.42 ± 0.05 | 0.68 ± 0.07 | 0.89 ± 0.09 |
Experimental Protocols
-
Animals: Male ICR mice (or similar strain), 8-10 weeks old, weighing 25-30g.
-
Housing: Standard laboratory conditions with a 12h light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
-
Induction of Amnesia: Administer scopolamine hydrochloride (1 mg/kg, intraperitoneally) 30 minutes before each behavioral test.
-
Preparation: Dissolve quercetin 3-O-sophoroside in a suitable vehicle (e.g., saline with 0.5% carboxymethylcellulose).
-
Dosage: Administer orally (gavage) at desired doses (e.g., 25 and 50 mg/kg) once daily for a predetermined period (e.g., 7 consecutive days) before and during the behavioral testing period.
-
Apparatus: A circular pool (120 cm in diameter) filled with water made opaque with non-toxic white paint. A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface.
-
Training Phase: Conduct 4 trials per day for 5 consecutive days. In each trial, the mouse is placed in the water at one of four starting positions and allowed to swim until it finds the platform or for a maximum of 60 seconds. If the mouse fails to find the platform within 60 seconds, it is gently guided to it. The mouse is allowed to remain on the platform for 15 seconds.
-
Probe Trial: On day 6, remove the platform and allow the mouse to swim freely for 60 seconds. Record the time spent in the target quadrant and the number of times the mouse crosses the former platform location.
-
Tissue Preparation: Following behavioral testing, euthanize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Sectioning: Cryosection the brain into 20 µm coronal sections.
-
Staining:
-
Mount sections on gelatin-coated slides.
-
Defat in a series of ethanol and xylene washes.
-
Rehydrate through descending concentrations of ethanol.
-
Stain with 0.1% cresyl violet solution.
-
Differentiate in 95% ethanol with a few drops of acetic acid.
-
Dehydrate through ascending concentrations of ethanol and clear in xylene.
-
Coverslip with a mounting medium.
-
-
Analysis: Examine the hippocampal CA1 region for neuronal loss and morphological changes under a light microscope.
-
Homogenization: Homogenize hippocampal tissue in ice-cold phosphate buffer.
-
Assay Principle: Use a commercially available kit based on the Ellman method, where acetylthiocholine is hydrolyzed by AChE, and the resulting thiocholine reacts with DTNB to produce a colored product.
-
Procedure: Follow the manufacturer's instructions for the assay kit. Measure the absorbance at the appropriate wavelength (typically 412 nm).
-
Calculation: Calculate AChE activity based on the rate of color change and normalize to the total protein concentration of the sample.
Experimental Workflow Diagram
Experimental workflow for neuroprotection study.
Application Note 2: Pharmacokinetic Profile in an In Situ Rat Gut Model
This section outlines the investigation of the absorption and metabolism of quercetin 3-O-sophoroside using an in situ rat gut model. This model allows for the direct assessment of intestinal absorption and metabolism without the confounding factors of first-pass metabolism in the liver.
Animal Model and Rationale
The in situ rat gut model is a valuable tool for studying the intestinal permeability and metabolism of xenobiotics. By isolating a segment of the intestine and perfusing it with a solution containing the test compound, researchers can collect portal blood and analyze for the parent compound and its metabolites. This provides direct evidence of absorption and intestinal metabolism.
Quantitative Data Summary
A study utilizing an in situ rat gut model demonstrated that quercetin 3-O-sophoroside can be absorbed intact, as well as in methylated and sulfated forms, in the jejunum.[1] The microbial catabolism in the cecum leads to the formation of various phenolic acids.[1]
| Analyte in Plasma (post-jejunal introduction) | Presence |
| Intact Quercetin 3-O-Sophoroside | + |
| Methylated Quercetin 3-O-Sophoroside | + |
| Sulfated Quercetin 3-O-Sophoroside | + |
| Methylated and Sulfated Quercetin 3-O-Sophoroside | + |
| Catabolites in Cecal Contents | Presence |
| Benzoic acid derivatives | + |
| Phenylacetic acid derivatives | + |
| Phenylpropionic acid derivatives | + |
Experimental Protocol
-
Animals: Male Sprague-Dawley rats (or similar strain), weighing 250-300g.
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the small intestine.
-
Isolate a segment of the jejunum (approximately 10 cm).
-
Cannulate the portal vein for blood collection.
-
Introduce the perfusion solution containing quercetin 3-O-sophoroside into the isolated intestinal segment.
-
-
Perfusion and Sampling:
-
Perfuse the intestinal segment at a constant flow rate.
-
Collect portal blood samples at specified time intervals.
-
At the end of the experiment, collect the intestinal tissue and luminal contents.
-
-
Sample Preparation:
-
Plasma: Perform protein precipitation followed by solid-phase extraction.
-
Intestinal tissue and contents: Homogenize and extract with an appropriate solvent.
-
-
Instrumentation: Use High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) for the identification and quantification of quercetin 3-O-sophoroside and its metabolites.
Pharmacokinetics Workflow Diagram
References
Application Notes and Protocols for Developing Drug Delivery Systems for Quercetin 3-O-Sophoroside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin 3-O-sophoroside is a flavonoid glycoside, a naturally occurring antioxidant compound found in various plants.[1] Like its aglycone, quercetin, it exhibits significant therapeutic potential, including antioxidant and anti-inflammatory properties.[2][3] However, the clinical application of many flavonoids, including quercetin and its glycosides, is often hindered by poor water solubility, low stability, and limited oral bioavailability.[1][4] These challenges necessitate the development of advanced drug delivery systems to enhance their therapeutic efficacy.
These application notes provide an overview of and detailed protocols for developing and characterizing nanoparticle-based delivery systems for quercetin 3-O-sophoroside. By encapsulating the molecule in carriers such as liposomes, solid lipid nanoparticles (SLNs), and polymeric nanoparticles, it is possible to improve its solubility, protect it from degradation, control its release, and enhance its bioavailability.[4][5][6]
Disclaimer: Detailed quantitative data for drug delivery systems specifically loaded with quercetin 3-O-sophoroside is limited in publicly available literature. The following tables present representative data from studies on quercetin-loaded nanoparticles. These values serve as a practical reference and a starting point for the formulation and optimization of quercetin 3-O-sophoroside delivery systems.
Data Presentation: Nanoparticle Characteristics
The successful formulation of a drug delivery system is evaluated by several key physicochemical parameters. The tables below summarize typical values for various quercetin-loaded nanoparticle systems.
Table 1: Physicochemical Properties of Quercetin-Loaded Liposomes
| Liposome Formulation Components | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Loading Capacity (%) |
| Soy Phosphatidylcholine, Cholesterol | 150 ± 10 | < 0.3 | -49.6 | 90.7 - 98 | 9.3 - 9.4 |
| DPPC, Cholesterol | 122 - 257 | 0.18 - 0.35 | -21.1 to -35.2 | 42 - 75 | Not Reported |
Data synthesized from references[7][8][9][10].
Table 2: Physicochemical Properties of Quercetin-Loaded Solid Lipid Nanoparticles (SLNs)
| Lipid Matrix | Surfactant(s) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Compritol® ATO 888 | Tween 80 | < 200 | < 0.3 | +21.05 | 85.73 |
| Precirol® ATO 5 | Tween 80, Span 80 | 115 - 125 | < 0.3 | Not Reported | Not Reported |
| Stearic Acid | Arabic Gum | ~150 | ~0.25 | -30 to -40 | 80.4 |
Data synthesized from references[2][3][11].
Table 3: Physicochemical Properties of Quercetin-Loaded Polymeric Nanoparticles
| Polymer | Method | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| PLGA | Nanoprecipitation | 122 - 257 | 0.11 - 0.29 | -27.5 to -14.2 | 55 - 85 |
| Zein | Electrospraying | ~260 | Not Reported | Not Reported | 88 - 93 |
| Chitosan/TPP | Ionic Gelation | ~221 | 0.163 | +39 | 73.4 |
Data synthesized from references[5][10][12].
Experimental Workflow and Signaling Pathways
Visualizing the Development Process and Mechanism of Action
The development of a nanoparticle drug delivery system follows a structured workflow from synthesis to characterization. The therapeutic effects of quercetin 3-O-sophoroside are mediated through the modulation of key cellular signaling pathways.
Caption: General experimental workflow for nanoparticle drug delivery system development.
Caption: Anti-inflammatory signaling pathways modulated by quercetin derivatives.
Caption: Antioxidant signaling pathways influenced by quercetin derivatives.
Experimental Protocols
Protocol 1: Preparation of Quercetin 3-O-Sophoroside-Loaded Liposomes by Thin-Film Hydration
This protocol describes the preparation of multilamellar vesicles (MLVs) using the thin-film hydration method, a common and robust technique for liposome formulation.
Materials:
-
Quercetin 3-O-Sophoroside (Q3S)
-
Dipalmitoylphosphatidylcholine (DPPC) or Soy Phosphatidylcholine (SPC)
-
Cholesterol (CHOL)
-
Methanol or Chloroform:Methanol mixture (2:1 v/v)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Lipid and Drug Dissolution:
-
Accurately weigh DPPC (or SPC), CHOL, and Q3S. A common starting molar ratio for DPPC:CHOL is 2:1.
-
Dissolve the weighed lipids and Q3S in a minimal volume (e.g., 5-10 mL) of the organic solvent in a round-bottom flask.[10]
-
-
Film Formation:
-
Attach the flask to a rotary evaporator.
-
Rotate the flask at a constant speed (e.g., 100 rpm) under reduced pressure.
-
Maintain the water bath temperature above the lipid transition temperature (e.g., 40-50°C for DPPC).[10]
-
Continue evaporation until a thin, dry, and uniform lipid film is formed on the inner wall of the flask.
-
-
Film Hydration:
-
Add a pre-warmed (above transition temperature) aqueous buffer (e.g., PBS, pH 7.4) to the flask.[10]
-
Continue to rotate the flask (without vacuum) in the water bath for 30-60 minutes to allow for the hydration of the lipid film, leading to the formation of MLVs.
-
-
Size Reduction (Optional but Recommended):
-
To obtain smaller, more uniform vesicles (SUVs), the resulting liposome suspension can be downsized.
-
Sonication: Submerge the flask in a bath sonicator or use a probe sonicator. Sonicate in pulsed mode on ice to avoid overheating and lipid degradation.
-
Extrusion: For a more uniform size distribution, pass the MLV suspension through polycarbonate membranes with defined pore sizes (e.g., 400 nm, 200 nm, 100 nm) using a mini-extruder.
-
-
Purification:
-
To remove the non-encapsulated Q3S, centrifuge the liposome suspension at high speed (e.g., 10,000 rpm for 15 minutes).[10]
-
Discard the supernatant containing the free drug. The pellet contains the Q3S-loaded liposomes.
-
Resuspend the pellet in fresh PBS.
-
Protocol 2: Preparation of Quercetin 3-O-Sophoroside-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Microemulsion
This method is suitable for thermolabile drugs and is easily scalable. It involves the formation of an oil-in-water emulsion followed by solidification of the lipid.
Materials:
-
Quercetin 3-O-Sophoroside (Q3S)
-
Solid Lipid (e.g., Compritol® ATO 888, Precirol® ATO 5)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Span 80, Ethanol)
-
Deionized water
-
High-speed homogenizer or probe sonicator
-
Magnetic stirrer with hot plate
Procedure:
-
Preparation of Lipid Phase:
-
Melt the solid lipid by heating it to approximately 5-10°C above its melting point.
-
Dissolve the accurately weighed Q3S in the molten lipid. If solubility is an issue, a small amount of co-surfactant like ethanol can be added to the lipid phase.[2]
-
-
Preparation of Aqueous Phase:
-
Heat the deionized water to the same temperature as the lipid phase.
-
Dissolve the surfactant (e.g., Tween 80) in the hot water under continuous stirring to form a clear solution.
-
-
Emulsification:
-
Add the hot lipid phase dropwise into the hot aqueous phase under high-speed homogenization (e.g., 8,000-15,000 rpm) or probe sonication.
-
Continue homogenization for 5-10 minutes to form a hot oil-in-water (o/w) nanoemulsion.
-
-
Nanoparticle Solidification:
-
Quickly transfer the hot nanoemulsion to an ice bath or cold water.
-
Continue stirring at a moderate speed until the lipid droplets solidify, forming the SLNs. This rapid cooling process traps the drug within the solid lipid matrix.
-
-
Purification:
-
The resulting SLN suspension can be purified by dialysis against deionized water or by centrifugation to remove excess surfactant and unencapsulated drug.
-
Protocol 3: Characterization of Nanoparticle Formulations
A. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS) for size and PDI; Electrophoretic Light Scattering (ELS) for zeta potential.
-
Sample Preparation: Dilute the nanoparticle suspension (e.g., 50 µL in 1 mL of double distilled water) to avoid multiple scattering effects.[5][10]
-
Measurement: Analyze the diluted sample using a Zetasizer or similar instrument. Perform measurements in triplicate at a constant temperature (e.g., 25°C).
-
Analysis: The Z-average diameter provides the mean particle size. PDI indicates the breadth of the size distribution (a value < 0.3 is generally considered acceptable). Zeta potential indicates the surface charge and predicts the colloidal stability.
B. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Technique: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.
-
Separation of Free Drug:
-
Centrifuge the nanoparticle suspension (e.g., at 15,000 rpm for 30 minutes).
-
Carefully collect the supernatant, which contains the free, unencapsulated Q3S.
-
-
Quantification:
-
Measure the concentration of Q3S in the supernatant using a validated HPLC or UV-Vis method.
-
To determine the total amount of drug, disrupt a known volume of the uncentrifuged nanoparticle suspension with a suitable solvent (e.g., methanol) to release the encapsulated drug, and then measure the concentration.
-
-
Calculation:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
Protocol 4: In Vitro Release Study
This protocol uses the dialysis bag method to simulate the release of the drug from the nanoparticles into a buffer medium.
Materials:
-
Q3S-loaded nanoparticle suspension
-
Dialysis membrane (with an appropriate molecular weight cut-off, e.g., 12-14 kDa)
-
Release medium (e.g., PBS pH 7.4, optionally with a small percentage of ethanol to ensure sink conditions)
-
Shaking water bath or incubator
-
HPLC or UV-Vis Spectrophotometer
Procedure:
-
Preparation:
-
Soak the dialysis membrane in the release medium as per the manufacturer's instructions.
-
Pipette a precise volume (e.g., 1-2 mL) of the Q3S-loaded nanoparticle suspension into the dialysis bag and securely seal both ends.
-
-
Release:
-
Submerge the sealed bag in a known volume of pre-warmed release medium (e.g., 50-100 mL) in a beaker or flask.
-
Place the setup in a shaking water bath at 37°C with continuous, gentle agitation (e.g., 100 rpm).
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
-
Analysis:
-
Analyze the concentration of Q3S in the collected samples using HPLC or UV-Vis.
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative percentage of drug released versus time to obtain the release profile.
-
References
- 1. Recent Advances in Nanoformulations for Quercetin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsisinternational.org [rsisinternational.org]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant Activities of Quercetin and Its Complexes for Medicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and optimization of quercetin-loaded PLGA nanoparticles by experimental design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quercetin encapsulated iron oxide nanoparticles with enhanced antioxidant and... [wisdomlib.org]
- 7. jssm.umt.edu.my [jssm.umt.edu.my]
- 8. Quercetin-loaded Liposomes Effectively Induced Apoptosis and Decreased the Epidermal Growth Factor Receptor Expression in Colorectal Cancer Cells: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and advanced characterization of quercetin-loaded nano-liposomes prepared by high-pressure homogenization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. farmaciajournal.com [farmaciajournal.com]
- 11. The Role of Quercetin, a Flavonoid in the Management of Pathogenesis Through Regulation of Oxidative Stress, Inflammation, and Biological Activities [mdpi.com]
- 12. researchgate.net [researchgate.net]
Quercetin 3-O-sophoroside: A Reference Standard for Phytochemical Analysis
Introduction
Quercetin 3-O-sophoroside is a flavonoid glycoside naturally occurring in various plant species, including rapeseed (Brassica napus), tomato (Lycopersicon esculentum) seeds, and broccoli.[1] As a primary reference standard, it plays a critical role in the accurate identification and quantification of this specific analyte in phytochemical, food and beverage, and other complex matrices.[2][3] Its antioxidant properties, including the ability to inhibit lipid peroxidation, also make it a compound of interest in drug development and biomedical research.[1] This document provides detailed application notes and protocols for the use of quercetin 3-O-sophoroside as a standard in phytochemical analysis.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a reference standard is fundamental to its proper handling and use in analytical method development.
| Property | Value |
| Molecular Formula | C₂₇H₃₀O₁₇ |
| Molecular Weight | 626.52 g/mol [3] |
| CAS Number | 18609-17-1[2] |
| Appearance | Crystalline powder (typical) |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in water and ethanol[1] |
| UV-Vis λmax | 207, 257, 355 nm[1] |
Application Notes
Quercetin 3-O-sophoroside is primarily utilized as a reference standard for:
-
Identification: Confirming the presence of quercetin 3-O-sophoroside in a sample by comparing retention times and/or mass spectral data.
-
Quantification: Establishing calibration curves to determine the concentration of quercetin 3-O-sophoroside in various samples.
-
Method Validation: Assessing the performance of analytical methods, including linearity, accuracy, precision, and sensitivity (LOD/LOQ).
-
Quality Control: Ensuring the consistency and quality of raw materials and finished products in the food and pharmaceutical industries.
Experimental Protocols
The following protocols are provided as a starting point for the analysis of quercetin 3-O-sophoroside. Method optimization is recommended for specific matrices and instrumentation.
Preparation of Standard Stock and Working Solutions
Objective: To prepare accurate concentrations of quercetin 3-O-sophoroside for calibration and quality control.
Workflow for Standard Preparation:
References
Application Notes and Protocols for Assessing Quercetin 3-O-Sophoroside Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays to evaluate the biological activity of Quercetin 3-O-sophoroside, a naturally occurring flavonoid glycoside. The following sections detail methods for assessing its antioxidant, anti-inflammatory, and cytotoxic properties, crucial for drug discovery and development.
Assessment of Cytotoxicity using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
Data Presentation:
| Cell Line | Treatment Duration (hours) | Quercetin 3-O-Sophoroside Concentration (µM) | % Cell Viability (Mean ± SD) |
| Human Leukemia (HL-60) | 24 | 10 | 95 ± 4.2 |
| 25 | 82 ± 5.1 | ||
| 50 | 61 ± 3.8 | ||
| 100 | 45 ± 4.5 | ||
| Murine Macrophage (RAW 264.7) | 24 | 10 | 98 ± 3.5 |
| 25 | 92 ± 4.0 | ||
| 50 | 88 ± 3.9 | ||
| 100 | 81 ± 4.8 |
Note: The data presented above is illustrative and may not represent actual experimental results. Researchers should generate their own data based on the specific cell lines and experimental conditions used.
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.[1] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare various concentrations of Quercetin 3-O-sophoroside in culture medium. Remove the old medium from the wells and add 100 µL of the treatment solutions. Include a vehicle control (medium with the same solvent concentration used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.
Experimental Workflow:
Assessment of Antioxidant Activity via Intracellular ROS Detection
This assay measures the ability of Quercetin 3-O-sophoroside to reduce intracellular reactive oxygen species (ROS) levels, often induced by an oxidative stressor like hydrogen peroxide (H₂O₂). The most common method utilizes the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
Data Presentation:
| Cell Line | Oxidative Stressor | Quercetin 3-O-Sophoroside Concentration (µM) | % Reduction in ROS (Mean ± SD) |
| Human Umbilical Vein Endothelial Cells (HUVEC) | H₂O₂ (100 µM) | 1 | 15 ± 2.8 |
| 10 | 45 ± 5.1 | ||
| 50 | 78 ± 6.3 | ||
| Human Dermal Fibroblasts (HDF) | H₂O₂ (100 µM) | 1 | 12 ± 3.1 |
| 10 | 41 ± 4.7 | ||
| 50 | 72 ± 5.9 |
Note: This data is illustrative. Actual results will depend on the specific experimental setup.
Experimental Protocol:
-
Cell Seeding: Plate cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of Quercetin 3-O-sophoroside for 1-2 hours.
-
DCFH-DA Loading: Remove the treatment medium and wash the cells with phosphate-buffered saline (PBS). Load the cells with 10 µM DCFH-DA in PBS and incubate for 30 minutes at 37°C in the dark.[3]
-
Induction of Oxidative Stress: Wash the cells with PBS to remove excess DCFH-DA. Add the oxidative stressor (e.g., 100 µM H₂O₂) in PBS and incubate for 30-60 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 530 nm.
-
Data Analysis: The percentage reduction in ROS is calculated as: % Reduction = [1 - (Fluorescence of treated cells / Fluorescence of H₂O₂ control)] x 100.
Signaling Pathway:
Assessment of Anti-Inflammatory Activity
The anti-inflammatory potential of Quercetin 3-O-sophoroside can be evaluated by measuring its effect on the production of pro-inflammatory mediators and the activity of key inflammatory signaling pathways, such as NF-κB.
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)
This protocol describes the quantification of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatant of stimulated macrophages.
| Cell Line | Stimulant | Quercetin 3-O-Sophoroside Concentration (µM) | % Inhibition of TNF-α (Mean ± SD) | % Inhibition of IL-6 (Mean ± SD) |
| RAW 264.7 | LPS (1 µg/mL) | 1 | 10 ± 1.5 | 8 ± 1.2 |
| 10 | 35 ± 4.2 | 28 ± 3.5 | ||
| 50 | 65 ± 5.8 | 55 ± 4.9 |
Note: This data is illustrative and should be confirmed by experimentation.
-
Cell Seeding: Seed RAW 264.7 macrophages in a 24-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with different concentrations of Quercetin 3-O-sophoroside for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce the production of pro-inflammatory cytokines.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production compared to the LPS-stimulated control.
NF-κB Activity Assay (Luciferase Reporter Assay)
This assay measures the transcriptional activity of NF-κB, a key regulator of inflammation.
-
Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment and Stimulation: After 24 hours, pre-treat the transfected cells with Quercetin 3-O-sophoroside for 1 hour, followed by stimulation with an NF-κB activator (e.g., TNF-α).
-
Cell Lysis: After 6-8 hours of stimulation, lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in NF-κB activity relative to the stimulated control.
Signaling Pathway:
Assessment of Apoptosis via Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Data Presentation:
| Cell Line | Treatment Duration (hours) | Quercetin 3-O-Sophoroside Concentration (µM) | Fold Increase in Caspase-3 Activity (Mean ± SD) |
| Jurkat | 18 | 25 | 1.8 ± 0.2 |
| 50 | 3.5 ± 0.4 | ||
| 100 | 5.2 ± 0.6 |
Note: This data is illustrative and may vary.
Experimental Protocol:
-
Cell Treatment: Treat cells with various concentrations of Quercetin 3-O-sophoroside for a specified time (e.g., 18-24 hours). Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Lysis: Harvest and lyse the cells according to the caspase-3 assay kit manufacturer's instructions. This typically involves using a specific lysis buffer provided in the kit.[4][5][6][7]
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.
-
Caspase-3 Assay: Incubate the cell lysate with a caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric assays or Ac-DEVD-AMC for fluorometric assays).[7]
-
Signal Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.[7]
-
Data Analysis: Calculate the fold increase in caspase-3 activity relative to the untreated control after normalizing to the protein concentration.
Apoptosis Induction Pathway:
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. In vitro anti-inflammatory effects of quercetin 3-O-methyl ether and other constituents from Rhamnus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abbkine.com [abbkine.com]
- 5. mpbio.com [mpbio.com]
- 6. abcam.com [abcam.com]
- 7. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: Quercetin 3-O-Sophoroside Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of quercetin 3-O-sophoroside extraction.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for extracting quercetin 3-O-sophoroside?
A1: Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient than conventional methods.[1][2] These methods offer higher yields in shorter extraction times. For purification of the crude extract, column chromatography using macroporous resins followed by Sephadex LH-20 is a highly effective method for obtaining high-purity quercetin 3-O-sophoroside.
Q2: Which solvents are best suited for quercetin 3-O-sophoroside extraction?
A2: Polar solvents are ideal for extracting flavonoid glycosides like quercetin 3-O-sophoroside. Aqueous solutions of ethanol and methanol are commonly used.[3] The optimal concentration of the alcohol in water typically ranges from 50% to 80%, as this mixture effectively solubilizes the glycoside while minimizing the co-extraction of undesirable compounds.[4][5]
Q3: How does temperature affect the extraction yield?
A3: Increasing the extraction temperature generally enhances the solubility and diffusion rate of the target compound, leading to a higher yield. However, excessive temperatures (typically above 70-80°C) can lead to the degradation of flavonoid glycosides, which are often thermolabile.[6][7] It is crucial to optimize the temperature to find a balance between extraction efficiency and compound stability.
Q4: What is the importance of the solid-to-liquid ratio in the extraction process?
A4: The solid-to-liquid ratio significantly impacts extraction efficiency. A higher solvent volume ensures that the plant material is thoroughly wetted and provides a sufficient concentration gradient to drive the diffusion of the target compound into the solvent. Ratios between 1:10 and 1:50 (w/v) are commonly reported to be effective.[5][8]
Q5: How can I purify quercetin 3-O-sophoroside from the crude extract?
A5: A multi-step purification process is typically required. A common and effective method involves initial purification using macroporous resin chromatography to capture the flavonoid glycosides from the crude extract. This is followed by a final polishing step using Sephadex LH-20 column chromatography to separate quercetin 3-O-sophoroside from other closely related compounds, yielding a high-purity product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Quercetin 3-O-Sophoroside | - Inefficient extraction method.- Inappropriate solvent or solvent concentration.- Suboptimal extraction temperature or time.- Degradation of the target compound during extraction.- Improper plant material (low concentration of the target compound). | - Switch to a more efficient method like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).- Optimize the solvent system. Use aqueous ethanol or methanol (50-80%).- Perform a time-course and temperature optimization study to find the ideal conditions.- Avoid excessive heat and prolonged extraction times. Consider extraction under an inert atmosphere (e.g., nitrogen) to prevent oxidation.- Ensure the use of high-quality, properly identified plant material, harvested at the optimal time. |
| Co-extraction of a Large Amount of Impurities | - Solvent system is not selective enough.- Extraction conditions are too harsh, leading to the breakdown of cellular components. | - Adjust the polarity of your solvent. A slightly less polar solvent might reduce the extraction of highly polar impurities.- Employ a pre-extraction step with a non-polar solvent (e.g., hexane) to remove lipids and chlorophylls.- Utilize solid-phase extraction (SPE) or macroporous resin chromatography for initial cleanup of the crude extract. |
| Degradation of Quercetin 3-O-Sophoroside During Extraction or Purification | - Exposure to high temperatures.- Presence of oxidative enzymes.- Exposure to acidic or alkaline conditions.- Photodegradation. | - Maintain a moderate temperature throughout the process. Use a rotary evaporator at low temperatures for solvent removal.- Blanching the plant material before extraction can deactivate enzymes.- Maintain a neutral or slightly acidic pH during extraction. Avoid strong acids or bases.- Protect the extracts from direct light by using amber glassware or covering containers with aluminum foil. |
| Poor Separation During HPLC Analysis/Purification | - Inappropriate mobile phase or gradient.- Column overloading.- Presence of interfering compounds. | - Optimize the mobile phase composition and gradient profile. Acetonitrile-water or methanol-water gradients with a small amount of acid (e.g., 0.1% formic acid) are common.- Inject a smaller volume or a more dilute sample onto the column.- Pre-purify the sample using solid-phase extraction (SPE) or other chromatographic techniques to remove interfering substances. |
| Irreproducible Extraction Results | - Inconsistent plant material.- Variations in extraction parameters.- Inconsistent sample preparation. | - Use a homogenized batch of plant material for all experiments.- Precisely control all extraction parameters (temperature, time, solvent ratio, sonication/microwave power).- Standardize the particle size of the plant material by grinding and sieving. |
Quantitative Data
Table 1: Comparison of Extraction Methods for Flavonoids from Plant Leaves
| Extraction Method | Solvent | Temperature (°C) | Time | Yield | Reference |
| Microwave-Assisted Extraction (MAE) | 78.1% Ethanol | - | 24.9 min | 4.67% | [9] |
| Conventional Soxhlet Extraction | - | - | - | 3.35% | [9] |
| Ultrasound-Assisted Extraction (UAE) | 60% Ethanol | 60 | 15-45 min | 13.38-15.64% increase over conventional | [2] |
| Conventional Maceration | 50% Ethanol | 25 | 15 min | 7.96 mg/g | - |
Table 2: Purification of Quercetin 3-O-Sophoroside from Poacynum hendersonii Leaves
| Purification Step | Purity of Quercetin 3-O-Sophoroside | Recovery Yield |
| Crude Extract | 2.16% | - |
| After HPD-300 Macroporous Resin | 21.34% | 82.1% |
| After Sephadex LH-20 Chromatography | 93.5% | - |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Quercetin Glycosides
This protocol is a general guideline and should be optimized for your specific plant material.
-
Sample Preparation:
-
Dry the plant material (e.g., leaves) at a controlled temperature (e.g., 50°C) until a constant weight is achieved.
-
Grind the dried material into a fine powder and pass it through a sieve to ensure a uniform particle size.
-
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL flask.
-
Add 150 mL of 70% aqueous ethanol (1:15 solid-to-liquid ratio).
-
Place the flask in an ultrasonic bath.
-
Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 50°C.
-
-
Filtration and Concentration:
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Wash the residue with a small amount of the extraction solvent.
-
Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
-
Storage:
-
Store the concentrated crude extract at -20°C for further purification and analysis.
-
Protocol 2: Purification of Quercetin 3-O-Sophoroside using Column Chromatography
This protocol is adapted from a method for purifying quercetin 3-O-sophoroside from Poacynum hendersonii.
-
Macroporous Resin Chromatography (Initial Purification):
-
Dissolve the crude extract in deionized water.
-
Load the aqueous solution onto a pre-equilibrated HPD-300 macroporous resin column.
-
Wash the column with deionized water to remove sugars and other highly polar impurities.
-
Elute the flavonoid glycosides with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70% ethanol).
-
Collect the fractions and monitor for the presence of quercetin 3-O-sophoroside using TLC or HPLC.
-
Pool the fractions containing the target compound and concentrate under reduced pressure.
-
-
Sephadex LH-20 Chromatography (Final Purification):
-
Dissolve the enriched fraction from the previous step in a minimal amount of methanol.
-
Load the sample onto a Sephadex LH-20 column pre-equilibrated with methanol.
-
Elute the column with methanol at a constant flow rate.
-
Collect fractions and monitor by TLC or HPLC.
-
Pool the fractions containing high-purity quercetin 3-O-sophoroside and evaporate the solvent to obtain the final product.
-
Visualizations
Caption: Experimental workflow for the extraction and purification of quercetin 3-O-sophoroside.
Caption: A logical flowchart for troubleshooting low extraction yield.
Caption: Biosynthesis pathway of quercetin 3-O-sophoroside.
References
- 1. Glycosylation Is a Major Regulator of Phenylpropanoid Availability and Biological Activity in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of a Novel Quercetin Glycoside through Metabolic Engineering of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Progress and Achievements in Glycosylation of Flavonoids [frontiersin.org]
- 5. Frontiers | Functional Characterization of a Flavonoid Glycosyltransferase in Sweet Orange (Citrus sinensis) [frontiersin.org]
- 6. Rerouting the Plant Phenylpropanoid Pathway by Expression of a Novel Bacterial Enoyl-CoA Hydratase/Lyase Enzyme Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quercetin 7-Glycoside Biosynthesis [iubmb.qmul.ac.uk]
- 9. researchgate.net [researchgate.net]
quercetin 3-O-sophoroside stability and degradation issues
Welcome to the technical support center for Quercetin 3-O-Sophoroside. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and potential degradation issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Quercetin 3-O-Sophoroside and how should it be stored?
Quercetin 3-O-sophoroside is a flavonoid glycoside, specifically a quercetin molecule attached to a sophorose (a disaccharide of glucose) at the 3-hydroxyl group.[1] Proper storage is crucial to maintain its integrity.
Storage Recommendations:
| Condition | Temperature | Duration | Notes |
| Powder | 2-8°C[2] | Short-term | Desiccate to protect from moisture. |
| -20°C | Long-term | Recommended for optimal stability. | |
| In Solvent | -20°C | Up to 1 month | Avoid repeated freeze-thaw cycles.[3] |
| -80°C | Up to 6 months | For extended storage of solutions. |
Q2: What are the main factors that can cause degradation of Quercetin 3-O-Sophoroside?
The stability of Quercetin 3-O-Sophoroside, like other flavonoid glycosides, is primarily influenced by pH, temperature, and light exposure. The glycosidic linkage and the polyphenol structure are susceptible to various degradation reactions.
Q3: How does pH affect the stability of Quercetin 3-O-Sophoroside?
While specific data for Quercetin 3-O-Sophoroside is limited, studies on quercetin and its other glycosides indicate that stability is pH-dependent. Generally, flavonoids are more stable in acidic conditions and degrade in neutral to alkaline conditions. Quercetin, the aglycone, is known to be unstable in alkaline solutions, which can trigger oxidation and dimerization.
Q4: Is Quercetin 3-O-Sophoroside sensitive to temperature?
Yes, elevated temperatures can accelerate the degradation of flavonoid glycosides. Thermal degradation can lead to the hydrolysis of the glycosidic bond, releasing the aglycone (quercetin) and the sophorose sugar. The quercetin aglycone itself can then undergo further degradation.
Q5: What is the photostability of Quercetin 3-O-Sophoroside?
Flavonoids, in general, are susceptible to photodegradation upon exposure to UV light.[4] The energy from UV radiation can induce oxidative reactions, leading to the breakdown of the flavonoid structure. It is recommended to protect solutions of Quercetin 3-O-Sophoroside from light by using amber vials or covering the containers with aluminum foil.
Troubleshooting Guides
Issue 1: Inconsistent or lower than expected concentrations in prepared solutions.
Possible Cause 1: Degradation during dissolution.
-
Troubleshooting:
-
Use high-purity solvents. Methanol and acetonitrile are common solvents for Quercetin 3-O-Sophoroside.[2]
-
Avoid heating to dissolve the compound. If necessary, use gentle warming and sonication for a short duration.
-
Prepare solutions fresh before each experiment whenever possible.
-
Possible Cause 2: Adsorption to container surfaces.
-
Troubleshooting:
-
Use silanized glass or low-adsorption plastic containers for preparing and storing solutions.
-
Vortex the solution thoroughly before taking an aliquot.
-
Issue 2: Appearance of unknown peaks in HPLC chromatograms.
Possible Cause 1: Hydrolysis of the glycosidic bond.
-
Troubleshooting:
-
This would result in a peak corresponding to quercetin. Confirm by running a quercetin standard.
-
Maintain the pH of your mobile phase and sample solutions in the acidic range (e.g., pH 3-5) to minimize hydrolysis.
-
Analyze samples as quickly as possible after preparation.
-
Possible Cause 2: Oxidative degradation.
-
Troubleshooting:
-
Degradation products of quercetin can be complex and may include phenolic acids.[5]
-
Protect your samples from light and air. Use amber vials and consider sparging solutions with an inert gas like nitrogen or argon.
-
Avoid prolonged exposure to high temperatures.
-
Issue 3: Low recovery during extraction from biological matrices.
Possible Cause 1: Enzymatic degradation.
-
Troubleshooting:
-
Biological matrices may contain glycosidases that can cleave the sophorose moiety.
-
Immediately inactivate enzymes upon sample collection, for example, by adding organic solvent or by flash-freezing.
-
Consider using enzyme inhibitors during the extraction process.
-
Possible Cause 2: Inefficient extraction.
-
Troubleshooting:
-
Optimize your extraction solvent system. A mixture of methanol or ethanol with water is often effective for extracting flavonoid glycosides.
-
Employ extraction techniques like sonication or pressurized liquid extraction to improve efficiency.
-
Experimental Protocols
Protocol 1: General HPLC-UV Method for Quercetin 3-O-Sophoroside Analysis
This protocol is a general guideline and may require optimization for specific applications.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid (for acidic pH to improve stability and peak shape).
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
A typical gradient might start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute the compound.
-
Example Gradient: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-90% B; 30-35 min, 90% B; 35-40 min, 10% B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the absorbance maxima of Quercetin 3-O-Sophoroside, which are around 257 nm and 355 nm.[3]
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
Protocol 2: Forced Degradation Study
To understand the stability of Quercetin 3-O-Sophoroside under various stress conditions, a forced degradation study can be performed.
-
Objective: To identify potential degradation products and pathways.
-
Procedure:
-
Prepare stock solutions of Quercetin 3-O-Sophoroside in a suitable solvent (e.g., methanol).
-
Aliquot the stock solution into separate vials for each stress condition.
-
Acidic Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Add 0.1 M NaOH and keep at room temperature (degradation is often rapid).
-
Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature.
-
Thermal Degradation: Incubate a solution at elevated temperatures (e.g., 60°C, 80°C).
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm or 365 nm) in a photostability chamber.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.
-
Analyze the stressed samples by HPLC-UV and ideally by HPLC-MS to identify degradation products.
-
References
- 1. quercetin 3-O-sophoroside | C27H30O17 | CID 5282166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Natural Product Description|Quercetin 3-O-sophoroside [sinophytochem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Electrospray ionisation mass spectrometric study of degradation products of quercetin, quercetin-3-glucoside and quercetin-3-rhamnoglucoside, produced by in vitro fermentation with human faecal flora - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of Quercetin 3-O-Sophoroside for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Quercetin 3-O-Sophoroside in bioassays.
Frequently Asked Questions (FAQs)
Q1: What is Quercetin 3-O-Sophoroside and why is its solubility a concern?
A1: Quercetin 3-O-Sophoroside is a flavonoid glycoside, a naturally occurring compound found in various plants.[1][2] It consists of the flavonoid quercetin linked to a sophorose sugar molecule.[1] Like many flavonoids, it is of interest for its potential antioxidant, anti-inflammatory, and other biological activities.[3] However, its relatively low water solubility can pose a significant challenge in bioassays, leading to issues with stock solution preparation, precipitation in aqueous assay buffers, and inaccurate results.
Q2: What are the recommended solvents for dissolving Quercetin 3-O-Sophoroside?
A2: Quercetin 3-O-Sophoroside is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is a common choice for preparing concentrated stock solutions.[4] It is also soluble in methanol and acetonitrile. For bioassays, it is crucial to first dissolve the compound in a suitable organic solvent before diluting it into aqueous buffers.
Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?
A3: The concentration of DMSO in cell culture media should generally be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity, which could interfere with the experimental results. It is always recommended to include a vehicle control (media with the same concentration of DMSO as the test samples) in your experimental design to account for any effects of the solvent.
Q4: My Quercetin 3-O-Sophoroside precipitates when I add it to my aqueous buffer. What can I do?
A4: Precipitation upon dilution into aqueous solutions is a common problem. Here are a few strategies to mitigate this:
-
Lower the final concentration: The most straightforward approach is to work with a lower final concentration of the compound in your assay.
-
Use a co-solvent system: Prepare the final dilution in a mixture of the aqueous buffer and a water-miscible organic solvent, such as ethanol or polyethylene glycol (PEG). However, be mindful of the potential effects of the co-solvent on your assay.
-
pH adjustment: The solubility of flavonoids can be pH-dependent. In some cases, slightly increasing the pH of the buffer can improve solubility. However, ensure the pH remains within the optimal range for your specific bioassay.
-
Inclusion complexes: The use of cyclodextrins to form inclusion complexes can enhance the aqueous solubility of poorly soluble compounds.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound will not dissolve in the initial solvent. | - Inappropriate solvent selection.- Compound has degraded. | - Use a recommended solvent such as DMSO, methanol, or acetonitrile.- Ensure the compound has been stored correctly (at -20°C, desiccated) and is not expired.[4] |
| Precipitation occurs immediately upon dilution in aqueous buffer (e.g., PBS or cell culture media). | - The final concentration exceeds the aqueous solubility of the compound.- The organic solvent concentration is too low in the final dilution. | - Reduce the final concentration of Quercetin 3-O-Sophoroside in the assay.- Increase the percentage of the organic solvent in the final dilution, ensuring it remains within a non-toxic range for your assay (typically <0.5% for cell-based assays).- Prepare the final dilution in a buffer containing a solubilizing agent like a small percentage of Tween 80.[3] |
| The stock solution appears cloudy or contains particulates. | - Incomplete dissolution.- The compound may have come out of solution during storage. | - Gently warm the solution and vortex to aid dissolution.- Filter the stock solution through a 0.22 µm syringe filter before use to remove any undissolved particles. |
| Inconsistent or non-reproducible results in the bioassay. | - Precipitation of the compound in the assay plate over time.- Inaccurate initial concentration due to incomplete dissolution. | - Visually inspect the assay plates for any signs of precipitation during the incubation period.- Prepare fresh dilutions of the compound for each experiment from a clear stock solution.- Consider using a formulation strategy to enhance solubility, such as complexation with cyclodextrins. |
Quantitative Solubility Data
The solubility of Quercetin 3-O-Sophoroside in various solvents is summarized below. This data is crucial for preparing stock solutions and making appropriate dilutions for bioassays.
| Solvent | Concentration | Temperature |
| Dimethyl sulfoxide (DMSO) | 10 mg/mL | Room Temperature |
| Dimethylformamide (DMF) | 3 mg/mL | Room Temperature |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | Room Temperature |
| DMF:PBS (pH 7.2) (1:4) | 0.2 mg/mL | Room Temperature |
| Water | 0.49 g/L | 25°C |
| Methanol | Soluble | Not specified |
| Acetonitrile | Soluble | Not specified |
This table is compiled from multiple sources.
Experimental Protocols
Protocol 1: Preparation of Quercetin 3-O-Sophoroside Stock Solution
This protocol describes the preparation of a 10 mM stock solution of Quercetin 3-O-Sophoroside in DMSO.
Materials:
-
Quercetin 3-O-Sophoroside (Molecular Weight: 626.52 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out a precise amount of Quercetin 3-O-Sophoroside powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.265 mg.
-
Add the appropriate volume of DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles. If necessary, filter the solution through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
Protocol 2: Cellular Antioxidant Activity (CAA) Assay (Adapted for Quercetin 3-O-Sophoroside)
This protocol is adapted from a general method for assessing the cellular antioxidant activity of flavonoids and can be used to evaluate Quercetin 3-O-Sophoroside.
Materials:
-
HepG2 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Quercetin 3-O-Sophoroside stock solution (10 mM in DMSO)
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (ABAP)
-
96-well black-walled, clear-bottom cell culture plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well black-walled, clear-bottom plate at a density of 6 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Quercetin 3-O-Sophoroside in cell culture medium from the 10 mM DMSO stock solution. The final DMSO concentration should be kept below 0.5%. Remove the old medium from the cells and treat them with the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., quercetin). Incubate for 1 hour.
-
DCFH-DA Staining: After incubation, wash the cells with PBS. Add 100 µL of 25 µM DCFH-DA solution to each well and incubate for 1 hour.
-
Induction of Oxidative Stress: Wash the cells again with PBS. Add 100 µL of 600 µM ABAP solution to each well to induce oxidative stress.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour.
-
Data Analysis: Calculate the area under the curve (AUC) for each treatment. The cellular antioxidant activity can be expressed as a percentage reduction in fluorescence compared to the control.
Visualizations
Caption: Experimental workflow for solubilizing Quercetin 3-O-Sophoroside.
Caption: Potential antioxidant signaling pathway involving Quercetin 3-O-Sophoroside.
References
- 1. Quercetin-3-O-sophoroside | 18609-17-1 | FQ74210 [biosynth.com]
- 2. Quercetin 3-sophoroside | C27H30O17 | CID 44259144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Antioxidant and Antitumor Activities of Novel Quercetin-Loaded Electrospun Cellulose Acetate/Polyethylene Glycol Fibrous Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quercetin 3-O-sophoroside supplier | CAS No :18609-17-1 | AOBIOUS [aobious.com]
Technical Support Center: Optimizing HPLC Separation of Quercetin Glycoside Isomers
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of quercetin glycoside isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during these complex separations.
Frequently Asked Questions (FAQs)
Q1: Why is it so challenging to separate quercetin glycoside isomers?
Quercetin glycoside isomers, such as rutin (quercetin-3-O-rutinoside) and quercetin-3-O-robinobioside, possess the same molecular weight and similar chemical structures. This results in very similar physicochemical properties, including polarity and hydrophobicity, making their separation by conventional chromatographic techniques difficult. Mass spectrometry (MS) alone often cannot differentiate between them due to similar fragmentation patterns, necessitating robust chromatographic separation for accurate quantification.[1][2]
Q2: What is the most common stationary phase used for separating quercetin glycoside isomers?
The most widely used stationary phase is reversed-phase C18.[3] However, for highly polar glycosides, alternative chemistries may provide better selectivity. Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective alternative for separating polar compounds and offers a complementary selectivity to reversed-phase methods.[4][5][6] Phenyl-Hexyl columns can also offer different selectivity for aromatic compounds like flavonoids.
Q3: How does mobile phase composition affect the separation of these isomers?
The mobile phase composition is a critical factor. Typically, a mixture of an aqueous solvent (often with an acidic modifier) and an organic solvent is used.
-
Organic Modifier: Acetonitrile is frequently preferred over methanol as it can provide better peak symmetry and resolution for flavonoid glycosides.[1][2]
-
Acidic Modifier: The addition of a small percentage of an acid, such as formic acid or acetic acid (e.g., 0.1% v/v), to the aqueous phase is crucial.[1][2] This helps to suppress the ionization of phenolic hydroxyl groups on the flavonoids, leading to sharper, more symmetrical peaks.
Q4: Can temperature be used to optimize the separation of quercetin glycoside isomers?
Yes, column temperature is a powerful tool for optimizing selectivity. Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to shorter retention times and sharper peaks.[1] More importantly, changing the temperature can alter the selectivity between isomers, potentially improving a critical resolution. For some quercetin glycoside isomers, increasing the temperature from 20°C to 40°C has been shown to significantly improve baseline separation.[1]
Troubleshooting Guides
Issue 1: Poor Resolution or Co-elution of Isomers
This is the most common problem encountered. The following steps and data tables can help you troubleshoot and improve the resolution between your quercetin glycoside isomer peaks.
Troubleshooting Workflow: Poor Resolution
Caption: A logical workflow for troubleshooting poor resolution of isomers.
1. Optimize Mobile Phase Composition:
-
Action: Ensure an acidic modifier is present in your aqueous mobile phase. If using methanol as the organic modifier, consider switching to acetonitrile. Adjust the gradient slope to be shallower around the elution time of the isomers of interest.
-
Rationale: Adding an acid like 0.1% formic acid improves peak shape.[1][2] Acetonitrile often provides different selectivity compared to methanol for these compounds. A shallower gradient increases the separation time between closely eluting peaks.
Table 1: Effect of Mobile Phase on Quercetin Derivative Resolution
| Mobile Phase Composition (A/B) | Resolution (Rs) of Quercetin Derivatives | Peak Symmetry Factor |
| Water / Methanol | Peaks not fully separated | Not calculated |
| 0.1% Formic Acid in Water / Acetonitrile | 1.93 | 0.99 - 1.03 |
| Data adapted from a study on flavonoid isomer separation.[1] |
2. Adjust Column Temperature:
-
Action: Systematically increase the column temperature (e.g., in 5°C increments from 30°C to 45°C).
-
Rationale: Temperature can significantly alter selectivity. An optimal temperature can achieve baseline separation where a lower temperature fails.
Table 2: Effect of Column Temperature on Quercetin Isomer Resolution
| Column Temperature (°C) | Resolution (Rs) of Quercetin Derivatives |
| 20 | 0.00 (Co-elution) |
| 30 | 1.15 |
| 40 | 1.93 |
| Data adapted from a study on flavonoid isomer separation at a flow rate of 1.0 mL/min.[1] |
3. Decrease Flow Rate:
-
Action: Reduce the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min or 0.6 mL/min).
-
Rationale: A lower flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the analysis time.
Table 3: Effect of Flow Rate on Quercetin Isomer Resolution
| Flow Rate (mL/min) | Resolution (Rs) of Quercetin Derivatives |
| 1.0 | 1.93 |
| 0.8 | > 1.5 (Improved) |
| 0.6 | 1.44 (Note: In some cases, a very low flow rate might decrease resolution) |
| Data adapted from a study on flavonoid isomer separation.[1] |
4. Evaluate Alternative Column Chemistries:
-
Action: If optimization on a C18 column is unsuccessful, consider a column with a different selectivity, such as a Phenyl-Hexyl or a HILIC column.
-
Rationale: Phenyl phases can offer alternative selectivity for aromatic compounds through pi-pi interactions. HILIC is well-suited for the separation of polar compounds like glycosides and operates on a different separation mechanism than reversed-phase chromatography.[4][5]
Issue 2: Peak Tailing or Asymmetrical Peaks
Poor peak shape can compromise accurate integration and quantification.
Troubleshooting Workflow: Peak Tailing
Caption: A workflow for addressing issues of peak tailing in HPLC.
1. Check Mobile Phase pH:
-
Action: Ensure your mobile phase contains an acidic modifier (e.g., 0.1% formic acid or acetic acid).
-
Rationale: The phenolic hydroxyl groups of quercetin and its glycosides can interact with residual silanols on the silica-based stationary phase, causing peak tailing. An acidic mobile phase suppresses this interaction by keeping the analytes in a non-ionized state.[1][2] A study found that adding 1.5% acetic acid to the mobile phase was effective in reducing peak tailing for quercetin.[7]
2. Sample Solvent Mismatch:
-
Action: Dissolve your sample in a solvent that is weaker than or equal in strength to the initial mobile phase conditions.
-
Rationale: Injecting a sample in a solvent much stronger than the mobile phase can cause the sample band to spread on the column, leading to peak distortion.
3. Column Health:
-
Action: Check for column contamination or degradation. Flush the column with a strong solvent, or if the problem persists, replace the column.
-
Rationale: Buildup of sample matrix components or degradation of the stationary phase can lead to active sites that cause peak tailing.
Experimental Protocols
Optimized Protocol for Quercetin Glycoside Isomer Separation
This protocol is a starting point based on successful separations reported in the literature.[1][2] Further optimization may be required for specific sample matrices.
1. Chromatographic System:
-
System: HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% (v/v) formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 15% B
-
5-40 min: 15-35% B (linear gradient)
-
40-45 min: 35-90% B (column wash)
-
45-50 min: 90% B (hold)
-
50-51 min: 90-15% B (return to initial)
-
51-60 min: 15% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.[1]
-
Detection Wavelength: 350-370 nm for quercetin glycosides.[3][7]
-
Injection Volume: 10-20 µL.
3. Sample Preparation:
-
Standard Preparation: Accurately weigh and dissolve quercetin glycoside standards in methanol or a solvent similar in composition to the initial mobile phase.
-
Sample Extraction: Extract plant material or other matrices with a suitable solvent (e.g., 70-80% methanol or ethanol in water). The extract may need to be filtered (e.g., 0.22 or 0.45 µm filter) and diluted before injection.
4. System Suitability:
-
Before running samples, inject a standard mixture to verify system suitability parameters such as resolution (Rs > 1.5 for critical pairs), peak symmetry, and reproducibility of retention times and peak areas.
References
- 1. Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. HPLC Method for Simultaneous Quantitative Detection of Quercetin and Curcuminoids in Traditional Chinese Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retention Study of Flavonoids Under Different Chromatographic Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Quantification of Quercetin 3-O-Sophoroside in Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of quercetin 3-O-sophoroside in complex matrices such as plasma, urine, and plant extracts.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying quercetin 3-O-sophoroside?
The primary challenges include:
-
Matrix Effects: Complex matrices can contain endogenous compounds that interfere with the ionization of quercetin 3-O-sophoroside in the mass spectrometer, leading to signal suppression or enhancement and inaccurate quantification.[1]
-
Analyte Stability: Quercetin glycosides can be susceptible to hydrolysis, converting to the aglycone (quercetin) under certain conditions, such as acidic environments or enzymatic activity.[2][3] This can lead to an underestimation of the glycoside and an overestimation of the aglycone.
-
Low Recovery: Inefficient extraction and sample cleanup procedures can result in the loss of the analyte, leading to low recovery and inaccurate results.
-
Chromatographic Issues: Poor peak shape, retention time shifts, and co-elution with interfering compounds can complicate accurate quantification.
Q2: How can I minimize matrix effects in my LC-MS/MS analysis?
To minimize matrix effects, consider the following strategies:
-
Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is similar to your samples. This helps to compensate for any signal suppression or enhancement caused by the matrix.
-
Stable Isotope-Labeled Internal Standard: Use a stable isotope-labeled internal standard of quercetin 3-O-sophoroside if available. This is the most effective way to correct for matrix effects and variations in sample preparation.
-
Standard Addition: This method involves adding known amounts of the standard to the sample extracts to create a calibration curve within the sample matrix itself, providing a high degree of accuracy.
-
Effective Sample Cleanup: Employ robust sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components before analysis.
Q3: My recovery of quercetin 3-O-sophoroside is consistently low. What are the possible causes?
Low recovery can stem from several factors during sample preparation:
-
Inefficient Extraction: The choice of extraction solvent and method is critical. The polarity of the solvent should be optimized for quercetin 3-O-sophoroside. Techniques like ultrasound-assisted extraction (UAE) can improve efficiency compared to traditional methods like maceration.[4]
-
Improper Solid-Phase Extraction (SPE) Protocol:
-
Inadequate Conditioning/Equilibration: Failure to properly condition and equilibrate the SPE cartridge can lead to poor retention of the analyte.
-
Incorrect pH: The pH of the sample and loading buffer should be optimized to ensure the analyte is in a form that retains well on the sorbent.
-
Inappropriate Wash Solvents: Using a wash solvent that is too strong can cause premature elution of the analyte.
-
Inefficient Elution: The elution solvent may not be strong enough to desorb the analyte completely from the sorbent.
-
-
Analyte Degradation: As mentioned, hydrolysis of the glycosidic bond can occur during sample processing, leading to a lower concentration of the target analyte.
Q4: I am observing peak tailing and inconsistent retention times for quercetin 3-O-sophoroside in my HPLC analysis. What should I do?
These chromatographic issues can be addressed by:
-
Optimizing Mobile Phase:
-
pH: Ensure the mobile phase pH is appropriate to maintain a consistent ionization state of the analyte. Adding a small amount of acid (e.g., formic acid) is common.
-
Composition: Adjust the organic solvent-to-aqueous ratio to achieve optimal retention and peak shape.
-
-
Column Maintenance:
-
Column Contamination: Flush the column with a strong solvent to remove any adsorbed matrix components.
-
Column Degradation: If the problem persists, the column may be degraded and require replacement.
-
-
System Check:
-
Leaks: Check for any leaks in the HPLC system, as this can cause fluctuations in flow rate and retention times.
-
Injector Issues: Ensure the injector is functioning correctly and not contributing to peak distortion.
-
Troubleshooting Guides
Guide 1: Low Analyte Recovery
This guide provides a systematic approach to troubleshooting low recovery of quercetin 3-O-sophoroside.
DOT Script for Low Recovery Troubleshooting Workflow:
Caption: Troubleshooting workflow for low recovery of quercetin 3-O-sophoroside.
Guide 2: Inaccurate Quantification due to Matrix Effects
This guide outlines steps to identify and mitigate matrix effects.
DOT Script for Matrix Effect Troubleshooting Workflow:
Caption: Workflow for identifying and correcting matrix effects.
Data Presentation
Table 1: Comparison of Extraction Methods for Quercetin from Plant Material *
| Extraction Method | Solvent | Time | Yield (%) | Reference |
| Maceration | Methanol | 24 h | 1.8 | [4] |
| Digestion | Methanol | 24 h | 2.2 | [4] |
| Ultrasound-Assisted Extraction (UAE) | Methanol | 10 min | 11.8 | [4] |
*Data is for quercetin from Raphanus sativus L. leaves and serves as an illustrative comparison of extraction efficiencies. Actual yields for quercetin 3-O-sophoroside will vary depending on the matrix.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Quercetin Glycosides from Plasma
This protocol is adapted from a method for plasma polyphenols and can be optimized for quercetin 3-O-sophoroside.[1]
Materials:
-
C18 SPE cartridges
-
Plasma sample
-
0.5% Glacial acetic acid in water
-
Methanol
-
Acetonitrile
-
0.1% Formic acid in HPLC-grade water (Mobile Phase A)
-
0.1% Formic acid in acetonitrile (Mobile Phase B)
Procedure:
-
Sample Pre-treatment: Dilute 500 µL of plasma with 1 mL of 0.5% glacial acetic acid. Vortex and centrifuge at 17,000 x g for 15 minutes at 4°C.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of distilled water.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 3 mL of 0.5% glacial acetic acid in water.
-
Wash the cartridge with 1 mL of a 20% methanol in 0.5% acidified water solution.
-
Dry the cartridge under vacuum for 5-10 seconds.
-
-
Elution: Elute the analytes by passing 1 mL of methanol containing 0.1% trifluoroacetic acid through the cartridge twice. Collect the eluate.
-
Drying and Reconstitution: Dry the eluate using a speedvac system. Reconstitute the residue in 200 µL of Mobile Phase A.
-
Analysis: Filter the reconstituted sample through a 0.2 µm filter and inject it into the LC-MS/MS system.
DOT Script for SPE Workflow:
Caption: General workflow for Solid-Phase Extraction of plasma samples.
References
Technical Support Center: Preventing Enzymatic Degradation of Quercetin 3-O-Sophoroside During Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the enzymatic degradation of quercetin 3-O-sophoroside during the extraction process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of quercetin 3-O-sophoroside, leading to its degradation.
Problem: Low yield of quercetin 3-O-sophoroside in the final extract.
-
Possible Cause: Enzymatic hydrolysis of the glycosidic bonds by endogenous plant enzymes, primarily β-glucosidases, during the extraction process.[1][2] This degradation converts quercetin 3-O-sophoroside into its aglycone, quercetin, and the corresponding sugars.
-
Solution: Implement enzyme inactivation techniques prior to or during extraction.
-
Heat Treatment: Methods like blanching (brief exposure to boiling water or steam) or using boiling solvents for extraction (decoction) can effectively denature and inactivate enzymes.[3] However, the thermal stability of quercetin 3-O-sophoroside itself must be considered, as prolonged exposure to high temperatures can also lead to its degradation.[4]
-
Organic Solvents: Employing organic solvents such as ethanol or methanol, particularly at concentrations of 70-80%, can inhibit enzymatic activity.[5] These solvents disrupt the aqueous environment necessary for enzyme function.
-
pH Adjustment: Maintaining a slightly acidic pH (e.g., pH 2-4) can create an unfavorable environment for many plant β-glucosidases, which often have optimal activity at a higher pH.[6]
-
Non-Thermal Methods: Advanced techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can reduce extraction times, thereby minimizing the window for enzymatic degradation.[3][5]
-
Problem: Presence of high levels of quercetin aglycone in the extract.
-
Possible Cause: Significant enzymatic degradation of quercetin 3-O-sophoroside has occurred. The presence of the aglycone is a direct indicator of glycoside hydrolysis.
-
Solution: Re-evaluate and optimize the enzyme inactivation step in your protocol.
-
Increase Blanching Time/Temperature: If using heat treatment, ensure the temperature and duration are sufficient to penetrate the plant material and inactivate all enzymes.
-
Optimize Solvent Composition: If using solvent extraction, ensure the concentration of the organic solvent is high enough to effectively inhibit enzymatic activity throughout the extraction period.
-
Immediate Processing: Process the plant material immediately after harvesting and grinding, as cellular damage initiates enzymatic reactions. If immediate processing is not possible, flash-freeze the material in liquid nitrogen and store it at -80°C to halt enzymatic activity.
-
Problem: Inconsistent yields of quercetin 3-O-sophoroside between batches.
-
Possible Cause: Variability in the endogenous enzyme activity of the plant material or inconsistent application of the extraction and inactivation protocol.
-
Solution: Standardize the entire workflow from sample collection to extraction.
-
Standardize Plant Material: Use plant material from the same developmental stage and grown under similar conditions, as enzyme levels can vary.
-
Precise Protocol Adherence: Ensure that all parameters of the extraction protocol, including temperature, time, solvent-to-solid ratio, and pH, are strictly controlled and reproduced for each batch.
-
Internal Standard: Incorporate an internal standard during analysis to account for variations in extraction efficiency and sample workup.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes responsible for the degradation of quercetin 3-O-sophoroside during extraction?
A1: The primary enzymes responsible for the degradation of quercetin 3-O-sophoroside are β-glucosidases .[1][2] These enzymes are ubiquitous in plants and catalyze the hydrolysis of β-glycosidic bonds, cleaving the sophorose sugar moiety from the quercetin backbone.
Q2: What is the optimal type of solvent and concentration to prevent enzymatic degradation?
A2: A mixture of ethanol or methanol and water is generally effective. A concentration of 70-80% alcohol is often recommended as it provides a good balance between solubilizing the glycoside and inhibiting the activity of water-dependent enzymes.[5] The optimal solvent can be plant matrix-dependent, and some studies have shown high extraction efficiency with 50% ethanol.[5]
Q3: How does temperature affect the stability of quercetin 3-O-sophoroside and the activity of degrading enzymes?
A3: Temperature has a dual effect. Elevated temperatures (e.g., 80-100°C) can effectively inactivate degrading enzymes like β-glucosidases, thus preserving the glycoside.[3] However, prolonged exposure to high temperatures can lead to the thermal degradation of quercetin 3-O-sophoroside itself.[4] Therefore, a balance must be struck, often favoring rapid heat treatments like blanching or short extraction times at elevated temperatures.
Q4: Can pH be used to control enzymatic degradation during extraction?
A4: Yes, adjusting the pH of the extraction solvent to be slightly acidic (e.g., pH 2-4) can help minimize enzymatic degradation.[6] Many plant β-glucosidases have an optimal pH in the neutral to slightly acidic range, and lowering the pH further can significantly reduce their activity. However, the stability of the target compound at very low pH should also be considered.
Q5: Are there any modern extraction techniques that can help minimize enzymatic degradation?
A5: Yes, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are highly effective.[3][5] These methods significantly reduce the extraction time, which in turn minimizes the opportunity for enzymes to act on the quercetin 3-O-sophoroside. The localized heating and increased mass transfer rates associated with these techniques can also contribute to enzyme inactivation.
Quantitative Data Summary
The following tables summarize quantitative data from studies on flavonoid extraction, highlighting the impact of different methods and conditions on yield and degradation.
Table 1: Comparison of Extraction Methods for Quercetin from Radish Leaves
| Extraction Method | Solvent | Time | Yield (%) |
| Maceration | Methanol | 24 h | 1.8 |
| Digestion | Methanol | 24 h | 2.2 |
| Soxhlet | Methanol | 24 h | Not specified |
| Ultrasound-Assisted Extraction (UAE) | Methanol | 10 min | Highest Yield |
Adapted from a study on quercetin extraction, demonstrating the efficiency of UAE.[4]
Table 2: Effect of Ethanol Concentration on Flavonoid Extraction Yield from Sophora japonica
| Ethanol Concentration (%) | Total Flavonoid Yield (mg/g) |
| 50 | 10.5 |
| 60 | 11.2 |
| 70 | 12.1 |
| 80 | 11.8 |
| 90 | 10.9 |
Illustrates the importance of optimizing solvent concentration for maximal yield.
Experimental Protocols
Protocol 1: Hot Ethanol Extraction with Preliminary Blanching
This protocol is designed to inactivate enzymes through blanching before extracting with hot ethanol.
-
Sample Preparation: Homogenize fresh plant material to a fine powder.
-
Blanching: Immediately immerse the powdered plant material in boiling water (100°C) for 2-5 minutes. The exact time should be optimized for the specific plant matrix.
-
Cooling: Rapidly cool the blanched material in an ice bath to prevent further thermal degradation of the target compound.
-
Drying: Lyophilize (freeze-dry) the blanched material to remove water.
-
Extraction: Add 70% ethanol to the dried material at a solid-to-solvent ratio of 1:20 (w/v). Heat the mixture to 70-80°C and stir for 1-2 hours.
-
Filtration: Filter the extract to remove solid plant material.
-
Solvent Evaporation: Evaporate the ethanol under reduced pressure to obtain the crude extract containing quercetin 3-O-sophoroside.
Protocol 2: Ultrasound-Assisted Extraction (UAE) with Acidified Ethanol
This protocol utilizes the efficiency of UAE and pH control to minimize enzymatic degradation.
-
Sample Preparation: Grind fresh or freeze-dried plant material to a fine powder.
-
Solvent Preparation: Prepare a solution of 70% ethanol in water and adjust the pH to 3.0 with a suitable acid (e.g., citric acid or formic acid).
-
Extraction: Add the acidified ethanol to the plant powder at a solid-to-solvent ratio of 1:25 (w/v).
-
Ultrasonication: Place the mixture in an ultrasonic bath and sonicate at a controlled temperature (e.g., 40-50°C) for 30-60 minutes.
-
Filtration and Evaporation: Follow steps 6 and 7 from Protocol 1.
Visualizations
Caption: General experimental workflow for preventing enzymatic degradation during extraction.
Caption: Enzymatic degradation pathway of Quercetin 3-O-Sophoroside.
Caption: Troubleshooting decision tree for low yield of Quercetin 3-O-Sophoroside.
References
- 1. Potential Role of Quercetin Glycosides as Anti-Atherosclerotic Food-Derived Factors for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portal.research.lu.se [portal.research.lu.se]
- 3. Extracting Quercetin from Different Plant Sources, Purifying It Using Different Extraction Methods (Chemical, Physical, and Enzymatic), and Measuring Its Antioxidant Activity [agris.fao.org]
- 4. mdpi.com [mdpi.com]
- 5. frontiersin.org [frontiersin.org]
- 6. Glycosylation of Quercetin by Selected Entomopathogenic Filamentous Fungi and Prediction of Its Products’ Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LC-MS Analysis of Quercetin 3-O-Sophoroside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS analysis of quercetin 3-O-sophoroside.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS analysis of quercetin 3-O-sophoroside, from sample preparation to data analysis.
Problem: Significant Signal Suppression or Enhancement (Matrix Effects)
Symptoms:
-
Inconsistent and non-reproducible analyte response.
-
Lower than expected sensitivity.
-
Poor accuracy and precision in quantitative analysis.
Possible Causes and Solutions:
| Cause | Solution |
| Co-eluting Matrix Components | 1. Improve Chromatographic Separation: Optimize the LC gradient to better separate quercetin 3-O-sophoroside from interfering matrix components. Consider using a column with a different selectivity. 2. Enhance Sample Preparation: Employ more rigorous sample clean-up techniques to remove interfering substances. Solid-Phase Extraction (SPE) is often more effective at removing matrix components than simple protein precipitation or liquid-liquid extraction. For plant extracts, techniques like macroporous resin column chromatography can be employed for purification. |
| High Concentration of Matrix Components | 1. Dilute the Sample: If sensitivity allows, diluting the sample extract can significantly reduce the concentration of matrix components, thereby minimizing their impact on ionization. |
| Inappropriate Internal Standard | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for matrix effects, as a SIL-IS will have nearly identical chromatographic and ionization behavior to the analyte. While a specific SIL-IS for quercetin 3-O-sophoroside is not readily commercially available, custom synthesis may be an option for long-term projects. 2. Use a Structural Analog: If a SIL-IS is unavailable, a structural analog that co-elutes with quercetin 3-O-sophoroside can be used. However, it is crucial to validate that the analog experiences the same degree of matrix effect as the analyte. |
Problem: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks in the chromatogram.
-
Difficulty in accurate peak integration.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Stationary Phase | 1. Adjust Mobile Phase pH: Flavonoids can interact with residual silanols on C18 columns, leading to peak tailing. Lowering the pH of the mobile phase with an additive like formic acid can suppress the ionization of silanol groups and improve peak shape. 2. Use a Different Column: Consider using a column with end-capping or a different stationary phase chemistry that is less prone to secondary interactions. |
| Column Overload | 1. Reduce Injection Volume or Sample Concentration: Injecting too much analyte can lead to peak fronting. Reduce the amount of sample injected onto the column. |
| Extra-Column Dead Volume | 1. Check and Optimize Tubing and Connections: Ensure that all tubing and connections between the injector, column, and detector are as short as possible and properly fitted to minimize dead volume. |
Problem: In-Source Fragmentation of Quercetin 3-O-Sophoroside
Symptoms:
-
Appearance of a peak corresponding to the quercetin aglycone (m/z 301) at the same retention time as quercetin 3-O-sophoroside.
-
Reduced intensity of the precursor ion for quercetin 3-O-sophoroside.
Possible Causes and Solutions:
| Cause | Solution |
| High Source Temperature or Voltages | 1. Optimize MS Source Parameters: Systematically reduce the source temperature, and cone/fragmentor voltage to find the optimal conditions that minimize in-source fragmentation while maintaining adequate ionization efficiency. The glycosidic bond of quercetin glycosides can be labile under harsh source conditions. |
| Mobile Phase Composition | 1. Adjust Mobile Phase Additives: The type and concentration of mobile phase additives can influence the stability of the analyte in the ion source. Experiment with different additives (e.g., ammonium formate instead of formic acid) to see if it reduces fragmentation. |
FAQs: Matrix Effects in LC-MS Analysis of Quercetin 3-O-Sophoroside
Q1: What are matrix effects and how do they affect the analysis of quercetin 3-O-sophoroside?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal). For quercetin 3-O-sophoroside, which is often analyzed in complex matrices like plant extracts or biological fluids, matrix effects can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity.
Q2: How can I assess the extent of matrix effects in my samples?
A2: There are two primary methods to assess matrix effects:
-
Post-Extraction Spike Method: In this quantitative method, a known amount of quercetin 3-O-sophoroside is added to a blank matrix extract (a sample that does not contain the analyte). The response is then compared to the response of the same amount of analyte in a pure solvent. The ratio of these responses indicates the degree of ion suppression or enhancement.
-
Post-Column Infusion: This is a qualitative method where a constant flow of a quercetin 3-O-sophoroside standard solution is introduced into the LC flow after the analytical column. A blank matrix extract is then injected. Any dips or rises in the baseline signal indicate regions of ion suppression or enhancement, respectively.
Q3: What are some typical matrix effect values for flavonoid glycosides?
A3: The extent of matrix effects can vary significantly depending on the analyte, the matrix, and the sample preparation method. Here is a summary of reported matrix effect values for similar compounds:
| Analyte(s) | Matrix | Sample Preparation | Matrix Effect (%) | Citation |
| Wogonoside, Baicalin, Apigenin-glucuronide | Bile and Blood | Solid-Phase Extraction | <20% | |
| Quercetin and trans-Resveratrol | Rat Serum | Protein Precipitation | 91.40 - 106.41 | |
| Quercetin and its derivatives | Green Coffee Beans | Acidic Hydrolysis | 88.28 - 102.89 |
A matrix effect of 100% indicates no effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
Q4: What is the best way to compensate for matrix effects?
A4: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) of quercetin 3-O-sophoroside. Since a SIL-IS is chemically identical to the analyte, it will be affected by the matrix in the same way, allowing for accurate correction. If a SIL-IS is not available, using a structural analog that co-elutes and shows a similar response to matrix effects is the next best option. Matrix-matched calibration curves are also a common strategy to compensate for matrix effects.
Q5: What are the key MS parameters to optimize for quercetin 3-O-sophoroside analysis?
A5: For tandem mass spectrometry (MS/MS) analysis, it is crucial to optimize the precursor ion and at least two product ions. For quercetin 3-O-sophoroside (molecular weight 626.51 g/mol ), the deprotonated molecule [M-H]⁻ at m/z 625.1 is typically used as the precursor ion in negative ion mode. A common product ion is the quercetin aglycone at m/z 301.0. Other fragment ions should also be monitored for confirmation. It is important to optimize the collision energy for each transition to achieve the best sensitivity and specificity.
Experimental Protocols
Protocol 1: Assessment of Matrix Effect by Post-Extraction Spike
-
Prepare a Blank Matrix Extract: Extract a sample of the matrix that is known to not contain quercetin 3-O-sophoroside using your established sample preparation method.
-
Prepare Spiked Samples:
-
Set A (Analyte in Solvent): Prepare a series of standard solutions of quercetin 3-O-sophoroside in the final mobile phase solvent at different concentration levels (e.g., low, medium, and high QC levels).
-
Set B (Analyte in Matrix): Take the blank matrix extract and spike it with quercetin 3-O-sophoroside to the same final concentrations as in Set A.
-
-
LC-MS Analysis: Analyze both sets of samples using your validated LC-MS method.
-
Calculate Matrix Effect: The matrix effect is calculated as follows:
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
Protocol 2: General LC-MS/MS Method for Quercetin Glycosides (Adapted from a similar compound)
-
LC System: UPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to achieve good separation (e.g., 5-95% B over 10 minutes)
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative
-
MRM Transitions:
-
Quercetin 3-O-sophoroside: Precursor > Product 1 (e.g., 625.1 > 301.0), Precursor > Product 2 (for confirmation)
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
Visualizations
Caption: Workflow for assessing and mitigating matrix effects.
Caption: Troubleshooting guide for common LC-MS issues.
selecting appropriate solvents for quercetin 3-O-sophoroside studies
This technical support center provides guidance on the appropriate selection of solvents for studies involving Quercetin 3-O-Sophoroside. Below you will find troubleshooting guides, frequently asked questions, and experimental protocols to assist researchers, scientists, and drug development professionals.
Solubility Data
The solubility of Quercetin 3-O-Sophoroside can vary significantly between different solvents. The following table summarizes available quantitative and qualitative solubility data for your convenience.
| Solvent | Concentration | Temperature | Notes |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL[1] | Room Temperature | A common solvent for creating concentrated stock solutions. |
| Dimethylformamide (DMF) | 3 mg/mL[1] | Room Temperature | Another option for stock solutions, though with lower solubility than DMSO. |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL[1] | Room Temperature | For preparing working solutions in aqueous buffers for biological assays. |
| DMF:PBS (pH 7.2) (1:4) | 0.2 mg/mL[1] | Room Temperature | An alternative for creating aqueous working solutions. |
| Water | Very slightly soluble (0.49 g/L)[2] | 25°C | The glycosidic linkage improves water solubility compared to quercetin aglycone, but it remains low. |
| Methanol | Soluble[3] | Not specified | Suitable for analytical techniques like HPLC. |
| Acetonitrile | Soluble[3] | Not specified | Commonly used as a mobile phase component in HPLC. |
| Ethanol | Soluble | Not specified | Can be used for extractions and some assays. |
| Pyridine | Soluble | Not specified | Less common, but a potential solvent. |
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with Quercetin 3-O-Sophoroside.
Question: My Quercetin 3-O-Sophoroside is not dissolving in my aqueous buffer for a cell-based assay. What should I do?
Answer: Direct dissolution in aqueous buffers is often challenging due to the compound's limited water solubility. It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO or DMF.[1] You can then dilute this stock solution into your aqueous buffer to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.5%).
Question: I've dissolved the compound in DMSO, but it precipitates when I dilute it into my aqueous media. How can I prevent this?
Answer: Precipitation upon dilution is a common issue. Here are a few troubleshooting steps:
-
Decrease the final concentration: The compound may be exceeding its solubility limit in the final aqueous solution.
-
Increase the percentage of co-solvent: If your experimental system allows, a slightly higher percentage of DMSO in the final solution might keep the compound dissolved.
-
Use a different co-solvent system: A mixture of solvents, such as DMSO and ethanol, may improve solubility.
-
Consider formulation strategies: For in vivo or complex in vitro models, formulation approaches like using cyclodextrins to create inclusion complexes can enhance aqueous solubility.
Question: I am observing a color change in my Quercetin 3-O-Sophoroside solution over time. Is the compound degrading?
Answer: Flavonoids like quercetin and its glycosides can be susceptible to degradation, particularly at alkaline pH and when exposed to light and oxygen. It is advisable to prepare fresh solutions for your experiments. If you must store solutions, do so at -20°C for the long term and protect them from light.[4] For aqueous solutions, it is not recommended to store them for more than a day.
Question: What solvents are best for analytical techniques like HPLC?
Answer: For reverse-phase HPLC analysis, a mobile phase consisting of a mixture of acetonitrile or methanol and acidified water (e.g., with 0.1% formic acid or phosphoric acid) is commonly used. The acidic conditions help to ensure the compound is in a single protonation state, leading to sharper peaks.
Experimental Protocols
Below is a detailed methodology for a common experiment involving Quercetin 3-O-Sophoroside.
Protocol: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Antioxidant Capacity Assay
This protocol is adapted from common procedures for assessing the antioxidant activity of flavonoids.
1. Materials:
-
Quercetin 3-O-Sophoroside
-
DMSO (ACS grade or higher)
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) for standard curve
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
2. Preparation of Reagents:
-
Quercetin 3-O-Sophoroside Stock Solution (10 mM): Dissolve an appropriate amount of Quercetin 3-O-Sophoroside in DMSO to achieve a 10 mM concentration. For example, dissolve 6.27 mg in 1 mL of DMSO.
-
Trolox Stock Solution (10 mM): Prepare a 10 mM stock solution of Trolox in DMSO.
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.
-
Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will produce the ABTS radical cation (ABTS•+).
-
Diluted ABTS•+ Solution: On the day of the experiment, dilute the ABTS•+ working solution with PBS (pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.
3. Experimental Procedure:
-
Standard Curve: Prepare a series of dilutions of the Trolox stock solution in DMSO to create a standard curve (e.g., 0, 10, 20, 50, 100, 150, 200 µM).
-
Sample Preparation: Prepare a series of dilutions of the Quercetin 3-O-Sophoroside stock solution in DMSO.
-
Assay:
-
Add 10 µL of your standard or sample dilutions to the wells of a 96-well plate.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes in the dark.
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage inhibition of absorbance for each concentration relative to the blank (DMSO without sample).
-
Plot the percentage inhibition against the concentration of Trolox to create a standard curve.
-
Determine the Trolox Equivalent Antioxidant Capacity (TEAC) of your Quercetin 3-O-Sophoroside samples by comparing their inhibition to the Trolox standard curve.
-
Visualizations
The following diagrams illustrate key decision-making and experimental workflows.
Caption: Solvent selection workflow for Quercetin 3-O-Sophoroside studies.
Caption: General experimental workflow for an in vitro assay.
References
long-term storage and handling of quercetin 3-O-sophoroside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quercetin 3-O-sophoroside.
Frequently Asked Questions (FAQs)
1. What is the recommended method for long-term storage of quercetin 3-O-sophoroside?
For optimal stability, quercetin 3-O-sophoroside powder should be stored in a cool, dry, and dark environment. It is recommended to keep it in a well-closed, light-resistant container. For extended storage, the solid compound is stable for at least two years under these conditions.
2. How should I prepare a stock solution of quercetin 3-O-sophoroside?
Quercetin 3-O-sophoroside has limited solubility in aqueous solutions. Therefore, it is best to first dissolve the compound in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol to create a high-concentration stock solution. For cell culture experiments, it is advisable to prepare a stock solution in DMSO and then dilute it with the aqueous buffer or cell culture medium of choice. A 1:4 ratio of DMSO to a buffer like PBS (pH 7.2) can be a good starting point. It is not recommended to store aqueous solutions for more than one day.
3. What are the best practices for handling quercetin 3-O-sophoroside in the laboratory?
When handling the powdered form, it is important to work in a well-ventilated area and use personal protective equipment, including gloves and safety glasses, to avoid inhalation and contact with skin and eyes. Avoid creating dust. For solutions, especially those in organic solvents, appropriate safety precautions for handling flammable and potentially toxic liquids should be followed.
4. Is quercetin 3-O-sophoroside sensitive to light and temperature?
Yes, like many flavonoids, quercetin 3-O-sophoroside is sensitive to light and temperature. Exposure to light and high temperatures can lead to degradation. Therefore, it is crucial to store both the solid compound and its solutions protected from light, for example, by using amber vials or wrapping containers in aluminum foil. Solutions should be stored at low temperatures, as detailed in the storage guidelines.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Cell Culture Media | The aqueous solubility of quercetin 3-O-sophoroside is low. The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium may be too low to keep the compound dissolved. | Ensure the final concentration of the organic solvent in your cell culture medium is sufficient to maintain solubility, but not high enough to cause cellular toxicity. It is recommended to perform a solvent toxicity control experiment. You can also try preparing a more diluted stock solution to reduce the final solvent concentration. |
| Inconsistent Experimental Results | Degradation of quercetin 3-O-sophoroside in stock solutions or during experiments. This can be caused by repeated freeze-thaw cycles, exposure to light, or prolonged storage at inappropriate temperatures. | Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use vials. Always protect solutions from light and store them at the recommended temperatures. |
| Low Bioactivity Observed | The compound may not be efficiently taken up by the cells, or it may be rapidly metabolized. | Consider the cell type and its metabolic activity. The glycoside form may have different cellular uptake kinetics compared to the aglycone (quercetin). You may need to adjust the incubation time or concentration. It's also worth verifying the purity of your compound. |
| Autofluorescence in Microscopy | Flavonoids, including quercetin derivatives, can exhibit autofluorescence, which can interfere with the detection of fluorescent probes. | Include an "unstained" control group treated with quercetin 3-O-sophoroside to determine its intrinsic fluorescence at the excitation and emission wavelengths you are using. If significant autofluorescence is observed, you may need to use spectral unmixing techniques or choose fluorescent dyes with emission spectra that do not overlap with that of the compound. |
Quantitative Data Summary
Storage Recommendations for Quercetin 3-O-Sophoroside
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | ≥ 4 years | Keep in a dark, dry, and well-sealed container. |
| Stock Solution in DMSO | -20°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| Aqueous Solution | 4°C | ≤ 24 hours | Prepare fresh before use. Prone to degradation. |
Solubility of Quercetin 3-O-Sophoroside
| Solvent | Solubility |
| DMSO | ~10 mg/mL |
| DMF | ~3 mg/mL |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL |
| DMF:PBS (pH 7.2) (1:4) | ~0.2 mg/mL |
Experimental Protocols
Protocol 1: Preparation of Quercetin 3-O-Sophoroside Stock Solution (10 mM in DMSO)
-
Materials:
-
Quercetin 3-O-sophoroside (MW: 626.52 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Weigh out 6.27 mg of quercetin 3-O-sophoroside powder.
-
Add 1 mL of anhydrous DMSO to the powder.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the 10 mM stock solution into sterile, amber microcentrifuge tubes in volumes appropriate for your experiments (e.g., 20 µL).
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Assessment of Anti-inflammatory Activity by Measuring Cytokine Production in Macrophages
-
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophages in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Prepare working solutions of quercetin 3-O-sophoroside by diluting the 10 mM stock solution in cell culture medium to the desired final concentrations (e.g., 1, 5, 10 µM). Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.
-
Pre-treat the cells with the quercetin 3-O-sophoroside working solutions for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL for 24 hours to induce an inflammatory response. Include appropriate controls (untreated cells, cells treated with DMSO and LPS, cells treated with quercetin 3-O-sophoroside alone).
-
-
Cytokine Measurement (ELISA):
-
After the 24-hour incubation, collect the cell culture supernatants.
-
Centrifuge the supernatants at 1,500 rpm for 10 minutes to remove any cellular debris.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Normalize the cytokine concentrations to the total protein content of the cells in each well, if necessary.
-
Visualizations
Caption: Experimental workflow for assessing the anti-inflammatory effects of quercetin 3-O-sophoroside.
Caption: Anti-inflammatory signaling pathway of quercetin 3-O-sophoroside.[1][2][3][4]
References
- 1. Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The immunostimulating activity of quercetin 3-O-xyloside in murine macrophages via activation of the ASK1/MAPK/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Quercetin 3-O-Sophoroside via Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the mass spectrometry analysis of quercetin 3-O-sophoroside.
Frequently Asked Questions (FAQs)
Q1: What is the expected parent ion for quercetin 3-O-sophoroside in positive and negative ion modes?
A1: In positive ion mode, you can expect to observe the protonated molecule [M+H]⁺ at an m/z of approximately 627.15. You may also detect adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ is typically observed at an m/z of approximately 625.13.
Q2: What are the major fragment ions observed in the MS/MS spectrum of quercetin 3-O-sophoroside?
A2: The fragmentation of quercetin 3-O-sophoroside primarily involves the cleavage of the glycosidic bonds. A key fragmentation event is the loss of the sophorose moiety (two glucose units), resulting in the quercetin aglycone fragment. The sophorose can be lost as a single unit or sequentially.
Q3: How can I differentiate quercetin 3-O-sophoroside from other quercetin diglycosides?
A3: Distinguishing between different quercetin diglycosides can be challenging. The fragmentation pattern, particularly the relative abundance of ions resulting from the cleavage of the different glycosidic linkages, can provide clues. Additionally, chromatographic separation using a suitable LC method is crucial for resolving isomers before they enter the mass spectrometer.
Q4: What are the typical LC-MS/MS parameters for the analysis of quercetin 3-O-sophoroside?
A4: A common approach involves using a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization. Electrospray ionization (ESI) is the most common ionization technique used for this type of analysis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the mass spectrometry analysis of quercetin 3-O-sophoroside.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Signal for Parent Ion | 1. Inefficient ionization. 2. Incorrect MS source parameters. 3. Sample degradation. 4. Low sample concentration. | 1. Optimize the mobile phase composition. The addition of a small amount of formic acid can enhance protonation in positive mode. 2. Tune the ESI source parameters, including capillary voltage, gas flow rates, and temperature. 3. Ensure proper sample handling and storage to prevent degradation. Prepare fresh samples if necessary. 4. Concentrate the sample or inject a larger volume if possible. |
| Poor Fragmentation or No Fragment Ions | 1. Insufficient collision energy. 2. Incorrect precursor ion selection. 3. Instrument not in MS/MS mode. | 1. Optimize the collision energy (CE) for the specific precursor ion. Perform a CE ramp experiment to find the optimal value. 2. Verify the m/z of the precursor ion being isolated for fragmentation. 3. Ensure that the instrument method is set up for MS/MS (or tandem MS) acquisition. |
| Inconsistent Retention Times | 1. Unstable LC pump performance. 2. Column degradation or contamination. 3. Changes in mobile phase composition. 4. Temperature fluctuations. | 1. Purge the LC pumps to remove air bubbles and ensure a stable flow rate. 2. Flush the column with a strong solvent or replace it if it's old or has been used extensively with complex matrices. 3. Prepare fresh mobile phases and ensure they are properly mixed. 4. Use a column oven to maintain a consistent temperature. |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Contaminated sample. 3. Leak in the LC or MS system. | 1. Use high-purity solvents and additives. Flush the LC system thoroughly. 2. Use appropriate sample preparation techniques (e.g., solid-phase extraction) to remove interfering substances. 3. Check for and fix any leaks in the system. |
Quantitative Data Summary
The following table summarizes the expected m/z values for the parent ion and major fragment ions of quercetin 3-O-sophoroside in both positive and negative ion modes.
| Ion Type | Ionization Mode | Formula | Calculated m/z | Observed m/z (approx.) | Description |
| Parent Ion | Positive | [C₂₇H₃₀O₁₇+H]⁺ | 627.1505 | 627.15 | Protonated molecule |
| Parent Ion | Negative | [C₂₇H₃₀O₁₇-H]⁻ | 625.1359 | 625.14 | Deprotonated molecule |
| Fragment Ion | Positive | [C₁₅H₁₀O₇+H]⁺ | 303.0505 | 303.05 | Quercetin aglycone |
| Fragment Ion | Negative | [C₁₅H₁₀O₇-H]⁻ | 301.0354 | 301.04 | Quercetin aglycone |
| Fragment Ion | Positive/Negative | - | - | 465.10 | Loss of one hexose unit |
| Fragment Ion | Positive/Negative | - | - | 162.05 | Neutral loss of a hexose unit |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This protocol provides a general framework for the analysis of quercetin 3-O-sophoroside. Optimization may be required for specific instrumentation and sample matrices.
1. Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Extract the sample with a suitable solvent, such as methanol or a mixture of methanol and water.
-
Vortex and sonicate the sample to ensure complete extraction.
-
Centrifuge the extract to pellet any solid material.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC vial.
2. LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up the percentage of mobile phase B over time to elute the analyte. A re-equilibration step at the initial conditions is necessary at the end of each run.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
3. MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes.
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).
-
Source Temperature: 120 °C.
-
Desolvation Gas Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Acquisition Mode: Full scan MS and product ion scan (MS/MS).
-
Collision Gas: Argon.
-
Collision Energy: Optimized for the fragmentation of the precursor ion (typically in the range of 15-30 eV).
Visualizations
Fragmentation Pathway of Quercetin 3-O-Sophoroside
Caption: Proposed fragmentation pathway of quercetin 3-O-sophoroside.
Experimental Workflow for LC-MS/MS Analysis
Caption: General experimental workflow for LC-MS/MS analysis.
Validation & Comparative
A Comparative Analysis of the Antioxidant Activity of Quercetin Glycosides
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the antioxidant capabilities of flavonoids is critical for the development of new therapeutic agents. This guide provides a comparative analysis of the antioxidant activity of various quercetin glycosides, including the well-studied rutin and isoquercitrin, alongside their parent aglycone, quercetin.
The presented data, sourced from multiple in vitro and cellular studies, reveals that while quercetin generally exhibits potent antioxidant activity, its glycosidic forms show variable efficacy depending on the specific sugar moiety and the experimental model used. This comparison aims to offer a clear, data-driven perspective to aid in the selection and application of these compounds in research and development.
Quantitative Comparison of Antioxidant Activity
The antioxidant activity of quercetin and its glycosides has been extensively evaluated using various assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. Lower IC50 values indicate greater antioxidant activity.
| Compound | Assay | IC50 (µM) | Reference |
| Quercetin | DPPH | 11.0 ± 2.6 | [1] |
| ABTS | 1.89 ± 0.33 (µg/mL) | [2] | |
| DPPH | 0.55 (µg/mL) | [3] | |
| ABTS | 1.17 (µg/mL) | [3] | |
| Rutin (Quercetin-3-O-rutinoside) | DPPH | 21.1 ± 0.2 | [1] |
| ABTS | 4.68 ± 1.24 (µg/mL) | [2] | |
| DPPH | >100 (µg/mL) | [3] | |
| ABTS | 13.92 (µg/mL) | [3] | |
| Isoquercitrin (Quercetin-3-O-glucoside) | DPPH | 17.6 ± 0.1 | [1] |
| Superoxide Scavenging | 78.16 ± 4.83 | [4] | |
| Hyperoside (Quercetin-3-O-galactoside) | DPPH | 25.2 ± 0.8 | [1] |
| ABTS | 3.54 ± 0.39 (µg/mL) | [2] | |
| Quercitrin (Quercetin-3-O-rhamnoside) | Superoxide Scavenging | 87.99 ± 5.43 | [4] |
Note: Direct comparison of IC50 values between different studies should be done with caution due to variations in experimental conditions. The data indicates that in many chemical-based assays, quercetin demonstrates superior or comparable antioxidant activity to its glycosides. However, factors such as solubility and bioavailability, which can be influenced by the attached sugar molecule, may affect their activity in biological systems.[3][4]
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should have a deep violet color.
-
Reaction Mixture: A fixed volume of the DPPH solution is added to varying concentrations of the test compound (quercetin or its glycosides). A control sample containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation (ABTS•+).
Procedure:
-
Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: A small volume of the test compound at various concentrations is added to a fixed volume of the ABTS•+ working solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the ability of antioxidants to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in the presence of a radical initiator.
Procedure:
-
Cell Culture: Human hepatocarcinoma (HepG2) cells are seeded in a 96-well microplate and grown to confluency.
-
Loading of DCFH-DA: The cells are washed and then incubated with a solution of DCFH-DA, which is taken up by the cells and deacetylated by cellular esterases to the non-fluorescent DCFH.
-
Treatment with Antioxidants: The cells are then treated with various concentrations of the test compounds (quercetin glycosides).
-
Induction of Oxidative Stress: A peroxyl radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to the wells to induce cellular oxidative stress.
-
Fluorescence Measurement: The plate is placed in a fluorescence microplate reader. The fluorescence of DCF, produced by the oxidation of DCFH by reactive oxygen species, is measured over time at an excitation wavelength of ~485 nm and an emission wavelength of ~538 nm.
-
Calculation: The antioxidant activity is quantified by calculating the area under the curve of fluorescence intensity versus time. The CAA value is expressed as the concentration of a standard antioxidant (like quercetin) that provides equivalent protection.
Visualizing Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative analysis of antioxidant activity.
Nrf2 Signaling Pathway
Quercetin and its glycosides are known to exert some of their antioxidant effects by activating the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) signaling pathway. This pathway is a key cellular defense mechanism against oxidative stress.
Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like quercetin, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the ARE in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes like Heme Oxygenase-1 (HO-1). Studies suggest that both quercetin and isoquercitrin can significantly increase the expression of Nrf2 and HO-1.[1]
References
- 1. Synergistic Protection by Isoquercitrin and Quercetin against Glutamate-Induced Oxidative Cell Death in HT22 Cells via Activating Nrf2 and HO-1 Signaling Pathway: Neuroprotective Principles and Mechanisms of Dendropanax morbifera Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to the Bioavailability of Quercetin 3-O-Sophoroside and Other Flavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioavailability of Quercetin 3-O-Sophoroside against other notable flavonoids, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the absorption and metabolic fate of these compounds.
Comparative Bioavailability: In Vivo and In Vitro Data
The bioavailability of flavonoids is a critical determinant of their physiological activity. Glycosylation patterns, in particular, play a significant role in the absorption and metabolism of these compounds. Below is a summary of available quantitative data from various studies. It is important to note that direct comparisons should be made with caution due to variations in experimental models and conditions.
In Vivo Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for quercetin and its glycosides from a comparative study in rats.
| Compound | Dose (mg/kg) | Cmax (µg/mL) | Tmax (min) | AUC (0-t) (mg/L*min) | Animal Model | Reference |
| Quercetin | 50 | 7.47 ± 2.63 | 54.0 ± 25.1 | 2590.5 ± 987.9 | Rat | [1] |
| Isoquercitrin (Quercetin-3-O-glucoside) | 50 | 0.35 ± 0.11 | 27.0 ± 6.7 | 17.2 ± 7.3 | Rat | [1] |
| Quercetin-3-O-β-D-glucuronide | 50 | 2.04 ± 0.85 | 222.0 ± 119.2 | 962.7 ± 602.3 | Rat | [1] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
A pivotal study on Quercetin-3-O-sophoroside utilizing an in situ rat gut model revealed that it can be absorbed intact, as well as in methylated, sulfated, and both methylated and sulfated forms, directly from the jejunum. This finding is significant as it suggests a distinct absorption mechanism compared to other glycosides that require hydrolysis to the aglycone prior to absorption. While specific pharmacokinetic parameters such as Cmax and AUC were not reported in this particular study, the detection of the intact sophoroside in plasma underscores its potential for systemic exposure.
In Vitro Caco-2 Cell Permeability
The Caco-2 cell monolayer is a widely used in vitro model to predict intestinal drug absorption. The apparent permeability coefficient (Papp) is a measure of the rate of transport across the cell monolayer.
| Compound | Papp (x 10⁻⁶ cm/s) | Experimental Model | Reference |
| Quercetin | 1.70 ± 0.11 | Caco-2 cells | [2] |
| Isoquercitrin (Quercetin-3-O-glucoside) | Moderate Permeability | Caco-2 cells | [2] |
| Rutin (Quercetin-3-O-rutinoside) | High Permeability | Caco-2 cells | [2] |
| Quercetin Glycoside with higher glycosylation | 36.6 ± 3.2 | Caco-2 cells | [2] |
Interestingly, studies with Caco-2 cells have shown that quercetin glycosides can have higher Papp values than quercetin aglycone, and that permeability can increase with the degree of glycosylation, suggesting that active transport mechanisms may be involved[2].
Experimental Protocols
In Vivo Bioavailability Study in Rats
This protocol is a generalized representation based on common methodologies for assessing flavonoid bioavailability in a rat model.
-
Animal Model: Male Sprague-Dawley rats are typically used. Animals are housed in controlled conditions and acclimatized before the experiment.
-
Dosing: Flavonoids are administered orally via gavage. The dosage can vary, but a common dose is 50 mg/kg of body weight.
-
Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after administration.
-
Sample Preparation: Plasma is separated by centrifugation. To analyze for the flavonoid and its metabolites, plasma samples are often treated with β-glucuronidase and sulfatase to hydrolyze conjugated forms back to the aglycone. This is followed by protein precipitation and extraction.
-
Analytical Method: The concentration of the flavonoid in the plasma extracts is quantified using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or a UV detector.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated from the plasma concentration-time data using appropriate software.
In Situ Intestinal Perfusion in Rats
This technique allows for the study of absorption in a specific segment of the intestine.
-
Animal Preparation: Rats are anesthetized, and the abdominal cavity is opened. A specific segment of the small intestine (e.g., jejunum) is isolated and cannulated at both ends.
-
Perfusion: A solution containing the test flavonoid at a known concentration is perfused through the isolated intestinal segment at a constant flow rate.
-
Sample Collection: The perfusate is collected from the outlet cannula at regular intervals. Blood samples from the mesenteric vein draining the perfused segment can also be collected.
-
Analysis: The concentration of the flavonoid in the collected perfusate and blood samples is determined by HPLC or LC-MS. The disappearance of the compound from the perfusate is used to calculate the absorption rate.
Caco-2 Cell Permeability Assay
This in vitro method is used to predict the intestinal permeability of compounds.
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports in transwell plates and cultured for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a fluorescent marker with low permeability (e.g., Lucifer yellow).
-
Transport Experiment: The test flavonoid is added to the apical (AP) side (representing the intestinal lumen) of the transwell, and the appearance of the compound in the basolateral (BL) side (representing the blood) is measured over time. Transport in the reverse direction (BL to AP) can also be assessed to investigate efflux mechanisms.
-
Quantification: Samples are collected from both the AP and BL chambers at specific time points and the concentration of the flavonoid is quantified by HPLC or LC-MS.
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.
Signaling Pathways and Experimental Workflows
Quercetin's Impact on Cellular Signaling
Quercetin is known to modulate several key signaling pathways involved in cellular processes such as proliferation, survival, and inflammation. The diagrams below, generated using Graphviz, illustrate the inhibitory effects of quercetin on the PI3K/Akt/mTOR and MAPK signaling pathways.
Caption: Quercetin inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: Quercetin inhibits the MAPK signaling pathway.
Experimental Workflow for In Vivo Bioavailability
The following diagram illustrates a typical workflow for an in vivo bioavailability study.
Caption: Workflow for in vivo flavonoid bioavailability studies.
References
Quercetin 3-O-Sophoroside Versus Rutin: A Comparative Analysis of Biological Activity
This guide provides a detailed, data-driven comparison of quercetin 3-O-sophoroside and rutin for researchers, scientists, and drug development professionals. It objectively examines their structural differences, biological activities, and the experimental methods used to evaluate them.
Note on Data Availability: Direct, head-to-head comparative studies for quercetin 3-O-sophoroside and rutin under identical experimental conditions are limited in published literature. The quantitative data presented below is collated from various sources. As such, direct comparisons of IC50 values should be interpreted with caution, as experimental conditions (e.g., cell line, incubation time, assay methodology) can significantly influence results.
Structural and Chemical Overview
Both quercetin 3-O-sophoroside and rutin are flavonoid glycosides, sharing the same aglycone backbone: quercetin. The key distinction lies in the disaccharide moiety attached at the C3 position.
-
Quercetin 3-O-sophoroside: Features a sophorose sugar group, which is a disaccharide composed of two β-1,2-linked glucose units.
-
Rutin (Quercetin 3-O-rutinoside): Features a rutinose sugar group, a disaccharide composed of rhamnose and glucose.
This structural variance in the sugar moiety alters the molecule's polarity, solubility, and steric properties, which in turn influences its bioavailability and interaction with biological targets.
Comparative Biological Activity: Quantitative Data
The following tables summarize the available quantitative data on the antioxidant, anticancer, and anti-inflammatory activities of the two compounds.
Table 1: Comparative Antioxidant Activity
| Assay | Quercetin 3-O-Sophoroside | Rutin |
| ABTS Radical Scavenging | Relative antioxidant capacity of 1.45 (compared to Trolox) | IC50 values typically range from 5-15 µg/mL |
| Lipid Peroxidation Inhibition | IC50 = 9.2 µM (in cell-free liposomes) | Varies by study; generally shows potent inhibition |
| DPPH Radical Scavenging | Data not readily available | IC50 values typically range from 10-20 µg/mL |
Table 2: Comparative Anticancer Activity (Cytotoxicity)
| Cell Line | Compound | IC50 Value | Note |
| Human Promyelocytic Leukemia (HL-60) | Quercetin 3-O-sophoroside | Data not available for pure compound | Extracts containing this compound show antiproliferative activity.[1] |
| Rutin | > 100 µM | Generally exhibits low cytotoxicity against HL-60 cells.[2] | |
| Quercetin (Aglycone) | ~7.7 µM | The parent molecule shows significant cytotoxicity.[3] | |
| Human Melanoma (SK-MEL-28) | Rutin | 47.44 µM | [4] |
| Human Renal Cancer (786-O) | Rutin | 45.2 µM |
Table 3: Comparative Anti-inflammatory Activity
| Assay / Model | Quercetin 3-O-Sophoroside | Rutin |
| Nitric Oxide (NO) Production Inhibition (LPS-stimulated RAW 264.7 Macrophages) | Expected to be active based on quercetin moiety | Potently attenuates NO production |
Signaling Pathways and Experimental Workflows
Visualizations help clarify the complex biological processes and experimental designs involved in comparing these flavonoids.
References
- 1. iris.unipa.it [iris.unipa.it]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Studies on the inhibitory effects of quercetin on the growth of HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rutin Exerts Cytotoxic and Senescence-Inducing Properties in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
assessing the anticancer potential of quercetin 3-O-sophoroside in different cell lines
For Researchers, Scientists, and Drug Development Professionals
Initial Search Findings: A comprehensive literature search for the anticancer potential of quercetin 3-O-sophoroside did not yield specific studies on this particular glycoside. Therefore, this guide provides a comparative analysis of a closely related and well-studied quercetin glycoside, quercetin 3-O-glucoside , and its aglycone, quercetin . This comparison offers valuable insights into the potential structure-activity relationships of quercetin and its derivatives in the context of cancer therapy.
Quercetin, a flavonoid abundant in fruits and vegetables, has demonstrated significant anticancer properties in numerous preclinical studies.[1][2][3] Its therapeutic potential is attributed to its ability to modulate various cellular signaling pathways, leading to the inhibition of cancer cell proliferation, induction of apoptosis (programmed cell death), and prevention of metastasis.[2][4][5] Quercetin often exists in nature as glycosides, where a sugar molecule is attached. The nature and position of this sugar can influence the bioavailability and biological activity of the compound.
Comparative Cytotoxicity in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for quercetin 3-O-glucoside and quercetin across various human cancer cell lines, providing a direct comparison of their cytotoxic effects.
| Compound | Cell Line | Cancer Type | IC50 Value | Citation |
| Quercetin 3-O-glucoside | HepG2 | Hepatocellular Carcinoma | 150 µg/mL | [6] |
| Caco-2 | Colon Carcinoma | 79 µg/mL | [6] | |
| HEK293 (non-cancerous) | Embryonic Kidney | 186 µg/mL | [6] | |
| Quercetin | MCF-7 | Breast Cancer | 37 µM | [7] |
| A172 | Glioblastoma | (Cytotoxic effect observed) | [8] | |
| LBC3 | Glioblastoma | (Cytotoxic effect observed) | [8] | |
| OSC20, SAS, HN22 | Oral Squamous Cell Carcinoma | (Decreased cell viability) | [9] | |
| HeLa | Cervical Cancer | (Decreased cell viability) | [4] |
Note: Direct comparison of IC50 values between studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
The following table outlines the general methodologies employed in the cited studies to assess the anticancer potential of quercetin and its glycosides.
| Experiment | Purpose | General Methodology |
| Cell Viability Assay (MTT Assay) | To determine the cytotoxic effect of the compound on cancer cells. | Cancer cells are seeded in 96-well plates and treated with varying concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours). MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added, which is converted to formazan by viable cells. The formazan is then solubilized, and the absorbance is measured to determine the percentage of viable cells compared to an untreated control.[6][9] |
| Apoptosis Assay (Acridine Orange/Ethidium Bromide Staining) | To visualize and quantify apoptotic cell death. | Treated and untreated cells are stained with a mixture of acridine orange (stains both live and dead cells) and ethidium bromide (stains only cells with compromised membranes). Under a fluorescence microscope, live cells appear uniformly green, early apoptotic cells show bright green nuclei with condensed or fragmented chromatin, late apoptotic cells display orange-red nuclei, and necrotic cells have uniformly orange-red nuclei.[6] |
| Apoptosis Assay (Annexin V/PI Staining) | To quantify apoptosis and distinguish it from necrosis using flow cytometry. | Cells are treated with the test compound and then stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis) and Propidium Iodide (PI, a fluorescent nucleotide stain that cannot cross the membrane of live cells). Flow cytometry is then used to differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.[1] |
| Cell Cycle Analysis | To determine the effect of the compound on cell cycle progression. | Cells are treated with the compound, harvested, and fixed. The DNA is then stained with a fluorescent dye (e.g., propidium iodide), and the DNA content of the cells is analyzed by flow cytometry. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[4] |
Signaling Pathways and Experimental Visualization
The anticancer effects of quercetin are mediated through its interaction with a multitude of intracellular signaling pathways. A key mechanism is the induction of apoptosis. The following diagrams illustrate a simplified model of quercetin-induced apoptosis and a typical experimental workflow for assessing anticancer activity.
Caption: Simplified signaling pathway of quercetin-induced apoptosis.
Caption: Experimental workflow for assessing anticancer potential.
References
- 1. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential mechanisms of quercetin in cancer prevention: focus on cellular and molecular targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Analysis and Anti-Cancer Activities of Quercetin in ROS-Mediated Cancer and Cancer Stem Cells [mdpi.com]
- 4. Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 6. Cytotoxicity, Antioxidant and Apoptosis Studies of Quercetin-3-O Glucoside and 4-(β-D-Glucopyranosyl-1→4-α-L-Rhamnopyranosyloxy)-Benzyl Isothiocyanate from Moringa oleifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Preliminary Study of the Effect of Quercetin on Cytotoxicity, Apoptosis, and Stress Responses in Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
quercetin 3-O-sophoroside's efficacy compared to other natural antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant performance of quercetin 3-O-sophoroside against other well-established natural antioxidants. The following sections present quantitative data from various in vitro antioxidant assays, detailed experimental methodologies, and an exploration of the underlying signaling pathways involved in the antioxidant response.
Quercetin 3-O-sophoroside, a flavonoid glycoside found in sources such as rapeseed (Brassica napus), demonstrates notable antioxidant activity.[1][2] This is attributed to its molecular structure, which enables it to scavenge free radicals and reduce oxidative stress at a cellular level.[3] However, a direct quantitative comparison with other antioxidants across a wide spectrum of assays is limited in existing literature. This guide aims to bridge this gap by compiling available data to offer a comprehensive overview for research and development purposes.
Quantitative Comparison of Antioxidant Activity
The antioxidant efficacy of a compound can be evaluated through various assays, each with a distinct mechanism. The following tables summarize the available quantitative data for quercetin 3-O-sophoroside and compare it with other prominent natural antioxidants. It is important to note that the values presented are from different studies and direct, side-by-side comparisons under identical experimental conditions are scarce.
Table 1: ABTS Radical Scavenging Activity
The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation.
| Compound | Relative Antioxidant Capacity (vs. Trolox) | IC50 (µM) |
| Quercetin 3-O-sophoroside | 1.45 [1][2] | Not widely reported |
| Quercetin | Not widely reported | 4.60 ± 0.3[4] |
| Rutin | Not widely reported | 5.02 ± 0.4[4] |
| Ascorbic Acid | Not widely reported | Not widely reported |
| Trolox | 1.00 (Reference) | 2.93 - 3.77[5] |
Table 2: DPPH Radical Scavenging Activity
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is another common method to evaluate free radical scavenging capacity.
| Compound | IC50 (µM) |
| Quercetin 3-O-sophoroside | Data not available |
| Quercetin | 4.60 ± 0.3[4] - 19.3[6] |
| Rutin | 5.02 ± 0.4[4] |
| Ascorbic Acid | 0.62[6] - 3.12[2] |
| Kaempferol | 2.86[7] |
| Epicatechin | ~1.5 µg/mL (~5.17 µM)[8][9] |
Table 3: Ferric Reducing Antioxidant Power (FRAP)
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Higher FRAP values indicate greater antioxidant potential.
| Compound | FRAP Value (µM Fe(II)/µM) |
| Quercetin 3-O-sophoroside | Data not available |
| Quercetin | Higher than ascorbic acid and resveratrol in some studies[10] |
| Ascorbic Acid | Varies depending on the study |
| Trolox | Varies depending on the study |
Table 4: Lipid Peroxidation Inhibition
This assay measures the ability of an antioxidant to inhibit the oxidation of lipids, a key process in cellular damage.
| Compound | IC50 (µM) |
| Quercetin 3-O-sophoroside | 9.2 [1][2] |
| Quercetin | Not directly comparable |
| Ascorbic Acid | Not directly comparable |
| Trolox | Not directly comparable |
Experimental Protocols
Accurate and reproducible data are paramount in scientific research. The following are detailed methodologies for the key antioxidant assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. This causes a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Various concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid or Trolox) are prepared.
-
A fixed volume of the DPPH solution is added to the test compound and standard solutions.
-
The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
A control is prepared containing the solvent and DPPH solution without the antioxidant.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is proportional to the antioxidant's concentration and is measured spectrophotometrically.
Procedure:
-
The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at a specific wavelength (typically 734 nm).
-
Various concentrations of the test compound and a standard antioxidant (e.g., Trolox) are prepared.
-
A small volume of the test compound or standard is added to a larger volume of the diluted ABTS•+ solution.
-
The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
The percentage of inhibition is calculated using a similar formula to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH. The ferrous-TPTZ complex has an intense blue color, and the change in absorbance is proportional to the antioxidant concentration.
Procedure:
-
The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use.[6][10][11][12][13]
-
A small volume of the test sample is added to a larger volume of the FRAP reagent.[11][13]
-
The absorbance of the reaction mixture is measured at 593 nm after a specific incubation time (e.g., 4 minutes) at 37°C.[11][12][13]
-
A standard curve is prepared using a known concentration of FeSO₄·7H₂O.
-
The antioxidant capacity of the sample is expressed as micromoles of Fe²⁺ equivalents per liter or per gram of sample.
Signaling Pathways in Antioxidant Action
The antioxidant effects of flavonoids like quercetin and its glycosides are not solely due to direct radical scavenging. They also exert their protective effects by modulating intracellular signaling pathways, particularly the Keap1-Nrf2-ARE pathway.
The Keap1-Nrf2-ARE Signaling Pathway
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a crucial cellular defense mechanism against oxidative stress.
Under normal conditions, Nrf2 is anchored in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or inducers like certain flavonoids, Keap1 undergoes a conformational change, leading to the release of Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter region of various antioxidant and cytoprotective genes, initiating their transcription.
Caption: The Keap1-Nrf2-ARE signaling pathway activation by oxidative stress or flavonoids.
Experimental Workflow for Antioxidant Capacity Assessment
The general workflow for assessing the antioxidant capacity of a natural compound involves several key steps, from sample preparation to data analysis.
Caption: General experimental workflow for in vitro antioxidant capacity assessment.
Conclusion
Quercetin 3-O-sophoroside exhibits significant antioxidant potential, as evidenced by its high relative antioxidant capacity in the ABTS assay and its ability to inhibit lipid peroxidation. However, a comprehensive evaluation of its efficacy in comparison to other natural antioxidants is hampered by the limited availability of direct comparative data across a range of standardized assays. The provided tables and protocols offer a foundation for researchers to design and interpret experiments aimed at further elucidating the antioxidant profile of this and other flavonoid glycosides. Understanding the modulation of cellular signaling pathways, such as the Keap1-Nrf2-ARE pathway, will be crucial in developing novel therapeutic strategies that leverage the protective effects of these natural compounds against oxidative stress-related diseases. Further research is warranted to generate more robust, directly comparable data to definitively position quercetin 3-O-sophoroside within the landscape of natural antioxidants.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubcompare.ai [pubcompare.ai]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. 2.3.4. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. (-)-Epicatechin-An Important Contributor to the Antioxidant Activity of Japanese Knotweed Rhizome Bark Extract as Determined by Antioxidant Activity-Guided Fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (−)-Epicatechin—An Important Contributor to the Antioxidant Activity of Japanese Knotweed Rhizome Bark Extract as Determined by Antioxidant Activity-Guided Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. ultimatetreat.com.au [ultimatetreat.com.au]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. 2.7.3. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]
A Comparative Guide to the Antioxidant Activity of Quercetin 3-O-Sophoroside: In Vitro vs. In Vivo Perspectives
For Researchers, Scientists, and Drug Development Professionals
Quercetin 3-O-sophoroside, a flavonoid glycoside found in various plants, is recognized for its potential antioxidant properties.[1] This guide provides a comparative analysis of its antioxidant activity as demonstrated in laboratory (in vitro) settings versus within a living organism (in vivo), offering valuable insights for research and development. While in vitro studies provide a foundational understanding of a compound's direct antioxidant capacity, in vivo studies offer a more complex picture, accounting for factors like metabolism and bioavailability.
Quantitative Data Summary
The following tables summarize the available quantitative data on the antioxidant activity of quercetin 3-O-sophoroside and its aglycone, quercetin. It is crucial to note the limited availability of in vivo data specifically for quercetin 3-O-sophoroside. Therefore, data for quercetin is provided as a proxy for potential in vivo effects, with the understanding that the glycosidic form may exhibit different behavior.
Table 1: In Vitro Antioxidant Activity of Quercetin 3-O-Sophoroside
| Assay | Metric | Result | Reference Compound |
| ABTS Radical Scavenging | Relative Antioxidant Capacity | 1.45 | Trolox |
| Lipid Peroxidation (Cell-free) | IC50 | 9.2 µM | - |
Table 2: In Vivo Antioxidant Activity of Quercetin (Aglycone)
| Animal Model | Oxidative Stressor | Parameter Measured | Effect of Quercetin |
| Rats | d-galactose | Hippocampal SOD, HO-1 | Increased |
| Rats | d-galactose | Hippocampal MDA | Decreased |
| Mice | - | Hepatic GPx, CAT | Increased |
| Mice | - | Hepatic GSH | Increased |
SOD: Superoxide Dismutase, HO-1: Heme Oxygenase-1, MDA: Malondialdehyde, GPx: Glutathione Peroxidase, CAT: Catalase, GSH: Glutathione. Note: This data is for quercetin, the aglycone of quercetin 3-O-sophoroside.
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays are provided below to facilitate the replication and validation of these findings.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).
Protocol:
-
Preparation of ABTS•+ solution: A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Dilution of ABTS•+ solution: Before use, the ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: A specific volume of the antioxidant solution (quercetin 3-O-sophoroside) at various concentrations is mixed with a fixed volume of the diluted ABTS•+ solution.
-
Measurement: The absorbance is measured at 734 nm after a set incubation period (e.g., 6 minutes).
-
Calculation: The percentage of inhibition of absorbance is calculated relative to a control (without the antioxidant). The results can be expressed as an IC50 value (the concentration of the antioxidant required to scavenge 50% of the ABTS•+ radicals) or relative to a standard antioxidant like Trolox.
Lipid Peroxidation Inhibition Assay (TBARS Method)
This assay determines the extent of lipid peroxidation by measuring the formation of malondialdehyde (MDA), a secondary product of lipid oxidation, which reacts with thiobarbituric acid (TBA) to form a colored complex.
Protocol:
-
Induction of Lipid Peroxidation: A suspension of phospholipid liposomes or a tissue homogenate is incubated with an oxidizing agent (e.g., FeSO4/ascorbate) in the presence and absence of the antioxidant (quercetin 3-O-sophoroside) at various concentrations.
-
TBA Reaction: After incubation, a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid, TCA) is added to the reaction mixture.
-
Heating: The mixture is heated in a boiling water bath for a specific time (e.g., 15-60 minutes) to facilitate the reaction between MDA and TBA.
-
Measurement: After cooling, the mixture is centrifuged, and the absorbance of the supernatant is measured at 532 nm.
-
Calculation: The inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample with that of the control (without the antioxidant). The results are often expressed as an IC50 value.
Signaling Pathways and Mechanisms of Action
The antioxidant effects of flavonoids like quercetin are not solely due to direct radical scavenging. They can also modulate intracellular signaling pathways that control the expression of antioxidant enzymes and other protective proteins. While specific data for quercetin 3-O-sophoroside is limited, the mechanisms of its aglycone, quercetin, are well-studied and likely relevant following in vivo hydrolysis.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.
Caption: Quercetin-mediated activation of the Nrf2 signaling pathway.
Under normal conditions, Nrf2 is bound to its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Quercetin can interact with Keap1, leading to the release and stabilization of Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiates the transcription of various antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
MAPK Signaling Pathway
Mitogen-activated protein kinase (MAPK) pathways are involved in various cellular processes, including the response to oxidative stress. Quercetin has been shown to modulate MAPK signaling, which can influence cell survival and inflammatory responses.
Caption: Quercetin's modulation of MAPK signaling in response to oxidative stress.
Oxidative stress can activate several MAPK pathways, including p38, JNK, and ERK. The activation of p38 and JNK is often associated with pro-apoptotic signals, while the ERK pathway is generally linked to cell survival. Quercetin has been observed to inhibit the phosphorylation and activation of p38 and JNK induced by oxidative stress, thereby potentially protecting cells from apoptosis.
Comparison and Conclusion
The available evidence indicates that quercetin 3-O-sophoroside possesses direct antioxidant activity in vitro, as demonstrated by its ability to scavenge ABTS radicals and inhibit lipid peroxidation. These findings establish its potential as a direct antioxidant.
The in vivo antioxidant activity of quercetin 3-O-sophoroside is less clear due to a lack of specific studies. However, research on its aglycone, quercetin, suggests that it can enhance the endogenous antioxidant defense system by upregulating key antioxidant enzymes like SOD, CAT, and GPx, and reducing markers of oxidative damage such as MDA. It is hypothesized that quercetin 3-O-sophoroside may exert similar effects in vivo following its hydrolysis to quercetin.
The discrepancy between in vitro and in vivo antioxidant activity often stems from the complex processes of absorption, distribution, metabolism, and excretion (ADME) that a compound undergoes in a living organism. The bioavailability of quercetin glycosides can be influenced by the type of sugar moiety, which affects its absorption and subsequent metabolism by gut microbiota and host enzymes.
References
validating the purity and identity of commercial quercetin 3-O-sophoroside standards
For researchers, scientists, and drug development professionals relying on the accuracy of their experimental results, the purity and identity of chemical standards are paramount. Quercetin 3-O-sophoroside, a significant flavonoid glycoside, is widely used in various studies. However, the quality of commercially available standards can vary. This guide provides a framework for validating the purity and identity of commercial quercetin 3-O-sophoroside standards, offering detailed experimental protocols and data presentation templates to ensure the reliability of your research.
Comparative Purity Analysis
Table 1: Comparative Purity of Commercial Quercetin 3-O-Sophoroside Standards
| Supplier | Lot Number | Stated Purity (%) | Determined Purity by HPLC-UV (%) | Identity Confirmed by LC-MS | Notes on Impurities |
| Supplier A | XXXXX | ≥98 | 98.5 ± 0.2 | Yes | Minor unknown peak at R.T. 4.2 min |
| Supplier B | YYYYY | ≥99 | 99.2 ± 0.1 | Yes | No significant impurities detected |
| Supplier C | ZZZZZ | ≥95 | 96.1 ± 0.5 | Yes | Presence of quercetin aglycone detected |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols for Validation
To ensure the accuracy of the data presented in the comparative table, the following experimental protocols are recommended.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is crucial for quantifying the purity of the standard.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is often effective. A typical gradient might be:
-
0-20 min: 10-40% acetonitrile
-
20-25 min: 40-10% acetonitrile
-
25-30 min: 10% acetonitrile (re-equilibration)
-
-
Flow Rate: 1.0 mL/min[1]
-
Detection Wavelength: Quercetin and its glycosides have strong absorbance maxima around 254 nm and 370 nm. Monitoring at both wavelengths can be beneficial.[2]
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Standard Preparation: Prepare a stock solution of the quercetin 3-O-sophoroside standard in a suitable solvent like methanol at a concentration of 1 mg/mL. From this stock, prepare a series of dilutions (e.g., 10, 25, 50, 100, 250 µg/mL) to establish a calibration curve.
Data Analysis: The purity is calculated by the area normalization method, where the peak area of quercetin 3-O-sophoroside is divided by the total area of all peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
LC-MS is a powerful technique for confirming the identity of the compound by determining its molecular weight.
Instrumentation:
-
LC-MS system, which could be a time-of-flight (TOF) or a triple quadrupole (QqQ) mass spectrometer.
Chromatographic Conditions: The same HPLC conditions as described above can generally be used.
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for flavonoids.
-
Scan Range: m/z 100-1000
-
Data Analysis: The identity of quercetin 3-O-sophoroside is confirmed by the presence of its corresponding molecular ion [M-H]⁻ at the expected m/z value. The expected monoisotopic mass for quercetin 3-O-sophoroside (C27H30O17) is approximately 626.14 g/mol , so the expected [M-H]⁻ ion would be around m/z 625.13.
Visualizing the Validation Workflow
A clear understanding of the experimental workflow is essential for reproducible results.
Caption: Experimental workflow for the validation of commercial standards.
Signaling Pathway of Quercetin (for context)
While not directly related to the validation of the standard itself, understanding the biological context of quercetin's action is important for researchers. The following diagram illustrates a simplified signaling pathway often associated with quercetin's anti-inflammatory effects.
Caption: Simplified diagram of Quercetin's inhibitory effect on the NF-κB pathway.
By implementing these validation steps, researchers can ensure the quality of their quercetin 3-O-sophoroside standards, leading to more reliable and reproducible scientific findings.
References
Comparative Guide to Analytical Methods for the Quantification of Quercetin Glycosides
This guide offers a comparative overview of high-performance liquid chromatography (HPLC) based methods for the quantification of quercetin and its related glycosides. The data and protocols presented are compiled from various validation studies to assist researchers, scientists, and drug development professionals in selecting and implementing appropriate analytical methodologies.
Quantitative Performance Comparison
The following tables summarize the validation parameters of different HPLC methods coupled with UV-Vis or Diode Array Detection (DAD), which are commonly used for the analysis of flavonoids like quercetin and its glycosides.
Table 1: Linearity and Sensitivity of HPLC-UV/DAD Methods for Quercetin and Related Glycosides
| Compound | Method | Linearity Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Quercetin-3-o-gentiobioside | HPLC-UV | Not Specified | 0.9999 | 0.24 | 0.71 | [1] |
| Isoquercitrin | HPLC-UV | Not Specified | 0.9999 | 0.16 | 0.49 | [1] |
| Quercetin | HPLC-DAD | 0.5 - 20 | > 0.995 | 0.046 | 0.14 | [2] |
| Quercetin | HPLC-UV | 5 - 100 | > 0.999 | Not Specified | Not Specified | [3] |
| Quercetin | HPLC-UV | 10 - 50 | 0.9997 | Not Specified | Not Specified | [4] |
| Quercetin | HPLC-UV | 2 - 12 | 0.997 | Not Specified | Not Specified | [5] |
Table 2: Accuracy and Precision of HPLC-UV/DAD Methods for Quercetin and Related Glycosides
| Compound | Method | Concentration Levels (µg/mL) | Recovery (%) | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) | Reference |
| Quercetin-3-o-gentiobioside | HPLC-UV | Low, Medium, High | 104.87 - 109.64 | 0.50 - 1.48 | 0.07 - 3.37 | [1] |
| Isoquercitrin | HPLC-UV | Low, Medium, High | 106.85 - 109.06 | 0.77 - 2.87 | 0.58 - 1.37 | [1] |
| Quercetin | HPLC-DAD | Not Specified | 88.6 - 110.7 | 2.4 - 6.7 | 7.2 - 9.4 | [2] |
| Quercetin | HPLC-UV | 5, 40, 80 | Not Specified | < 2 | < 2 | [3] |
Experimental Protocols
The following are representative experimental methodologies extracted from the cited studies. These can be adapted for the analysis of quercetin 3-O-sophoroside.
Method 1: HPLC-DAD for Quercetin[2]
-
Instrumentation: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD).
-
Column: C18 column (specific dimensions not detailed).
-
Mobile Phase: A mixture of water, acetonitrile, and methanol in a ratio of 55:40:5 (v/v/v), acidified with 1.5% acetic acid.
-
Flow Rate: Variable between 1.0 and 1.3 mL/min.
-
Detection Wavelength: 368 nm.
-
Injection Volume: Not specified.
-
Column Temperature: Not specified.
-
Sample Preparation: Quercetin solutions were prepared in appropriate solvents for the construction of calibration curves and for accuracy and precision studies.
Method 2: HPLC-UV for Quercetin[3]
-
Instrumentation: High-Performance Liquid Chromatography with UV detection.
-
Column: C18 column (150x4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and water in a ratio of 65:35 (v/v), with the addition of 2% acetic acid.
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
-
Sample Preparation: Standard solutions of quercetin were prepared at eleven concentration points ranging from 5 to 100 µg/mL. For accuracy studies, placebo formulations were spiked with quercetin at three different concentrations (5, 40, and 80 µg/mL).
Method 3: HPLC-UV for Quercetin[4]
-
Instrumentation: High-Performance Liquid Chromatography with UV detection.
-
Column: Inertsil C18 column (250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water in a ratio of 70:30 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 259 nm.
-
Injection Volume: Not specified.
-
Column Temperature: Not specified.
-
Sample Preparation: Linearity was established with standard solutions in the concentration range of 10 to 50 µg/mL.
Workflow and Process Visualization
The following diagram illustrates a typical workflow for the validation of an analytical method according to ICH guidelines, which is applicable to the methods described above.
Caption: General workflow for analytical method validation.
The following diagram illustrates the logical relationship between key validation parameters.
Caption: Interrelationship of analytical method validation parameters.
References
- 1. Improvement and Validation of an Analytical Method for Quercetin-3-𝑜-gentiobioside and Isoquercitrin in Abelmoschus esculentus L. Moench [agris.fao.org]
- 2. Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. nano-ntp.com [nano-ntp.com]
- 5. impactfactor.org [impactfactor.org]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Quercetin 3-O-Sophoroside
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of quercetin 3-O-sophoroside, fostering a secure research environment.
When working with powdered chemical compounds like quercetin 3-O-sophoroside, a flavonoid glycoside, a thorough understanding of safety protocols is critical to mitigate potential hazards. Adherence to these guidelines will help prevent contamination, exposure, and ensure the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of Personal Protective Equipment (PPE) is non-negotiable when handling quercetin 3-O-sophoroside. The following table summarizes the recommended PPE to ensure your protection.
| PPE Category | Item | Specifications and Recommendations |
| Eye Protection | Safety Goggles or Face Shield | Tightly fitting safety goggles (conforming to EN 166) or a face shield should be worn to protect against dust particles and potential splashes.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Handle with gloves that have been inspected prior to use.[3] The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[3] Nitrile or neoprene gloves are generally recommended for handling chemical powders.[4] |
| Body Protection | Laboratory Coat or Impervious Clothing | Wear a fire/flame resistant and impervious lab coat or coveralls to protect your skin and clothing from contact with the powder.[3] |
| Respiratory Protection | Respirator | Use a respirator when dusts are generated.[5] A certified particle-filtering half mask or a half mask with appropriate filters is recommended.[1] |
Operational Plan: A Step-by-Step Handling Protocol
To minimize exposure and ensure safe handling, follow this detailed experimental workflow.
Experimental Protocol:
-
Area Preparation : Designate a specific area for handling quercetin 3-O-sophoroside, preferably within a chemical fume hood or a well-ventilated space to avoid the formation and spread of dust and aerosols.[3][6] Cover the work surface with absorbent, plastic-backed paper.[7][8]
-
Donning PPE : Before handling the compound, put on all required personal protective equipment as detailed in the table above. Ensure gloves are inspected for any damage before use.[3]
-
Weighing : If weighing the powder, do so in an enclosure or a designated area that minimizes air currents to prevent dust from becoming airborne.[8] Keep the container with the compound closed as much as possible.[8]
-
Solution Preparation : When preparing solutions, handle the powder in a chemical fume hood.[6][9]
-
Post-Handling Decontamination : After handling, decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and then eye protection.
-
Personal Hygiene : Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[3][10]
Disposal Plan: Responsible Waste Management
Proper disposal of quercetin 3-O-sophoroside and any contaminated materials is crucial to prevent environmental contamination and ensure a safe laboratory environment.
-
Waste Collection : Collect all waste materials, including unused quercetin 3-O-sophoroside, contaminated gloves, bench paper, and pipette tips, in a clearly labeled, sealed container.
-
Waste Disposal : Dispose of the chemical waste through an approved waste disposal plant, following all local, regional, and national regulations.[5][11] Do not let the chemical enter drains.[3]
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Skin Contact : Immediately take off contaminated clothing.[3] Wash the affected area with soap and plenty of water.[3] Seek medical attention if irritation occurs.[5]
-
Eye Contact : Rinse cautiously with plenty of water for several minutes.[3][5] If wearing contact lenses, remove them if it is easy to do so and continue rinsing.[5] Consult a doctor.[3]
-
Inhalation : Move the person to fresh air.[3] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[3]
-
Ingestion : Rinse the mouth with water.[3] Do not induce vomiting.[3] Seek immediate medical advice.[5]
-
Spills : In case of a spill, evacuate the area.[3] Ensure adequate ventilation.[3] Avoid dust formation.[3] Wear appropriate PPE, including chemical impermeable gloves, and prevent the spill from entering drains.[3] Collect the spilled material using non-sparking tools and place it in a suitable container for disposal.[3]
References
- 1. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 2. bvl.bund.de [bvl.bund.de]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Which personal protective equipment do you need to [royalbrinkman.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. safety.duke.edu [safety.duke.edu]
- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]
- 10. methodist.edu [methodist.edu]
- 11. fr.cpachem.com [fr.cpachem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
